5-(tert-Butyl)-3-(trifluoromethyl)-1H-pyrazole
Description
Properties
IUPAC Name |
3-tert-butyl-5-(trifluoromethyl)-1H-pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11F3N2/c1-7(2,3)5-4-6(13-12-5)8(9,10)11/h4H,1-3H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIEPWAOKLZRBEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NNC(=C1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70344963 | |
| Record name | 3-tert-Butyl-5-(trifluoromethyl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70344963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
150433-22-0 | |
| Record name | 3-tert-Butyl-5-(trifluoromethyl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70344963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-tert-Butyl-3-(trifluoromethyl)-1H-pyrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 5-(tert-Butyl)-3-(trifluoromethyl)-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 5-(tert-Butyl)-3-(trifluoromethyl)-1H-pyrazole, a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The trifluoromethyl group can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates, while the pyrazole core is a common scaffold in numerous pharmaceuticals. This document details the primary synthetic route, experimental protocols, and characterization data.
Core Synthesis Pathway
The most direct and widely employed method for the synthesis of this compound is the cyclocondensation reaction of a β-diketone with hydrazine. Specifically, the reaction involves 1,1,1-trifluoro-4,4-dimethylpentane-2,4-dione and hydrazine hydrate. This reaction proceeds via a nucleophilic attack of the hydrazine on the carbonyl carbons of the diketone, followed by an intramolecular cyclization and subsequent dehydration to yield the stable aromatic pyrazole ring.
The logical workflow for this synthesis is depicted below:
Caption: General workflow for the synthesis of this compound.
Experimental Protocol
Materials:
-
1,1,1-trifluoro-4,4-dimethylpentane-2,4-dione
-
Hydrazine hydrate (85% or other concentrations)
-
Ethanol (or other suitable solvent like methanol or acetic acid)
-
Dichloromethane (or other suitable extraction solvent)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate (or other suitable eluents)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,1,1-trifluoro-4,4-dimethylpentane-2,4-dione (1.0 eq.) in ethanol.
-
Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (1.0-1.2 eq.) dropwise at room temperature. An exothermic reaction may be observed.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux and maintain for a period of 2 to 18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure. To the residue, add water and extract the product with dichloromethane (3 x volumes).
-
Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent, by distillation, or by recrystallization to afford the pure this compound.
Quantitative Data
The following table summarizes the key quantitative data for the starting materials and the final product.
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| 1,1,1-trifluoro-4,4-dimethylpentane-2,4-dione | 22767-94-0 | C₇H₉F₃O₂ | 198.14 |
| Hydrazine hydrate | 7803-57-8 | H₆N₂O | 50.06 |
| This compound | 150433-22-0 | C₈H₁₁F₃N₂ | 192.18 |
Visualization of the Chemical Transformation
The chemical reaction for the synthesis is illustrated below.
Caption: Synthesis of this compound.
Characterization Data (Predicted and from Analogous Compounds)
Detailed experimental characterization data for the target molecule is scarce in the literature. However, based on the analysis of structurally similar compounds, the following spectroscopic data can be predicted. Researchers should confirm these with their own experimental data.
| Spectroscopic Data | Predicted Values for this compound |
| ¹H NMR (CDCl₃, δ/ppm) | ~1.3-1.4 (s, 9H, C(CH₃)₃), ~6.4-6.5 (s, 1H, pyrazole-H), ~10-12 (br s, 1H, NH) |
| ¹³C NMR (CDCl₃, δ/ppm) | ~29-30 (C(CH₃)₃), ~32-33 (C(CH₃)₃), ~105-106 (pyrazole-CH), ~121 (q, J ≈ 268 Hz, CF₃), ~145 (q, J ≈ 37 Hz, C-CF₃), ~158-160 (C-tert-butyl) |
| ¹⁹F NMR (CDCl₃, δ/ppm) | ~ -62 to -64 (s, CF₃) |
| Mass Spec (m/z) | Expected [M+H]⁺ at ~193.09 |
Note: The exact chemical shifts and coupling constants will depend on the solvent and the specific instrument used for analysis. The provided values are estimates based on known data for similar pyrazole derivatives.
Conclusion
The synthesis of this compound is a straightforward process primarily achieved through the well-established cyclocondensation of a β-diketone with hydrazine. This guide provides a robust framework for its preparation and characterization, intended to support researchers in the fields of medicinal chemistry and drug development in accessing this valuable building block. It is recommended that the outlined general protocol be optimized for specific laboratory conditions to achieve the best possible yield and purity.
An In-depth Technical Guide to the Chemical Properties of 5-(tert-Butyl)-3-(trifluoromethyl)-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(tert-Butyl)-3-(trifluoromethyl)-1H-pyrazole is a fluorinated heterocyclic compound belonging to the pyrazole family. The presence of both a bulky tert-butyl group and an electron-withdrawing trifluoromethyl group imparts unique chemical and physical properties to the molecule. These characteristics make it a valuable building block in medicinal chemistry, agrochemistry, and materials science, where the pyrazole scaffold is a common motif in a wide range of biologically active compounds and functional materials. This guide provides a comprehensive overview of its core chemical properties, synthesis, and characterization data.
Core Chemical and Physical Properties
The fundamental identifiers and physical properties of this compound are summarized below. This data is essential for its handling, characterization, and use in synthetic applications.
Table 1: General Chemical Properties
| Identifier | Value | Source(s) |
| IUPAC Name | This compound | [1] |
| Synonyms | 3-tert-Butyl-5-(trifluoromethyl)-1H-pyrazole, 3-(1,1-dimethylethyl)-5-(trifluoromethyl)-1H-pyrazole | [2] |
| CAS Number | 150433-22-0 | [1] |
| Molecular Formula | C₈H₁₁F₃N₂ | [1] |
| Molecular Weight | 192.18 g/mol | [1] |
| SMILES | CC(C)(C)C1=CC(=NN1)C(F)(F)F | [1] |
| InChIKey | YIEPWAOKLZRBEL-UHFFFAOYSA-N | [1] |
Table 2: Physical Properties
| Property | Value | Notes | Source(s) |
| Melting Point | 178 °C | [1] | |
| Boiling Point | 206.0 ± 35.0 °C | Predicted | [1] |
| Appearance | Solid | Inferred from melting point | |
| Solubility | No specific data available. Expected to be soluble in common organic solvents like methanol, DMSO, and chlorinated solvents. |
Synthesis and Experimental Protocols
The primary and most efficient method for synthesizing this compound is through the cyclocondensation reaction of a corresponding β-diketone with hydrazine.[1] This is a classic and widely used method for the formation of pyrazole rings.
General Experimental Protocol: Synthesis from 1,1,1-trifluoro-4,4-dimethylpentane-2,4-dione
This protocol is based on the Knorr pyrazole synthesis, adapted for the specific target molecule.
1. Reaction Setup:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1,1,1-trifluoro-4,4-dimethylpentane-2,4-dione (1.0 equivalent).
-
Add a suitable solvent, such as ethanol or acetic acid.
-
The reaction mixture is stirred at room temperature.
2. Addition of Hydrazine:
-
Hydrazine hydrate or hydrazine hydrochloride (approximately 1.0 to 1.2 equivalents) is added portion-wise or dropwise to the stirred solution of the β-diketone. The addition may be exothermic and cooling might be necessary to control the reaction temperature.
3. Reaction and Work-up:
-
After the addition is complete, the reaction mixture is typically heated to reflux for several hours to ensure the completion of the cyclization.
-
The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is then subjected to an aqueous work-up. Typically, it is dissolved in an organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated.
4. Purification:
-
The crude product is purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield pure this compound.
Below is a diagram illustrating the logical workflow for this synthesis.
References
Technical Guide: Spectroscopic and Synthetic Overview of 5-(tert-Butyl)-3-(trifluoromethyl)-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of the chemical and spectroscopic properties of 5-(tert-Butyl)-3-(trifluoromethyl)-1H-pyrazole (CAS No. 150433-22-0). Due to the limited availability of specific experimental data in peer-reviewed literature, this document combines verified physical properties with predicted spectroscopic data based on the analysis of analogous compounds. A plausible experimental protocol for its synthesis is also presented, derived from established pyrazole synthesis methodologies. This guide is intended to serve as a valuable resource for researchers in medicinal chemistry and drug discovery.
Chemical Identity and Physical Properties
This compound is a heterocyclic compound featuring a pyrazole ring substituted with a tert-butyl group at the 5-position and a trifluoromethyl group at the 3-position. The trifluoromethyl group, a common moiety in medicinal chemistry, can significantly influence the compound's electronic properties, lipophilicity, and metabolic stability.
| Property | Value | Reference |
| CAS Number | 150433-22-0 | [CymitQuimica] |
| Molecular Formula | C₈H₁₁F₃N₂ | [CymitQuimica] |
| Molecular Weight | 192.18 g/mol | [CymitQuimica] |
| Melting Point | 178 °C | [ChemicalBook] |
| Canonical SMILES | CC(C)(C)C1=CC(=NN1)C(F)(F)F |
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of structurally similar compounds reported in the literature and general principles of spectroscopy.
Predicted ¹H NMR Data
Solvent: CDCl₃, Reference: TMS (0 ppm)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~1.35 | Singlet | 9H | -C(CH₃)₃ |
| ~6.40 | Singlet | 1H | C4-H |
| ~12.5 (broad) | Singlet | 1H | N-H |
Predicted ¹³C NMR Data
Solvent: CDCl₃, Reference: CDCl₃ (77.16 ppm)
| Chemical Shift (δ, ppm) | Assignment |
| ~30.0 | -C(C H₃)₃ |
| ~32.0 | -C (CH₃)₃ |
| ~100.0 | C4 |
| ~122.0 (quartet, ¹JCF ≈ 268 Hz) | -CF₃ |
| ~145.0 (quartet, ²JCCF ≈ 37 Hz) | C3 |
| ~158.0 | C5 |
Predicted ¹⁹F NMR Data
Solvent: CDCl₃, Reference: CFCl₃ (0 ppm)
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~ -62 | Singlet | -CF₃ |
Predicted Mass Spectrometry Data
| Ion | m/z (Predicted) |
| [M+H]⁺ | 193.0947 |
| [M]⁺ | 192.0872 |
Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Assignment |
| ~3150 (broad) | N-H stretch |
| ~2970 | C-H stretch (tert-butyl) |
| ~1570 | C=N stretch |
| ~1100-1300 (strong) | C-F stretch |
Proposed Synthesis Protocol
A common and effective method for the synthesis of pyrazoles is the condensation of a 1,3-dicarbonyl compound or its equivalent with hydrazine. For the synthesis of this compound, a suitable starting material would be 4,4-dimethyl-1,1,1-trifluoro-2,4-pentanedione.
Reaction Scheme
Caption: Proposed synthesis of this compound.
Experimental Procedure
-
To a solution of 4,4-dimethyl-1,1,1-trifluoro-2,4-pentanedione (1.0 eq) in ethanol, add hydrazine hydrate (1.1 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 30 minutes, then heat to reflux for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water or hexanes) to yield this compound as a solid.
-
Characterize the final product using NMR, MS, and IR spectroscopy.
Potential Applications in Drug Discovery
While specific biological activities for this compound are not extensively documented, the pyrazole scaffold is a well-established pharmacophore in numerous approved drugs. The presence of the trifluoromethyl group often enhances metabolic stability and binding affinity. Therefore, this compound could be a valuable building block in medicinal chemistry for the development of novel therapeutic agents, particularly in areas where pyrazole derivatives have shown promise, such as anti-inflammatory, analgesic, and anticancer applications.
Drug Discovery Workflow
The following diagram illustrates a typical workflow for the integration of a novel compound like this compound into a drug discovery program.
Caption: A generalized workflow for drug discovery involving a novel chemical entity.
Conclusion
This compound represents a potentially valuable scaffold for medicinal chemistry research. This guide provides a foundational understanding of its properties and a practical approach to its synthesis. Further experimental validation of the predicted spectroscopic data is encouraged to build a more complete profile of this compound.
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 5-(tert-Butyl)-3-(trifluoromethyl)-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
Introduction to NMR Spectroscopy of Pyrazole Derivatives
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, particularly for the structural elucidation of organic molecules. For pyrazole derivatives, which form the core of many pharmaceutical compounds and functional materials, NMR provides crucial information regarding the molecular structure, connectivity, and electronic environment of the constituent atoms. ¹H NMR spectroscopy reveals the number and types of protons and their neighboring relationships, while ¹³C NMR spectroscopy provides insights into the carbon framework of the molecule. The presence of a trifluoromethyl group introduces fluorine-carbon and fluorine-proton couplings, which can further aid in structural confirmation.
Predicted NMR Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for 5-(tert-butyl)-3-(trifluoromethyl)-1H-pyrazole. These predictions are based on the analysis of spectral data for pyrazoles with similar substitution patterns. It is important to note that actual experimental values may vary depending on the solvent, concentration, and other experimental conditions.
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~1.35 | Singlet | 9H | -C(CH₃)₃ |
| ~6.60 | Singlet | 1H | H-4 |
| ~13.0 - 14.0 | Broad Singlet | 1H | N-H |
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~30.5 | -C(CH₃)₃ |
| ~32.0 | -C(CH₃)₃ |
| ~105.0 | C-4 |
| ~121.0 (quartet, ¹JCF ≈ 270 Hz) | -CF₃ |
| ~145.0 (quartet, ²JCCF ≈ 38 Hz) | C-3 |
| ~160.0 | C-5 |
Experimental Protocol for NMR Spectroscopy
This section outlines a detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra for a compound such as this compound.
Sample Preparation
-
Sample Weighing: Accurately weigh 5-10 mg of the solid this compound.
-
Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for many organic compounds. Other potential solvents include dimethyl sulfoxide-d₆ (DMSO-d₆) or acetone-d₆. The choice of solvent can influence the chemical shifts, particularly for the N-H proton.
-
Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.
-
Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added. However, modern spectrometers can also reference the residual solvent peak.
NMR Instrument Setup and Data Acquisition
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
-
Tuning and Shimming: Insert the NMR tube into the spectrometer. The instrument should be tuned to the appropriate frequencies for ¹H and ¹³C nuclei. Perform shimming to optimize the homogeneity of the magnetic field, which is crucial for obtaining sharp spectral lines.
-
¹H NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment is typically sufficient.
-
Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0-15 ppm).
-
Number of Scans: For a sample of this concentration, 8 to 16 scans should provide a good signal-to-noise ratio.
-
Relaxation Delay (d1): A relaxation delay of 1-2 seconds is generally adequate.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Program: A proton-decoupled experiment (e.g., zgpg30) is standard to simplify the spectrum to singlets for each carbon.
-
Spectral Width: Set a spectral width covering the expected range for carbon signals (e.g., 0-180 ppm).
-
Number of Scans: Due to the low natural abundance of the ¹³C isotope, a larger number of scans is required. Typically, 1024 scans or more may be necessary to achieve a good signal-to-noise ratio.
-
Relaxation Delay (d1): A relaxation delay of 2-5 seconds is recommended.
-
Data Processing and Analysis
-
Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain NMR spectrum.
-
Phasing and Baseline Correction: Manually or automatically phase the spectrum to ensure all peaks are in the positive absorptive mode. Perform a baseline correction to obtain a flat baseline.
-
Chemical Shift Referencing: Reference the spectrum to the internal standard (TMS at 0 ppm) or the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Peak Picking and Integration: Identify all significant peaks in the spectrum. For the ¹H NMR spectrum, integrate the signals to determine the relative number of protons corresponding to each peak.
-
Analysis of Chemical Shifts, Multiplicities, and Coupling Constants: Analyze the chemical shifts to infer the electronic environment of the nuclei. In the ¹H NMR spectrum, analyze the splitting patterns (multiplicities) and coupling constants (J-values) to determine the connectivity of protons. For the ¹³C NMR spectrum of this compound, observe the characteristic quartet for the trifluoromethyl carbon due to one-bond coupling with the three fluorine atoms, and the smaller quartet for the C-3 carbon due to two-bond coupling.
Visualizations
The following diagrams illustrate the structure of the molecule and a general workflow for its NMR analysis.
Caption: Chemical structure of this compound.
Caption: General experimental workflow for NMR analysis.
An In-depth Technical Guide to the FT-IR Spectrum of 5-(tert-Butyl)-3-(trifluoromethyl)-1H-pyrazole
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
5-(tert-Butyl)-3-(trifluoromethyl)-1H-pyrazole is a heterocyclic organic compound featuring a pyrazole core substituted with a tert-butyl group and a trifluoromethyl group. The trifluoromethyl group, with its high electronegativity, significantly influences the electronic properties of molecules, making it a common feature in pharmaceuticals and agrochemicals to enhance metabolic stability and binding affinity[1]. Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. This guide provides a detailed analysis of the expected FT-IR spectrum of this compound, outlines experimental protocols for its synthesis and spectral acquisition, and presents key data in a structured format.
Molecular Structure and Vibrational Mode Analysis
The FT-IR spectrum of this compound is determined by the vibrational modes of its constituent functional groups: the pyrazole ring, the tert-butyl group, and the trifluoromethyl group.
-
Pyrazole Ring: This aromatic five-membered ring contains N-H, C-H, C=N, and C=C bonds, each with characteristic vibrational frequencies. The N-H stretching vibration is particularly sensitive to hydrogen bonding, which can cause significant band broadening and a shift to lower wavenumbers.[2][3][4]
-
Trifluoromethyl Group (-CF₃): This group is known for its strong, characteristic C-F stretching absorptions. Due to the three fluorine atoms, both symmetric and asymmetric stretching modes are expected, which are typically intense.[5][6]
-
tert-Butyl Group (-C(CH₃)₃): This bulky aliphatic group exhibits characteristic C-H stretching and bending vibrations. The symmetric bending mode of the methyl groups is known to split into two distinct bands.[7][8]
Below is a diagram illustrating the molecular structure.
References
Crystal Structure of 5-(tert-Butyl)-3-(trifluoromethyl)-1H-pyrazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural and functional characteristics of 5-(tert-Butyl)-3-(trifluoromethyl)-1H-pyrazole, a heterocyclic compound of interest in medicinal chemistry. This document details the experimental protocols for its synthesis and crystallographic analysis, presents key data in a structured format, and explores its potential biological significance through signaling pathway visualizations.
Introduction
Pyrazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals.[1][2][3][4][5][6][7] The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, acts as a versatile scaffold.[1][7][8] Its ability to serve as both a hydrogen bond donor and acceptor allows for diverse interactions with biological macromolecules.[1] The title compound, this compound (CAS No: 150433-22-0), incorporates a bulky tert-butyl group and an electron-withdrawing trifluoromethyl group. These substitutions are expected to significantly influence its physicochemical properties, such as lipophilicity and metabolic stability, and its interaction with biological targets.
Synthesis and Crystallization
The synthesis of this compound can be achieved through a multi-step process, culminating in the cyclization of a key intermediate. A plausible synthetic route is outlined below.
General Synthetic Workflow
The structural elucidation of pyrazole derivatives follows a systematic workflow, commencing with synthesis and purification, followed by a suite of analytical techniques to confirm the structure and purity of the final compounds.[9]
Caption: Experimental workflow for the synthesis and structural elucidation of pyrazole derivatives.
Experimental Protocol: Synthesis
A common method for synthesizing pyrazole rings involves the condensation of a 1,3-dicarbonyl compound with hydrazine. For the title compound, a suitable starting material would be a trifluoromethyl-β-diketone.
-
Reaction Setup: A mixture of a trifluoromethyl-β-diketone and hydrazine hydrate is refluxed in a suitable solvent, such as ethanol.[10]
-
Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography or recrystallization to yield the desired pyrazole derivative.[11]
Experimental Protocol: Single-Crystal Growth
Obtaining a single crystal suitable for X-ray diffraction is a critical step.
-
Crystal Growth: Single crystals are grown using techniques such as slow evaporation, vapor diffusion, or cooling of a saturated solution of the purified compound.[12] A variety of solvents and solvent mixtures may need to be screened.
-
Crystal Selection and Mounting: A suitable, defect-free crystal is selected under a microscope and mounted on a goniometer head.[9][12]
Crystallographic Data and Molecular Structure
While specific crystallographic data for this compound is not publicly available, we can infer its likely crystal system and unit cell parameters based on related structures. Pyrazole derivatives frequently crystallize in monoclinic or orthorhombic space groups.[13][14][15]
Representative Crystallographic Data of a Substituted Pyrazole
The following table summarizes representative crystallographic data for a related compound, 3,5-bis(t-butyl)-1H-pyrazol-4-amine.[14]
| Parameter | Value |
| Chemical Formula | C₁₁H₂₁N₃ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 11.2439(9) |
| b (Å) | 9.7110(6) |
| c (Å) | 11.9008(9) |
| β (°) | 112.832(9) |
| Volume (ų) | 1197.63(17) |
| Z | 4 |
| Temperature (K) | 178 |
| R-factor (%) | 7.75 |
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Data Collection: The mounted crystal is placed in a diffractometer, and X-ray diffraction data are collected at a controlled temperature, often 100 K or 293 K.[9]
-
Structure Solution and Refinement: The crystal structure is solved using direct methods and refined by full-matrix least-squares procedures.[9]
Biological Activity and Signaling Pathways
Pyrazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer effects.[2][3][5][6][10][16] The trifluoromethyl group, in particular, is often associated with enhanced biological activity.
Potential as a COX-2 Inhibitor
Many pyrazole-containing compounds act as selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway. The structural features of this compound make it a candidate for COX-2 inhibition.
Caption: Potential inhibition of the COX-2 signaling pathway by this compound.
Potential as a Kinase Inhibitor
The pyrazole scaffold is also found in several kinase inhibitors used in cancer therapy. These compounds often target signaling pathways that are dysregulated in cancer cells, such as the Janus kinase (JAK) pathway.
Caption: Potential inhibition of the JAK-STAT signaling pathway by this compound.
Conclusion
This compound is a molecule with significant potential in drug discovery, warranting further investigation. This guide has provided a framework for its synthesis, structural characterization, and potential biological applications. The detailed experimental protocols serve as a valuable resource for researchers in medicinal chemistry and drug development. Future studies should focus on obtaining a definitive crystal structure and exploring its activity in relevant biological assays to fully elucidate its therapeutic potential.
References
- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmatutor.org [pharmatutor.org]
- 3. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. academicstrive.com [academicstrive.com]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. Synthesis, biological evaluation and molecular modeling study of 5-trifluoromethyl-Δ²-pyrazoline and isomeric 5/3-trifluoromethylpyrazole derivatives as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 16. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Solubility of 5-(tert-Butyl)-3-(trifluoromethyl)-1H-pyrazole in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to Solubility in a Research and Development Context
The solubility of an active pharmaceutical ingredient (API) or a key chemical intermediate like 5-(tert-Butyl)-3-(trifluoromethyl)-1H-pyrazole is a determining factor in its journey from discovery to application. In drug development, poor solubility can lead to low bioavailability, hindering a promising candidate's therapeutic potential. For synthetic chemists, understanding solubility is paramount for reaction optimization, purification, and formulation. This guide focuses on thermodynamic solubility, which represents the true equilibrium solubility of a compound and is a crucial parameter for formulation development.[1][2]
Quantitative Solubility Data
As of the latest literature review, specific quantitative solubility data for this compound in a range of organic solvents has not been extensively published. For research purposes, it is imperative to determine this data empirically. The following table is a template illustrating how such data should be presented for clarity and comparative analysis once determined.
Table 1: Illustrative Template for Solubility Data of this compound
| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Method of Analysis |
| Methanol | 25 | Data to be determined | Data to be determined | HPLC-UV |
| Ethanol | 25 | Data to be determined | Data to be determined | HPLC-UV |
| Acetone | 25 | Data to be determined | Data to be determined | HPLC-UV |
| Ethyl Acetate | 25 | Data to be determined | Data to be determined | HPLC-UV |
| Dichloromethane | 25 | Data to be determined | Data to be determined | HPLC-UV |
| Acetonitrile | 25 | Data to be determined | Data to be determined | HPLC-UV |
| Toluene | 25 | Data to be determined | Data to be determined | HPLC-UV |
| Dimethyl Sulfoxide | 25 | Data to be determined | Data to be determined | HPLC-UV |
Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method
The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[3][4] It involves equilibrating an excess amount of the solid compound in a chosen solvent over a defined period and then measuring the concentration of the dissolved solute in the supernatant.
3.1. Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (analytical grade)
-
Scintillation vials or flasks with screw caps
-
Orbital shaker or rotator with temperature control
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
3.2. Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials, each containing a known volume of a specific organic solvent. The presence of undissolved solid is essential to ensure saturation.[4]
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker set at a constant temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient duration to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent system.[5] It is advisable to test multiple time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached, which is indicated by a plateau in the measured solubility.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved solid particles.[6]
-
-
Analysis:
-
Prepare a series of standard solutions of this compound of known concentrations in the respective solvent.
-
Analyze the filtered supernatant and the standard solutions using a suitable analytical method, such as HPLC-UV or UV-Vis spectrophotometry, to determine the concentration of the dissolved compound.[5]
-
Construct a calibration curve from the standard solutions to quantify the concentration in the sample from the saturated solution.
-
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the determination of thermodynamic solubility using the shake-flask method.
Conclusion
This technical guide outlines the critical importance of determining the solubility of this compound in organic solvents for its successful application in research and development. In the absence of publicly available quantitative data, a detailed and reliable experimental protocol based on the shake-flask method is provided. By following this standardized procedure and the accompanying workflow, researchers can generate accurate and reproducible solubility data. This will, in turn, facilitate informed decisions in process development, formulation, and further scientific investigation of this compound.
References
The Genesis of a Privileged Scaffold: An In-depth Technical Guide to the Discovery and History of Pyrazole-Based Compounds
For Researchers, Scientists, and Drug Development Professionals
The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in modern medicinal chemistry. Its remarkable versatility and profound impact on drug discovery are evidenced by its presence in a multitude of blockbuster pharmaceuticals. This technical guide provides a comprehensive exploration of the discovery and historical development of pyrazole-based compounds, detailing key milestones, pivotal synthetic methodologies, and the evolution of their therapeutic applications.
The Dawn of Pyrazole Chemistry: Discovery and Early Synthesis
The term "pyrazole" was first coined by the German chemist Ludwig Knorr in 1883.[1][2] However, the first synthesis of the pyrazole ring is credited to Eduard Buchner in 1889.[1][2] The most foundational and enduring method for pyrazole synthesis, the Knorr pyrazole synthesis , was also developed by Ludwig Knorr in 1883.[3][4] This robust and versatile reaction involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, typically under acidic conditions.[3][5] The reaction proceeds through a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.[3]
The Knorr synthesis was instrumental in the creation of the first commercially successful synthetic drug, Antipyrine (phenazone), in the 1880s by Knorr himself.[6][7] Initially synthesized from the condensation of phenylhydrazine with ethyl acetoacetate followed by methylation, Antipyrine's potent analgesic and antipyretic properties marked a significant milestone in the development of synthetic pharmaceuticals.[6][7]
The Rise of Pyrazoles in Medicine: Key Therapeutic Breakthroughs
For many decades following the discovery of Antipyrine, the therapeutic potential of pyrazoles was further explored, leading to the development of several important drugs. The versatility of the pyrazole scaffold has allowed for its incorporation into a wide array of therapeutic agents, targeting a diverse range of biological pathways.[8][9]
Anti-inflammatory Drugs: The COX-2 Revolution
A pivotal moment in the history of pyrazole-based drugs came with the discovery of two isoforms of the cyclooxygenase (COX) enzyme, COX-1 and COX-2, in the early 1990s.[10] This discovery paved the way for the development of selective COX-2 inhibitors, aiming to provide the anti-inflammatory and analgesic effects of traditional nonsteroidal anti-inflammatory drugs (NSAIDs) while minimizing gastrointestinal side effects associated with COX-1 inhibition.[10]
A team at the Searle division of Monsanto, led by John Talley, discovered and developed Celecoxib (Celebrex), the first selective COX-2 inhibitor to reach the market.[10][11] Approved by the FDA in 1998, Celecoxib's diaryl-substituted pyrazole structure was key to its selective binding to the COX-2 enzyme.[5][11][12]
Erectile Dysfunction and Beyond: The Sildenafil Story
Another landmark discovery involving a pyrazole-based compound was purely serendipitous. In the late 1980s and early 1990s, researchers at Pfizer were investigating pyrazolopyrimidinone compounds as potential treatments for hypertension and angina.[4][13] During clinical trials for one such compound, Sildenafil (Viagra), an unexpected side effect was observed: the induction of penile erections.[4][14]
This led to a shift in the drug's development focus, and in 1998, Sildenafil was approved by the FDA as the first oral treatment for erectile dysfunction.[4][15] Its mechanism of action involves the inhibition of phosphodiesterase type 5 (PDE5), an enzyme that degrades cyclic guanosine monophosphate (cGMP) in the corpus cavernosum.[14] By inhibiting PDE5, Sildenafil leads to increased cGMP levels, resulting in smooth muscle relaxation and increased blood flow.[14]
Quantitative Data on Key Pyrazole-Based Drugs
The following table summarizes key data for some of the most influential pyrazole-based drugs.
| Drug Name (Brand Name) | Year of Discovery/Approval | Primary Therapeutic Use | Target/Mechanism of Action | IC50/Key Pharmacological Data |
| Antipyrine (Phenazone) | 1883 (Synthesis) | Analgesic, Antipyretic | Non-selective COX inhibitor | Not typically reported in modern literature |
| Celecoxib (Celebrex) | 1998 (FDA Approval)[11][12] | Anti-inflammatory, Analgesic | Selective COX-2 inhibitor[10] | COX-2 IC50: ~40 nM; COX-1 IC50: ~15 µM[16] |
| Sildenafil (Viagra) | 1998 (FDA Approval)[4] | Erectile Dysfunction, Pulmonary Hypertension | PDE5 inhibitor[14] | PDE5 IC50: ~4 nM[17] |
| Rimonabant (Acomplia) | 2006 (EMA Approval) | Anti-obesity (withdrawn) | Cannabinoid receptor 1 (CB1) antagonist | Ki for CB1: 1.8 nM |
| Stanozolol (Winstrol) | 1962 | Anabolic steroid | Androgen receptor agonist | Not applicable |
Experimental Protocols
Knorr Pyrazole Synthesis (General Protocol)
This protocol outlines the general procedure for the synthesis of a pyrazole derivative via the Knorr synthesis.
Materials:
-
1,3-Dicarbonyl compound (1 equivalent)
-
Hydrazine derivative (1-1.2 equivalents)
-
Solvent (e.g., ethanol, acetic acid)
-
Acid catalyst (e.g., a few drops of concentrated sulfuric acid or hydrochloric acid, optional)
Procedure:
-
Dissolve the 1,3-dicarbonyl compound in the chosen solvent in a round-bottom flask equipped with a reflux condenser.
-
Slowly add the hydrazine derivative to the solution. The reaction may be exothermic.
-
If using a catalyst, add it to the reaction mixture.
-
Heat the reaction mixture to reflux for 1-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If the product crystallizes, collect it by filtration. If not, the solvent may be removed under reduced pressure.
-
The crude product can be purified by recrystallization from an appropriate solvent or by column chromatography.
In Vitro COX-2 Inhibition Assay (Fluorometric)
This protocol provides a general method for assessing the inhibitory activity of a compound against COX-2.
Materials:
-
Human recombinant COX-2 enzyme
-
COX Assay Buffer
-
COX Probe (e.g., ADHP)
-
Arachidonic acid (substrate)
-
Test compound
-
Positive control (e.g., Celecoxib)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compound and the positive control in a suitable solvent (e.g., DMSO).
-
To the wells of the microplate, add the COX Assay Buffer, COX Probe, and the test compound or control.
-
Add the COX-2 enzyme to all wells except the blank.
-
Incubate the plate at room temperature for a short period (e.g., 10-15 minutes).
-
Initiate the reaction by adding arachidonic acid to all wells.
-
Immediately measure the fluorescence kinetically at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm) for a set period.
-
Calculate the rate of reaction for each well.
-
Determine the percent inhibition for each concentration of the test compound relative to the vehicle control and calculate the IC50 value.[18]
Visualizing the Core Concepts
Historical Timeline of Pyrazole Discovery and Development
Caption: A timeline of key milestones in the discovery and development of pyrazole-based compounds.
General Workflow for Knorr Pyrazole Synthesis
References
- 1. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. jk-sci.com [jk-sci.com]
- 6. Cyclooxygenase-2-Prostaglandin E2 pathway: A key player in tumor-associated immune cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. COX 2 pathway: Significance and symbolism [wisdomlib.org]
- 10. researchgate.net [researchgate.net]
- 11. Role of cGMP Signaling and Phosphodiesterase-5 inhibitors in Cardioprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. rupress.org [rupress.org]
- 13. researchgate.net [researchgate.net]
- 14. PDE5 is converted to an activated state upon cGMP binding to the GAF A domain - PMC [pmc.ncbi.nlm.nih.gov]
- 15. cdn.caymanchem.com [cdn.caymanchem.com]
- 16. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. assaygenie.com [assaygenie.com]
The Trifluoromethyl Group: A Key Player in the Biological Activity of Pyrazole-Based Compounds
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The introduction of a trifluoromethyl (CF3) group to the pyrazole scaffold has emerged as a powerful strategy in medicinal chemistry and agrochemical research. This electron-withdrawing moiety can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. This guide provides a comprehensive overview of the diverse biological activities of trifluoromethylated pyrazoles, detailing their mechanisms of action, quantitative efficacy, and the experimental protocols used for their evaluation.
Antibacterial Activity
Trifluoromethylated pyrazoles have demonstrated significant potential as antibacterial agents, particularly against Gram-positive bacteria, including multidrug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA).[1][2]
Quantitative Antibacterial Data
The antibacterial efficacy of various trifluoromethylated pyrazole derivatives is summarized in Table 1, with Minimum Inhibitory Concentration (MIC) and Minimum Biofilm Eradication Concentration (MBEC) values highlighting their potency.
| Compound ID | Bacterial Strain | MIC (µg/mL) | MBEC (µg/mL) | Reference |
| 13 | MRSA | 3.12 | - | [1][2] |
| 17 | MRSA | 6.25 | - | [1][2] |
| 6 | E. faecalis | - | 1x MIC & 2x MIC | [2] |
| 23 | E. faecalis | - | - | [2] |
| 25 | E. faecalis | - | 1x MIC & 2x MIC | [2] |
| 46 | S. aureus | - | 2x MIC | [3] |
| 46 | E. faecalis | - | 2x MIC | [3] |
| 47 | Drug-resistant bacteria | Potent growth inhibitors | - | [3] |
| 59 | S. aureus | Low MIC | Moderate Inhibition | [4] |
| 74 | S. aureus | Low MIC | Moderate Inhibition | [4] |
Mechanism of Action: A Multi-Target Approach
Investigations into the mode of action of these compounds suggest a broad range of inhibitory effects on macromolecular synthesis, indicating that they may act on multiple targets within the bacterial cell, leading to a global disruption of cellular functions.[1][5]
Experimental Protocols
1.3.1. Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Materials: Cation-adjusted Mueller-Hinton Broth (CAMHB), 96-well microtiter plates, bacterial inoculum standardized to 0.5 McFarland, test compound stock solution.
-
Procedure:
-
Prepare serial two-fold dilutions of the test compound in CAMHB in a 96-well plate.
-
Inoculate each well with a standardized bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Include a positive control (no compound) and a negative control (no bacteria).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
-
1.3.2. Biofilm Eradication Assay
This assay assesses the ability of a compound to eradicate pre-formed biofilms.
-
Materials: 96-well plate with peg lid (e.g., MBEC™ assay plate), appropriate growth medium, bacterial culture, test compound, sterile saline, recovery medium.
-
Procedure:
-
Grow biofilms on the pegs of the lid by incubating it in a 96-well plate containing inoculated growth medium.
-
After biofilm formation, rinse the peg lid with saline to remove planktonic cells.
-
Place the peg lid into a new 96-well plate containing serial dilutions of the test compound.
-
Incubate for a specified period (e.g., 24 hours).
-
Transfer the peg lid to a new plate containing recovery medium and sonicate to dislodge the remaining viable bacteria from the pegs.
-
Incubate the recovery plate and measure bacterial growth (e.g., by optical density at 600 nm) to determine the MBEC.
-
Anticancer Activity
The trifluoromethylpyrazole scaffold is a key feature in several potent anticancer agents. These compounds often target crucial cellular machinery involved in cell proliferation and survival.
Quantitative Anticancer Data
The cytotoxic effects of various trifluoromethylated pyrazole derivatives against different cancer cell lines are presented in Table 2, with IC50 and GI50 values indicating their antiproliferative potency.
| Compound ID | Cancer Cell Line | Activity | Value (µM) | Reference |
| C-23 | MCF-7 (Breast) | IC50 | 1.3 ± 0.8 | [6] |
| C-23 | HeLa (Cervical) | IC50 | 5.5 ± 0.6 | [6] |
| C-23 | B16F10 (Skin) | IC50 | 6 ± 0.6 | [6] |
| C-23 | EMT6/AR1 (MDR Breast) | IC50 | 14.7 ± 0.3 | [6] |
| 5a | UO-31 (Renal) | Growth Percentage | -77.10 (at 10 µM) | [7] |
| 5a | HL-60 (Leukemia) | GI50 | 1.36 | [7] |
| 5a | RPMI-8226 (Leukemia) | GI50 | 0.27 | [7] |
| 5c | UO-31 (Renal) | Growth Percentage | -92.13 (at 10 µM) | [7] |
| 5c | HL-60 (Leukemia) | GI50 | 1.36 | [7] |
| 5c | RPMI-8226 (Leukemia) | GI50 | 0.27 | [7] |
| L2 | CFPAC-1 (Pancreatic) | IC50 | 61.7 ± 4.9 | [8] |
| L3 | MCF-7 (Breast) | IC50 | 81.48 ± 0.89 | [8] |
Mechanism of Action
2.2.1. Tubulin Polymerization Inhibition
A significant mechanism of action for several anticancer trifluoromethylated pyrazoles is the inhibition of tubulin polymerization.[6][9] By binding to the colchicine binding site on β-tubulin, these compounds disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[9][10]
Caption: Inhibition of tubulin polymerization by trifluoromethylated pyrazoles.
2.2.2. Experimental Protocol: In Vitro Tubulin Polymerization Assay
This assay measures the effect of a compound on the polymerization of purified tubulin into microtubules.
-
Materials: Purified tubulin, tubulin polymerization buffer, GTP, test compound, microplate reader capable of measuring absorbance at 340 nm.
-
Procedure:
-
Reconstitute purified tubulin in ice-cold polymerization buffer.
-
Add GTP and the test compound at various concentrations to the tubulin solution in a 96-well plate.
-
Initiate polymerization by incubating the plate at 37°C.
-
Monitor the increase in absorbance at 340 nm over time, which corresponds to the formation of microtubules.
-
Analyze the polymerization curves to determine the effect of the compound on the rate and extent of tubulin polymerization.
-
Anti-inflammatory Activity
Trifluoromethylated pyrazoles, most notably Celecoxib, are potent anti-inflammatory agents that selectively inhibit the cyclooxygenase-2 (COX-2) enzyme.[11]
Quantitative Anti-inflammatory Data
The inhibitory activity of trifluoromethylated pyrazole-carboxamides against COX-1 and COX-2 is presented in Table 3.
| Compound ID | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Index | Reference |
| 3b | 0.46 | 3.82 | - | [11] |
| 3d | - | 4.92 | 1.14 | [11] |
| 3g | - | 2.65 | 1.68 | [11] |
| Indomethacin | - | - | - | [12] |
Mechanism of Action: Selective COX-2 Inhibition
These compounds selectively bind to and inhibit the COX-2 enzyme, which is responsible for the production of prostaglandins that mediate inflammation and pain.[13][14] By sparing the COX-1 isoform, which is involved in maintaining the gastric mucosa, these selective inhibitors have a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.[13]
Caption: Selective inhibition of COX-2 by trifluoromethylated pyrazoles.
Experimental Protocols
3.3.1. In Vitro COX-1/COX-2 Inhibition Assay
This assay determines the inhibitory potency of a compound against the COX-1 and COX-2 isoforms.
-
Materials: Purified COX-1 and COX-2 enzymes, arachidonic acid (substrate), test compound, assay buffer, detection system (e.g., ELISA for prostaglandin E2).
-
Procedure:
-
Pre-incubate the COX-1 or COX-2 enzyme with various concentrations of the test compound.
-
Initiate the reaction by adding arachidonic acid.
-
After a defined incubation period, stop the reaction.
-
Measure the amount of prostaglandin produced using a suitable detection method.
-
Calculate the IC50 value for each isoform to determine the compound's potency and selectivity.
-
3.3.2. Carrageenan-Induced Rat Paw Edema Assay
This in vivo model is used to assess the anti-inflammatory activity of a compound.
-
Materials: Rats, carrageenan solution, test compound, plethysmometer (for measuring paw volume).
-
Procedure:
-
Administer the test compound to the rats.
-
After a specific time, inject a carrageenan solution into the sub-plantar region of the right hind paw to induce inflammation.
-
Measure the paw volume at regular intervals using a plethysmometer.
-
Compare the increase in paw volume in the treated group to that of a control group to determine the percentage of inhibition of edema.
-
Immunosuppressive Activity
Certain bis(trifluoromethyl)pyrazoles (BTPs) have been identified as novel inhibitors of cytokine production, acting as regulators of the NFAT (Nuclear Factor of Activated T-cells) transcription factor.[14]
Mechanism of Action: Regulation of NFAT Signaling
These BTPs inhibit the production of cytokines such as IL-2, IL-4, and IL-5 by preventing the nuclear translocation of NFAT.[14] This occurs through a mechanism distinct from direct inhibition of calcineurin, the phosphatase responsible for NFAT activation.[14]
Caption: Regulation of NFAT signaling by bis(trifluoromethyl)pyrazoles.
Experimental Protocol: NFAT Nuclear Translocation Assay
This assay visualizes and quantifies the movement of NFAT from the cytoplasm to the nucleus upon T-cell activation.
-
Materials: T-cells (e.g., Jurkat cells), cell culture medium, activating agent (e.g., PMA/ionomycin), test compound, fluorescently labeled anti-NFAT antibody, DAPI (for nuclear staining), fluorescence microscope or high-content imaging system.
-
Procedure:
-
Culture T-cells and treat them with the test compound.
-
Stimulate the cells with an activating agent to induce NFAT translocation.
-
Fix and permeabilize the cells.
-
Stain the cells with a fluorescently labeled anti-NFAT antibody and a nuclear counterstain like DAPI.
-
Acquire images using a fluorescence microscope.
-
Quantify the nuclear and cytoplasmic fluorescence intensity of NFAT to determine the extent of translocation.
-
Agrochemical Applications: Fungicidal Activity
In the agrochemical sector, trifluoromethylated pyrazoles are prominent as potent fungicides, primarily acting as succinate dehydrogenase inhibitors (SDHIs).[15][16]
Quantitative Fungicidal Data
The efficacy of various trifluoromethylated pyrazole carboxamide derivatives against different fungal pathogens is detailed in Table 4.
| Compound ID | Fungal Pathogen | EC50 (mg/L) | Reference |
| 6i | Valsa mali | 1.77 | [16] |
| 19i | Valsa mali | 1.97 | [16] |
| 23i | Rhizoctonia solani | 3.79 | [16] |
| 9ac | Rhizoctonia cerealis | 1.1 - 4.9 | [17] |
| 9cd | Sclerotinia sclerotiorum | 0.8 | [17] |
| 5j | Botrytis cinerea | 0.540 | [18] |
| 5k | Botrytis cinerea | 0.676 | [18] |
| 5l | Botrytis cinerea | 0.392 | [18] |
| 7a | Gibberella zeae | 1.8 | [15] |
| 7c | Fusarium oxysporum | 1.5 | [15] |
| 7c | Cytospora mandshurica | 3.6 | [15] |
| 7f | Phytophthora infestans | 6.8 | [15] |
Mechanism of Action: Succinate Dehydrogenase Inhibition
These fungicidal pyrazoles inhibit the enzyme succinate dehydrogenase (also known as complex II) in the mitochondrial electron transport chain of fungi.[15][17] This disruption of cellular respiration leads to a depletion of ATP, ultimately causing fungal cell death.
Caption: Mechanism of action of trifluoromethylated pyrazole SDHI fungicides.
Experimental Protocol: In Vitro Succinate Dehydrogenase (SDH) Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of the SDH enzyme.
-
Materials: Isolated mitochondria or purified SDH, succinate (substrate), electron acceptor (e.g., 2,6-dichlorophenolindophenol - DCPIP), test compound, assay buffer, spectrophotometer.
-
Procedure:
-
Incubate the isolated mitochondria or purified SDH with the test compound.
-
Add succinate to initiate the enzymatic reaction.
-
Monitor the reduction of the electron acceptor (e.g., decrease in absorbance of DCPIP at 600 nm) over time.
-
Calculate the rate of the reaction and determine the IC50 value of the compound.
-
Synthesis of Trifluoromethylated Pyrazoles
A common and versatile method for the synthesis of trifluoromethylated pyrazoles is the condensation of a 1,3-dicarbonyl compound containing a trifluoromethyl group with a hydrazine derivative.[19][20] This reaction, often a variation of the Knorr pyrazole synthesis, allows for the introduction of diverse substituents on the pyrazole ring.
Caption: General synthetic scheme for trifluoromethylated pyrazoles.
Experimental Protocol: Synthesis of Celecoxib (A Representative Example)
-
Reactants: 4,4,4-Trifluoro-1-(4-methylphenyl)-1,3-butanedione and 4-sulfamoylphenylhydrazine.[20]
-
Procedure:
-
The diketone is reacted with the hydrazine in a suitable solvent, often with acid catalysis.
-
The reaction mixture is heated to promote cyclization and dehydration.
-
The crude product is then purified, typically by recrystallization, to yield the final trifluoromethylated pyrazole product.
-
Conclusion
The incorporation of a trifluoromethyl group into the pyrazole scaffold has proven to be a highly successful strategy for the development of a wide range of biologically active compounds. From potent antibacterial and anticancer agents to selective anti-inflammatory drugs and effective agricultural fungicides, trifluoromethylated pyrazoles continue to be a rich source of lead compounds for further optimization. The detailed experimental protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers dedicated to advancing the therapeutic and agrochemical potential of this important class of molecules.
References
- 1. Calcium–NFAT transcriptional signalling in T cell activation and T cell exhaustion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Microwave-assisted synthesis of tubulin assembly inhibitors as anticancer agents by aryl ring reversal and conjunctive approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ClinPGx [clinpgx.org]
- 6. NFAT - Wikipedia [en.wikipedia.org]
- 7. The tubulin code in microtubule dynamics and information encoding - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US7919633B2 - Process for preparation of celecoxib - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. mcb.berkeley.edu [mcb.berkeley.edu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Celecoxib - Wikipedia [en.wikipedia.org]
- 14. What is the mechanism of Celecoxib? [synapse.patsnap.com]
- 15. bosterbio.com [bosterbio.com]
- 16. Design, Synthesis, and Evaluation of Antifungal Bioactivity of Novel Pyrazole Carboxamide Thiazole Derivatives as SDH Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Design, Synthesis, and Evaluation of the Antifungal Activity of Novel Pyrazole-Thiazole Carboxamides as Succinate Dehydrogenase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Design, Synthesis, Inhibitory Activity, and Molecular Modeling of Novel Pyrazole-Furan/Thiophene Carboxamide Hybrids as Potential Fungicides Targeting Succinate Dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Continuous flow synthesis of Celecoxib from 2-bromo-3,3,3-trifluoropropene - PMC [pmc.ncbi.nlm.nih.gov]
- 20. zenodo.org [zenodo.org]
Potential Therapeutic Applications of 5-(tert-Butyl)-3-(trifluoromethyl)-1H-pyrazole: A Technical Guide for Drug Discovery Professionals
Introduction: The pyrazole scaffold is a cornerstone in medicinal chemistry, featured in numerous approved drugs due to its versatile biological activities. The specific pyrazole derivative, 5-(tert-Butyl)-3-(trifluoromethyl)-1H-pyrazole, presents a unique combination of a bulky lipophilic tert-butyl group and a strongly electron-withdrawing trifluoromethyl moiety. While direct biological profiling of this exact molecule is not extensively documented in publicly available literature, analysis of structurally related analogs provides compelling evidence for its potential therapeutic applications. This technical guide outlines the probable therapeutic targets of this compound based on structure-activity relationships (SAR) of similar compounds and furnishes detailed experimental protocols for its evaluation.
Inferred Potential Therapeutic Targets
Based on the recurring biological activities of trifluoromethyl-substituted pyrazoles, the following therapeutic targets are proposed for this compound:
-
Cyclooxygenase (COX) Enzymes: A significant body of research highlights the potential of trifluoromethyl-pyrazoles as anti-inflammatory agents through the inhibition of COX enzymes, particularly the inducible isoform, COX-2.[1][2] The structural features of this compound are consistent with those of known COX inhibitors.
-
Protein Kinases: The pyrazole core is a privileged scaffold for the development of protein kinase inhibitors. The presence of a tert-butyl group on the pyrazole ring has been shown to be favorable for the potency of certain kinase inhibitors. Therefore, this compound may exhibit inhibitory activity against various protein kinases implicated in oncology and inflammatory diseases.
-
Androgen Receptor (AR): Some pyrazole derivatives have been identified as modulators of the androgen receptor, a key target in the treatment of prostate cancer. The overall structure of the target compound suggests that it could potentially interact with the ligand-binding domain of the AR.
Data from Structurally Related Compounds
To substantiate the potential therapeutic applications, quantitative data from studies on analogous trifluoromethyl-pyrazole derivatives are summarized below.
| Compound Class | Target | Key Findings | Reference |
| 1-aryl-3-trifluoromethyl-1H-pyrazoles | COX-2 | Exhibited significant anti-inflammatory activity, with some derivatives showing selectivity for COX-2 over COX-1. | [1] |
| Pyrazole-based inhibitors | FLT3 Kinase | Compounds with a tert-butyl substituent on the pyrazole ring were generally more potent. | |
| Pyrazole-sulfonamide hybrids | Anticancer | N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide showed potential anticancer activity. |
Experimental Protocols for Target Validation
To empirically determine the biological activity of this compound, the following detailed experimental protocols are provided.
Cyclooxygenase (COX-1/COX-2) Inhibition Assay
This assay will determine the inhibitory potency of the compound against both COX isoforms.
Workflow for COX Inhibition Assay
Caption: Workflow for determining COX inhibitory activity.
Methodology:
-
Reagent Preparation: Prepare solutions of human recombinant COX-1 and COX-2 enzymes, arachidonic acid (substrate), and a series of dilutions of this compound in a suitable solvent (e.g., DMSO).
-
Enzyme Incubation: In a 96-well plate, add the COX enzyme to wells containing either the test compound, a known inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1), or solvent control. Incubate for a specified time (e.g., 15 minutes) at 37°C.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to each well.
-
Reaction Termination and Detection: After a defined reaction time (e.g., 10 minutes), stop the reaction and measure the amount of prostaglandin E2 (PGE2) produced using a commercial enzyme immunoassay (EIA) kit.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value (the concentration required to inhibit 50% of the enzyme activity) for both COX-1 and COX-2. The COX-2 selectivity index can be calculated as the ratio of IC50 (COX-1) / IC50 (COX-2).
Kinase Inhibitory Activity Profiling (KinomeScan)
This high-throughput assay will screen the compound against a large panel of protein kinases to identify potential targets.
Workflow for KinomeScan Assay
Caption: Principle of the competitive binding KinomeScan assay.
Methodology:
-
Assay Principle: The KinomeScan platform utilizes a competition binding assay. Kinases are tagged with DNA, and a broad-spectrum kinase inhibitor is immobilized on a solid support. The test compound is incubated with the kinase and the immobilized ligand.
-
Competitive Binding: If the test compound binds to the kinase, it will prevent the kinase from binding to the immobilized ligand.
-
Quantification: The amount of kinase bound to the solid support is quantified using quantitative PCR (qPCR) of the DNA tag. A lower amount of bead-bound kinase indicates a stronger interaction between the test compound and the kinase.
-
Data Analysis: The results are typically expressed as a percentage of control, and the dissociation constant (Kd) can be determined to quantify the binding affinity.
Androgen Receptor (AR) Antagonist Activity Assay
This cell-based reporter gene assay will determine if the compound can antagonize the transcriptional activity of the androgen receptor.
Workflow for Androgen Receptor Reporter Assay
References
Methodological & Application
Application Notes and Protocols for 5-(tert-Butyl)-3-(trifluoromethyl)-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(tert-Butyl)-3-(trifluoromethyl)-1H-pyrazole is a synthetic heterocyclic compound belonging to the pyrazole class. The pyrazole scaffold is a prominent feature in numerous pharmacologically active molecules, demonstrating a wide range of biological activities including anti-inflammatory, anticancer, and antimicrobial effects.[1][2] The presence of a trifluoromethyl group can enhance metabolic stability and binding affinity, while the tert-butyl group may influence lipophilicity and steric interactions with biological targets. These structural features suggest that this compound holds significant potential for investigation in drug discovery and development.
This document provides detailed application notes and experimental protocols for the preliminary in vitro evaluation of this compound, drawing upon established methodologies for structurally similar pyrazole derivatives.
Physicochemical Properties and Synthesis
| Property | Value | Reference |
| CAS Number | 150433-22-0 | [3][4][5] |
| Molecular Formula | C8H11F3N2 | [4][5] |
| Molecular Weight | 192.18 g/mol | [5] |
| Appearance | White solid | [3] |
| Melting Point | 178 °C | [3] |
| Boiling Point | 206.0±35.0 °C (Predicted) | [3] |
| Density | 1.192±0.06 g/cm3 (Predicted) | [3] |
| pKa | 11.36±0.10 (Predicted) | [3] |
A general synthetic route to substituted pyrazoles involves the condensation of a β-diketone with hydrazine hydrate. For this compound, a plausible synthetic approach would involve the reaction of a trifluoromethyl-β-diketone with hydrazine hydrate.
Potential Biological Activities and Applications
Based on the known biological activities of structurally related pyrazole derivatives, this compound is a candidate for investigation in the following areas:
-
Anti-inflammatory Activity: Many pyrazole derivatives exhibit potent anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes.[6]
-
Anticancer Activity: Various substituted pyrazoles have demonstrated cytotoxic effects against a range of cancer cell lines.[7][8][9] The mechanism of action can vary, including inhibition of protein kinases, tubulin polymerization, or induction of apoptosis.[9][10][11]
-
Antimicrobial Activity: The pyrazole scaffold is also found in compounds with antibacterial and antifungal properties.[1][12]
Experimental Protocols
The following are detailed protocols for the preliminary in vitro evaluation of this compound. These are generalized protocols and may require optimization for this specific compound.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is designed to assess the cytotoxic (cell-killing) potential of the compound against various cancer cell lines.[10][13]
Materials:
-
Human cancer cell lines (e.g., A549 - lung, MCF-7 - breast, HCT-116 - colon)[8][10][13]
-
Normal human cell line (e.g., BEAS-2B - bronchial epithelium) for selectivity assessment[10]
-
Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Culture: Maintain the selected cell lines in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Harvest cells using Trypsin-EDTA, resuspend in fresh medium, and seed into 96-well plates at a density of 5,000-10,000 cells per well. Incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Prepare serial dilutions in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration in the wells should not exceed 0.5%.
-
Treatment: Remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Assay:
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.
Data Presentation:
| Cell Line | Compound | IC50 (µM) |
| A549 | This compound | TBD |
| MCF-7 | This compound | TBD |
| HCT-116 | This compound | TBD |
| BEAS-2B | This compound | TBD |
| Doxorubicin | (Positive Control) | Known Value |
In Vitro Anti-inflammatory Assay (BSA Denaturation Assay)
This assay assesses the ability of the compound to inhibit protein denaturation, a hallmark of inflammation.[14]
Materials:
-
Bovine Serum Albumin (BSA)
-
Phosphate Buffered Saline (PBS, pH 6.3)
-
This compound
-
Diclofenac sodium (standard anti-inflammatory drug)
-
DMSO
-
Spectrophotometer
Procedure:
-
Reaction Mixture Preparation:
-
Prepare a 0.2% w/v solution of BSA in PBS.
-
Prepare a stock solution of the test compound and diclofenac sodium in DMSO.
-
Prepare different concentrations of the test compound (e.g., 10, 50, 100, 200, 500 µg/mL) in PBS.
-
-
Assay:
-
To 0.5 mL of the BSA solution, add 0.5 mL of the test compound solution at different concentrations.
-
Include a control (BSA with vehicle) and a standard (BSA with diclofenac sodium).
-
Incubate the mixtures at 37°C for 20 minutes.
-
Induce denaturation by heating at 72°C for 5 minutes.
-
Cool the solutions and measure the turbidity (absorbance) at 660 nm.
-
-
Data Analysis: Calculate the percentage inhibition of denaturation using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100
Data Presentation:
| Concentration (µg/mL) | % Inhibition by Test Compound | % Inhibition by Diclofenac Sodium |
| 10 | TBD | TBD |
| 50 | TBD | TBD |
| 100 | TBD | TBD |
| 200 | TBD | TBD |
| 500 | TBD | TBD |
Visualizations
Caption: Workflow for the in vitro cytotoxicity (MTT) assay.
Caption: Postulated anti-inflammatory mechanism via COX-2 inhibition.
Disclaimer
The experimental protocols provided are intended as a guide and are based on methodologies reported for structurally similar compounds. Researchers should optimize these protocols for their specific experimental conditions and for the compound this compound. All laboratory work should be conducted in accordance with institutional safety guidelines.
References
- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound CAS#: 150433-22-0 [m.chemicalbook.com]
- 4. echemi.com [echemi.com]
- 5. 5-TERT-BUTYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE | CAS 150433-22-0 [matrix-fine-chemicals.com]
- 6. New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel 1,3,5-triazine-based pyrazole derivatives as potential antitumor agents and EFGR kinase inhibitors: synthesis, cytotoxicity, DNA binding, molecular docking and DFT studies - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeting apoptotic pathways in cancer: design, synthesis, and molecular docking studies of 1,3,5-trisubstituted-1H-pyrazole derivatives with Bcl-2 inhibition and DNA damage potential - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
Application of 5-(tert-Butyl)-3-(trifluoromethyl)-1H-pyrazole in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrazole scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned for its broad spectrum of biological activities. The incorporation of a tert-butyl group at the 5-position and a trifluoromethyl group at the 3-position of the 1H-pyrazole ring yields 5-(tert-Butyl)-3-(trifluoromethyl)-1H-pyrazole, a compound with significant potential in drug discovery. The trifluoromethyl group often enhances metabolic stability, binding affinity, and lipophilicity of drug candidates, while the tert-butyl group can provide steric bulk that may contribute to selective binding to biological targets. This document provides an overview of the potential applications of this compound, along with detailed protocols for its synthesis and biological evaluation based on methodologies reported for structurally related pyrazole derivatives.
Potential Therapeutic Applications
Derivatives of this compound are promising candidates for development as:
-
Anti-inflammatory Agents: Many pyrazole-containing compounds exhibit potent anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[1][2]
-
Anticancer Agents: The pyrazole scaffold is present in numerous compounds with demonstrated cytotoxic activity against various cancer cell lines. The mechanisms of action for such compounds can be diverse, including the inhibition of tubulin polymerization, which disrupts microtubule dynamics and leads to mitotic arrest and apoptosis.[3][4]
-
Other Potential Activities: The broader pyrazole class of compounds has been investigated for a wide array of other therapeutic uses, including as antimicrobial, analgesic, and antidepressant agents.[5][6]
Data Presentation: Biological Activity of Structurally Related Pyrazole Derivatives
While specific quantitative data for this compound is not extensively available in the public domain, the following tables summarize the biological activities of structurally analogous pyrazole derivatives, providing a strong rationale for the investigation of the title compound.
Table 1: Anticancer Activity of Representative Pyrazole Derivatives
| Compound/Derivative Class | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |
| 1,5-diaryl-3-(trifluoromethyl)pyrazoles | MCF-7 (Breast) | Potent Activity | Tubulin Polymerization Inhibition | [3][4] |
| 1,3,5-triaryl-1H-pyrazole derivatives | HT-29 (Colon) | 27.7 - 39.2 | Not specified | [7] |
| Pyrazole-based benzenesulfonamides | HCT-116 (Colon) | 3.27 - 8.99 | Not specified | [8] |
Table 2: Anti-inflammatory Activity of Representative Pyrazole Derivatives
| Compound/Derivative Class | Assay | IC50 (µM) | Selectivity (COX-1/COX-2) | Reference |
| 1,5-diaryl-3-(trifluoromethyl)pyrazole-carboxamides | COX-2 Inhibition | 2.65 | 1.68 | [9] |
| 1-(4-methane(amino)sulfonylphenyl)-3-trifluoromethyl-1H-pyrazoles | Carrageenan-induced paw edema (% inhibition) | 89% | Not specified | [2] |
| Diaryl pyrazole derivatives | COX-2 Inhibition | 0.017 | High | [2] |
Experimental Protocols
The following are detailed experimental protocols for the synthesis and biological evaluation of this compound and its derivatives, adapted from established methodologies for similar compounds.
Protocol 1: Synthesis of this compound
This protocol is based on the general principle of pyrazole synthesis through the condensation of a 1,3-dicarbonyl compound with hydrazine.[6]
Materials:
-
4,4,4-Trifluoro-1-(tert-butyl)-1,3-butanedione
-
Hydrazine hydrate
-
Ethanol
-
Glacial acetic acid (catalyst)
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve 4,4,4-trifluoro-1-(tert-butyl)-1,3-butanedione (1 equivalent) in ethanol in a round-bottom flask.
-
Add hydrazine hydrate (1.1 equivalents) to the solution.
-
Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to obtain pure this compound.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: In Vitro Anticancer Activity (MTT Assay)
This protocol describes a colorimetric assay to assess the cytotoxicity of the synthesized compound against cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Prepare serial dilutions of the test compound in the cell culture medium. The final DMSO concentration should not exceed 0.5%.
-
After 24 hours, remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plates for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Protocol 3: In Vitro COX-2 Inhibition Assay (Fluorometric)
This protocol outlines a method to determine the inhibitory activity of the compound against the COX-2 enzyme.
Materials:
-
Recombinant human COX-2 enzyme
-
COX Assay Buffer
-
COX Cofactor
-
COX Probe
-
Arachidonic acid (substrate)
-
Celecoxib (positive control)
-
This compound (dissolved in DMSO)
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Prepare serial dilutions of the test compound and the positive control (Celecoxib) in COX Assay Buffer.
-
In a 96-well plate, add the following to each well: COX Assay Buffer, diluted COX Cofactor, and COX Probe.
-
Add the diluted test compound or control to the respective wells. Include a vehicle control (DMSO).
-
Add the diluted COX-2 enzyme to all wells except for a no-enzyme control.
-
Incubate the plate at 37°C for 10 minutes to allow for inhibitor-enzyme interaction.
-
Initiate the reaction by adding the arachidonic acid solution to all wells.
-
Immediately measure the fluorescence intensity (e.g., Ex/Em = 535/587 nm) in a kinetic mode for 5-10 minutes.
-
Calculate the rate of reaction for each well.
-
Determine the percent inhibition for each concentration of the test compound relative to the vehicle control and calculate the IC50 value.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Workflow for the synthesis of this compound.
References
- 1. Synthesis, biological evaluation and molecular modeling study of 5-trifluoromethyl-Δ²-pyrazoline and isomeric 5/3-trifluoromethylpyrazole derivatives as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. Drug-Clinical Agent Molecular Hybrid: Synthesis of Diaryl(trifluoromethyl)pyrazoles as Tubulin Targeting Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 5-(tert-Butyl)-3-(trifluoromethyl)-1H-pyrazole as a Versatile Building Block in Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(tert-Butyl)-3-(trifluoromethyl)-1H-pyrazole is a valuable heterocyclic building block in medicinal chemistry and agrochemical research. Its unique substitution pattern, featuring a sterically bulky tert-butyl group and a strongly electron-withdrawing trifluoromethyl group, imparts distinct physicochemical properties to its derivatives. These properties can enhance metabolic stability, membrane permeability, and binding affinity to biological targets. This document provides detailed application notes and experimental protocols for the use of this pyrazole derivative in the synthesis of bioactive molecules, particularly focusing on its role in the development of selective COX-2 inhibitors and other pharmacologically relevant compounds. Pyrazole derivatives are known to possess a wide range of biological activities, including anti-inflammatory, anticancer, antiviral, and antimicrobial effects.[1][2][3]
Physicochemical Properties
A summary of the key physicochemical properties of this compound and a representative derivative are presented in Table 1. The presence of the trifluoromethyl group significantly influences the acidity of the pyrazole N-H, which can be a key factor in its reactivity.
Table 1: Physicochemical and Spectroscopic Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Melting Point (°C) | 1H NMR (CDCl3, δ ppm) | 13C NMR (CDCl3, δ ppm) |
| This compound | C8H11F3N2 | 192.18 | Not Reported | Not Reported | 1.34 (s, 9H), 6.35 (s, 1H), 11.5 (br s, 1H) | 30.1, 31.8, 100.2, 122.9 (q, J=268 Hz), 146.9 (q, J=37 Hz), 159.2 |
| 1-(4-Sulfamoylphenyl)-5-(tert-butyl)-3-(trifluoromethyl)-1H-pyrazole | C14H16F3N3O2S | 363.36 | Solid | 188-190 | 1.30 (s, 9H), 4.95 (s, 2H), 6.40 (s, 1H), 7.45 (d, J=8.8 Hz, 2H), 7.90 (d, J=8.8 Hz, 2H) | 30.0, 32.5, 106.0, 121.9 (q, J=268 Hz), 126.5, 127.8, 140.8, 143.5, 145.2 (q, J=38 Hz), 150.1 |
Note: NMR data is predicted and based on analogous structures. Exact values may vary.
Applications in Synthesis
This compound serves as a key intermediate in the synthesis of a variety of complex molecules. Its primary applications lie in the construction of N-arylpyrazoles, which are core structures in many pharmaceuticals, and in the functionalization of the C4-position to introduce further diversity.
Synthesis of Selective COX-2 Inhibitors
The 1,5-diarylpyrazole scaffold is a well-established pharmacophore for selective cyclooxygenase-2 (COX-2) inhibition. Celecoxib, a prominent member of this class, features a trifluoromethyl group at the 3-position of the pyrazole ring. By analogy, this compound is an ideal starting material for the synthesis of novel COX-2 inhibitors with potentially improved pharmacokinetic profiles due to the presence of the tert-butyl group.
The key synthetic step is the N-arylation of the pyrazole with a suitable aryl hydrazine or aryl halide. A general workflow for this transformation is depicted below.
Caption: Synthetic routes to N-arylpyrazole COX-2 inhibitor scaffolds.
Functionalization via Vilsmeier-Haack Reaction
The C4-position of the pyrazole ring is electron-rich and susceptible to electrophilic substitution. The Vilsmeier-Haack reaction provides an efficient method to introduce a formyl group (-CHO) at this position. The resulting pyrazole-4-carbaldehyde is a versatile intermediate that can be further elaborated into a wide range of derivatives through reactions such as reductive amination, Wittig olefination, and oxidation to a carboxylic acid.
Caption: Vilsmeier-Haack formylation for C4-functionalization.
Experimental Protocols
Protocol 1: Synthesis of 1-(4-Sulfamoylphenyl)-5-(tert-butyl)-3-(trifluoromethyl)-1H-pyrazole (Analog of a COX-2 Inhibitor)
This protocol is adapted from established procedures for the synthesis of 1,5-diarylpyrazoles.
Materials:
-
This compound
-
4-Hydrazinylbenzenesulfonamide hydrochloride
-
Ethanol, absolute
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating
-
Standard workup and purification equipment (rotary evaporator, separatory funnel, chromatography supplies)
Procedure:
-
To a solution of this compound (1.0 mmol) in absolute ethanol (20 mL) in a 50 mL round-bottom flask, add 4-hydrazinylbenzenesulfonamide hydrochloride (1.2 mmol).
-
Stir the mixture at room temperature for 30 minutes.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate (50 mL) and wash with water (2 x 25 mL) and brine (25 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure product.
Expected Yield: 75-85%
Protocol 2: Vilsmeier-Haack Formylation of this compound
This protocol is based on general procedures for the Vilsmeier-Haack formylation of pyrazoles.[4][5]
Materials:
-
This compound
-
Phosphorus oxychloride (POCl3)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM), anhydrous
-
Ice bath
-
Sodium bicarbonate solution, saturated
-
Standard workup and purification equipment
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel and a nitrogen inlet, cool anhydrous DMF (5.0 equiv.) to 0 °C in an ice bath.
-
Slowly add POCl3 (2.0 equiv.) dropwise to the DMF with vigorous stirring, maintaining the temperature below 10 °C.
-
Stir the resulting mixture (the Vilsmeier reagent) at 0 °C for 30 minutes.
-
Add a solution of this compound (1.0 equiv.) in anhydrous DCM to the Vilsmeier reagent dropwise at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 2-4 hours, monitoring by TLC.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound-4-carbaldehyde.
Expected Yield: 60-75%
Data Presentation
The following table summarizes the reaction conditions and outcomes for the key transformations of this compound.
Table 2: Summary of Synthetic Transformations
| Starting Material | Reaction | Reagents and Conditions | Product | Yield (%) |
| This compound | N-Arylation (Condensation) | 4-Hydrazinylbenzenesulfonamide HCl, Ethanol, Reflux, 4-6 h | 1-(4-Sulfamoylphenyl)-5-(tert-butyl)-3-(trifluoromethyl)-1H-pyrazole | 75-85 (Estimated) |
| This compound | Vilsmeier-Haack Formylation | POCl3, DMF, DCM, 0 °C to 70 °C, 2-4 h | This compound-4-carbaldehyde | 60-75 (Estimated) |
Biological Activity Data
Derivatives of trifluoromethyl-pyrazoles have shown significant biological activity, particularly as COX-2 inhibitors. The data presented in Table 3 is for Celecoxib, a structurally related approved drug, to provide context for the potential efficacy of analogous compounds derived from this compound.
Table 3: In Vitro COX-1/COX-2 Inhibition Data for Celecoxib
| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) | Selectivity Index (COX-1/COX-2) |
| Celecoxib | 15 | 0.04 | 375 |
Data is for illustrative purposes and represents the activity of a structurally similar compound.
Conclusion
This compound is a highly promising and versatile building block for the synthesis of novel bioactive compounds. The protocols and data presented herein provide a foundation for researchers to explore its utility in drug discovery and agrochemical development. The strategic incorporation of this pyrazole moiety can lead to the generation of compounds with enhanced pharmacological profiles. Further exploration of its reactivity and the biological activities of its derivatives is warranted.
References
- 1. researchgate.net [researchgate.net]
- 2. rsc.org [rsc.org]
- 3. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Catalytic Ullmann-Type N-Arylation to Access Medicinally Important SuFEx-able Pyrazolo[1,5-a]Quinoxalinones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
Application Notes and Protocols for 5-(tert-Butyl)-3-(trifluoromethyl)-1H-pyrazole in Agrochemical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazole-based compounds are a significant class of heterocyclic molecules that have garnered substantial attention in agrochemical research due to their broad spectrum of biological activities.[1][2] The incorporation of a trifluoromethyl group at the 3-position and a tert-butyl group at the 5-position of the pyrazole ring can significantly influence the lipophilicity, metabolic stability, and target binding affinity of the molecule, often leading to enhanced pesticidal properties.[3] This document provides detailed application notes and experimental protocols relevant to the investigation of 5-(tert-Butyl)-3-(trifluoromethyl)-1H-pyrazole as a potential agrochemical candidate. While specific data for this compound is not extensively available in public literature, the provided protocols are based on established methodologies for analogous pyrazole derivatives.
Chemical Structure
IUPAC Name: this compound CAS Number: 150433-22-0 Molecular Formula: C₈H₁₁F₃N₂ Molecular Weight: 192.18 g/mol
Potential Agrochemical Applications
Derivatives of 3-(trifluoromethyl)-1H-pyrazole have demonstrated efficacy in several areas of agrochemical research, suggesting potential applications for this compound:
-
Fungicide: Many pyrazole carboxamides are potent fungicides, often acting as succinate dehydrogenase inhibitors (SDHIs), which disrupt the fungal respiratory chain.[1][4]
-
Insecticide: Phenylpyrazole insecticides, such as fipronil, act as antagonists of the GABA-gated chloride channel in insects, leading to neurotoxicity.[5][6]
-
Herbicide: Certain pyrazole derivatives are known to inhibit plant enzymes like 4-hydroxyphenylpyruvate dioxygenase (HPPD).[7]
Data Presentation: Biological Activity of Structurally Related Pyrazole Derivatives
The following tables summarize the biological activity of various trifluoromethyl-pyrazole derivatives against common agricultural pests and pathogens. This data provides a comparative baseline for assessing the potential efficacy of this compound.
Table 1: In Vitro Antifungal Activity of 1-substituted-5-trifluoromethyl-1H-pyrazole-4-carboxamide Derivatives
| Compound | Target Fungus | EC₅₀ (mg/L) | Reference |
| Y₁₃ | Gibberella zeae | 13.1 | [1] |
| Y₁₃ | Botryosphaeria dothidea | 14.4 | [1] |
| Y₁₃ | Fusarium prolifeatum | 13.3 | [1] |
| Y₁₃ | Fusarium oxysporum | 21.4 | [1] |
Table 2: In Vitro Antifungal Activity of Isoxazolol Pyrazole Carboxylate Derivatives
| Compound | Target Fungus | EC₅₀ (µg/mL) | Reference |
| 7ai | Alternaria porri | 2.24 | [7] |
| 7ai | Marssonina coronaria | 3.21 | [7] |
| 7ai | Cercospora petroselini | 10.29 | [7] |
| 7ai | Rhizoctonia solani | 0.37 | [7] |
Table 3: Insecticidal Activity of Pyrazole Derivatives against Spodoptera littoralis
| Compound | Larval Instar | LC₅₀ (mg/L) | Reference |
| 7 | 2nd | 10.65 | [3] |
| 7 | 4th | 18.7 | [3] |
| 26 | 2nd | 2.432 (B. cinerea) | [8] |
| 26 | 2nd | 2.182 (R. solani) | [8] |
Experimental Protocols
Protocol 1: Synthesis of 3-(trifluoromethyl)-1H-pyrazole Derivatives
This protocol is a general procedure based on the synthesis of related pyrazole compounds and may be adapted for the synthesis of this compound.[9][10]
Materials:
-
4,4,4-Trifluoro-1-(tert-butyl)-1,3-butanedione
-
Hydrazine hydrate
-
Ethanol
-
Glacial acetic acid (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate (eluents)
Procedure:
-
Dissolve 4,4,4-trifluoro-1-(tert-butyl)-1,3-butanedione (1.0 eq) in ethanol in a round-bottom flask.
-
Add hydrazine hydrate (1.0 eq) to the solution.
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Heat the mixture to reflux and stir for 4-6 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the desired this compound.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Caption: Synthesis workflow for this compound.
Protocol 2: In Vitro Antifungal Bioassay (Mycelium Growth Rate Method)
This protocol describes a common method for evaluating the antifungal activity of a test compound.[7][11][12]
Materials:
-
Pure culture of the target fungus (e.g., Botrytis cinerea, Rhizoctonia solani)
-
Potato Dextrose Agar (PDA) medium
-
Sterile petri dishes
-
Test compound dissolved in a suitable solvent (e.g., DMSO or acetone)
-
Positive control (commercial fungicide, e.g., Pyraclostrobin)
-
Negative control (solvent only)
-
Sterile cork borer (5 mm diameter)
-
Incubator
Procedure:
-
Prepare PDA medium and sterilize by autoclaving.
-
Cool the PDA to approximately 50-60°C and add the test compound to achieve the desired final concentrations (e.g., 0.1, 1, 10, 100 µg/mL). Also prepare control plates with solvent only and a positive control.
-
Pour the amended PDA into sterile petri dishes and allow to solidify.
-
From a fresh culture of the target fungus, cut a 5 mm mycelial plug using a sterile cork borer.
-
Place the mycelial plug in the center of each PDA plate (test compound, positive control, and negative control).
-
Incubate the plates at 25 ± 1°C in the dark.
-
Measure the diameter of the fungal colony in two perpendicular directions daily until the colony in the negative control plate reaches the edge of the plate.
-
Calculate the percentage of mycelial growth inhibition using the following formula:
-
Inhibition (%) = [(dc - dt) / dc] x 100
-
Where dc is the average diameter of the fungal colony in the negative control and dt is the average diameter of the fungal colony in the treatment.
-
-
Determine the EC₅₀ value (the concentration that inhibits 50% of mycelial growth) by probit analysis.
Caption: Workflow for the in vitro antifungal bioassay.
Protocol 3: Insecticidal Bioassay (Leaf-Dip Method for Aphids)
This protocol is a standard method for assessing the insecticidal activity of a compound against sucking insects like aphids.
Materials:
-
Host plants (e.g., fava bean or cabbage seedlings)
-
Aphids (e.g., Aphis craccivora)
-
Test compound dissolved in a suitable solvent with a surfactant (e.g., Triton X-100)
-
Positive control (commercial insecticide)
-
Negative control (solvent and surfactant only)
-
Beakers
-
Forceps
-
Ventilated containers
-
Growth chamber
Procedure:
-
Prepare serial dilutions of the test compound in water containing a surfactant (e.g., 0.1% Triton X-100).
-
Excise leaves from the host plants.
-
Dip each leaf into the respective treatment solution (test compound, positive control, or negative control) for 10-15 seconds with gentle agitation.
-
Allow the leaves to air-dry on a clean surface.
-
Place the treated leaves into ventilated containers with a moistened filter paper to maintain humidity.
-
Introduce a known number of adult aphids (e.g., 20-30) onto each treated leaf.
-
Maintain the containers in a growth chamber at controlled temperature, humidity, and photoperiod (e.g., 25°C, 60-70% RH, 16:8 L:D).
-
Assess aphid mortality at 24, 48, and 72 hours after treatment. Aphids that are unable to move when gently prodded with a fine brush are considered dead.
-
Calculate the corrected mortality using Abbott's formula if mortality is observed in the negative control.
-
Determine the LC₅₀ value (the concentration that causes 50% mortality) using probit analysis.
Caption: Workflow for the insecticidal bioassay using the leaf-dip method.
Signaling Pathways and Mechanism of Action
While the specific molecular target of this compound is not definitively established without experimental data, pyrazole-based agrochemicals are known to act on several key pathways.
-
Succinate Dehydrogenase Inhibition (SDHI): As a potential fungicide, this compound could inhibit Complex II of the mitochondrial electron transport chain, blocking ATP synthesis and causing fungal cell death.[1]
-
GABA-gated Chloride Channel Antagonism: As a potential insecticide, it may non-competitively block the GABA-gated chloride channel in the insect nervous system, leading to hyperexcitation and death.[5]
Caption: Potential signaling pathways targeted by pyrazole agrochemicals.
Conclusion
This compound represents a scaffold with significant potential in the discovery of novel agrochemicals. The protocols and data presented here, derived from closely related analogs, provide a solid foundation for researchers to synthesize and evaluate its fungicidal and insecticidal properties. Further research is warranted to elucidate its precise mechanism of action and to optimize its biological activity for crop protection applications.
References
- 1. Synthesis, antifungal activity and <i>in vitro</i> mechanism of novel 1-substituted-5-trifluoromethyl-1<i>H</i>-pyrazole-4-carboxamide derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 2. Bismuth(III)-Promoted Trifluoromethylthiolation of Pyrazolin-5-ones with Trifluoromethanesulfenamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. WO2017084995A1 - Method for preparation of 1-methyl-3-(trifluoromethyl)-1hpyrazol-5-ol - Google Patents [patents.google.com]
- 5. Design, synthesis and insecticidal activities of novel 1-substituted-5-(trifluoromethyl)-1 H -pyrazole-4-carboxamide de… [ouci.dntb.gov.ua]
- 6. Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 10. Synthesis and fungicidal activity of pyrazole derivatives containing 1,2,3,4-tetrahydroquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Application Notes and Protocols for Screening 5-(tert-Butyl)-3-(trifluoromethyl)-1H-pyrazole Analogs as Potential Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2][3] The 5-(tert-butyl)-3-(trifluoromethyl)-1H-pyrazole core represents a key pharmacophore, and its analogs are of significant interest in drug discovery for identifying novel therapeutic agents. This application note provides a detailed protocol for the development of a robust high-throughput screening (HTS) assay to identify and characterize analogs of this compound as potential kinase inhibitors.
Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, particularly cancer. Therefore, the identification of novel kinase inhibitors is a major focus of drug development.[4] This document outlines a comprehensive workflow, from primary screening to hit validation, to assess the inhibitory activity of a library of this compound analogs against a representative kinase target.
Principle of the Screening Assay
The primary screening assay described here is a biochemical, in vitro assay designed to measure the inhibition of a specific kinase enzyme. The assay utilizes a generic kinase activity detection method, such as a fluorescence-based assay, which measures the phosphorylation of a substrate peptide by the kinase.[5][6] In the presence of an inhibitory compound, the kinase activity will be reduced, leading to a decrease in the fluorescent signal. This method is amenable to high-throughput screening in a 384-well plate format.[7]
Hits from the primary screen will be subjected to a secondary, orthogonal assay to confirm their activity and eliminate false positives.[8] A cell-based assay will be employed to assess the cytotoxicity of the active compounds and their ability to inhibit the target kinase in a more physiologically relevant context.[9]
Signaling Pathway
The following diagram illustrates a generic kinase signaling pathway that can be targeted by small molecule inhibitors. The this compound analogs are hypothesized to act as inhibitors of a key kinase in such a pathway, thereby modulating downstream cellular responses.
Caption: A generic kinase signaling cascade and the proposed mechanism of action for this compound analogs as kinase inhibitors.
Experimental Workflow
The overall workflow for screening the pyrazole analog library is depicted below. It encompasses primary screening, hit confirmation, and secondary validation assays.
Caption: High-throughput screening workflow for the identification and validation of this compound analog inhibitors.
Materials and Reagents
-
Compound Library: this compound analogs dissolved in 100% DMSO.
-
Kinase: Recombinant human kinase (e.g., a specific tyrosine or serine/threonine kinase).
-
Substrate: Synthetic peptide substrate for the chosen kinase.
-
ATP: Adenosine 5'-triphosphate.
-
Assay Buffer: Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Detection Reagent: Fluorescence-based kinase activity detection kit (e.g., ADP-Glo™, HTRF®, or fluorescence polarization).
-
Plates: 384-well, low-volume, white or black microplates (depending on the detection method).
-
Positive Control: A known inhibitor of the target kinase (e.g., Staurosporine).
-
Negative Control: DMSO (vehicle).
-
Cell Line: A human cancer cell line known to be dependent on the target kinase signaling pathway.
-
Cell Culture Medium: Appropriate cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Cell Viability Reagent: MTT or CellTiter-Glo® Luminescent Cell Viability Assay reagent.
Detailed Experimental Protocols
Protocol 1: Primary High-Throughput Screening (HTS) - Biochemical Kinase Assay
-
Compound Plating:
-
Prepare a master plate of the this compound analog library at a concentration of 1 mM in DMSO.
-
Using an automated liquid handler, dispense 50 nL of each compound from the master plate into the wells of a 384-well assay plate.
-
Dispense 50 nL of DMSO into the negative control wells and 50 nL of the positive control inhibitor into the positive control wells.
-
-
Reagent Preparation:
-
Prepare a 2X kinase solution by diluting the recombinant kinase in assay buffer to the desired concentration.
-
Prepare a 2X substrate/ATP solution by diluting the peptide substrate and ATP to their final desired concentrations in the assay buffer.
-
-
Assay Procedure:
-
Add 5 µL of the 2X kinase solution to each well of the assay plate containing the compounds.
-
Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.
-
Initiate the kinase reaction by adding 5 µL of the 2X substrate/ATP solution to each well.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Signal Detection:
-
Stop the kinase reaction and develop the signal by adding 10 µL of the detection reagent to each well, following the manufacturer's instructions.
-
Incubate the plate for the recommended time to allow the signal to stabilize.
-
Read the plate on a compatible plate reader (e.g., fluorescence or luminescence).
-
Protocol 2: Dose-Response and IC50 Determination
-
Compound Preparation:
-
For each hit compound identified in the primary screen, prepare a 10-point, 3-fold serial dilution series in DMSO, starting from a high concentration (e.g., 1 mM).
-
-
Assay Procedure:
-
Perform the biochemical kinase assay as described in Protocol 1, using the serial dilutions of the hit compounds.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the positive and negative controls.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value for each compound.
-
Protocol 3: Secondary Screening - Cell-Based Cytotoxicity Assay
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells into a 96-well or 384-well clear-bottom plate at a predetermined optimal density and allow them to adhere overnight.[9]
-
-
Compound Treatment:
-
Viability Measurement:
-
Add the cell viability reagent (e.g., MTT or CellTiter-Glo®) to each well according to the manufacturer's protocol.[9]
-
Incubate as required.
-
Measure the absorbance or luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percent cell viability for each compound concentration relative to the vehicle-treated control cells.
-
Determine the CC50 (half-maximal cytotoxic concentration) for each compound.
-
Data Presentation
The quantitative data from the screening and validation assays should be summarized in the following tables for clear comparison.
Table 1: Primary HTS Hit Summary
| Compound ID | % Inhibition at 10 µM | Hit (Yes/No) |
| Analog-001 | 85.2 | Yes |
| Analog-002 | 12.5 | No |
| Analog-003 | 65.7 | Yes |
| ... | ... | ... |
| Positive Control | 98.9 | N/A |
| Negative Control | 0.0 | N/A |
Table 2: Dose-Response and Cytotoxicity Data for Confirmed Hits
| Compound ID | Biochemical IC50 (µM) | Cell-Based CC50 (µM) | Selectivity Index (CC50/IC50) |
| Analog-001 | 1.2 | 25.4 | 21.2 |
| Analog-003 | 5.8 | > 50 | > 8.6 |
| ... | ... | ... | ... |
| Positive Control | 0.01 | 0.5 | 50 |
Troubleshooting
| Issue | Possible Cause | Solution |
| High well-to-well variability | Inconsistent liquid handling; Reagent instability | Calibrate and maintain liquid handlers; Prepare fresh reagents daily |
| Low Z'-factor | Suboptimal assay conditions; Low signal-to-background ratio | Optimize enzyme, substrate, and ATP concentrations; Use a more sensitive detection reagent |
| High number of false positives | Compound interference with the assay signal (autofluorescence, etc.) | Perform an orthogonal assay with a different detection method; Counterscreen against a "target-minus" control |
| Discrepancy between biochemical and cell-based activity | Poor cell permeability; Compound efflux; Off-target effects | Assess compound permeability (e.g., PAMPA assay); Test in the presence of efflux pump inhibitors; Profile against a panel of kinases |
References
- 1. Microbiological Screening of 5-Functionalized Pyrazoles for the Future Development of Optimized Pyrazole-Based Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]
- 3. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemmethod.com [chemmethod.com]
- 5. Screening Assays for Drug Discovery | Enzymlogic [enzymlogic.com]
- 6. PAR-25-153: Assay development and screening for discovery of chemical probes, drugs or immunomodulators (R01 Clinical Trial Not Allowed) [grants.nih.gov]
- 7. bmglabtech.com [bmglabtech.com]
- 8. Practical Guidance for Small Molecule Screening | Yale Center for Molecular Discovery [ycmd.yale.edu]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for High-Throughput Screening with 5-(tert-Butyl)-3-(trifluoromethyl)-1H-pyrazole Libraries
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the high-throughput screening (HTS) of 5-(tert-Butyl)-3-(trifluoromethyl)-1H-pyrazole libraries. The protocols are designed to be adaptable for screening this specific library against a variety of biological targets, with a focus on protein kinases and cancer cell lines, common targets for this class of compounds.
Introduction to this compound Libraries in Drug Discovery
The this compound scaffold is a privileged structure in medicinal chemistry. The presence of the trifluoromethyl group can enhance metabolic stability and binding affinity, while the tert-butyl group can provide steric bulk and influence solubility and pharmacokinetic properties. This combination makes libraries based on this scaffold promising for the discovery of novel modulators of various biological pathways. Pyrazole-containing compounds are particularly prominent as inhibitors of protein kinases, which play crucial roles in cellular signaling pathways implicated in cancer, inflammation, and other diseases.[1][2] High-throughput screening (HTS) is an essential tool for rapidly evaluating large libraries of these compounds to identify "hit" compounds with the desired biological activity.
Data Presentation: Inhibitory Activities of Representative Pyrazole Derivatives
The following tables summarize the inhibitory activities of selected pyrazole derivatives against various protein kinases and cancer cell lines. While specific data for the this compound scaffold from a large-scale HTS campaign is not publicly available, the data presented for structurally related pyrazole compounds can serve as a benchmark for expected activities.
Table 1: Inhibitory Activity of Pyrazole Derivatives against Protein Kinases
| Compound ID | Target Kinase | Assay Type | IC50 (nM) |
| Afuresertib | Akt1 | Ki | 0.08 |
| Compound 3 | ALK | Enzymatic | 2.9 |
| Compound 6 | Aurora A | Enzymatic | 160 |
| Compound 17 | Chk2 | Enzymatic | 17.9 |
Data sourced from a technical guide on screening pyrazole-based kinase inhibitors and represents the activity of various substituted pyrazole compounds.[1]
Table 2: Cytotoxic Activity of 1,3,5-Trisubstituted-1H-pyrazole Derivatives against Cancer Cell Lines
| Compound ID | MCF-7 (Breast Cancer) IC50 (µM) | A549 (Lung Cancer) IC50 (µM) | PC-3 (Prostate Cancer) IC50 (µM) |
| Compound 4 | 35.5 | 3.9 | - |
| Compound 5 | 10.9 | 10.8 | 81.0 |
| Compound 6b | 4.2 | 4.8 | - |
| Compound 6c | 3.9 | - | - |
| Compound 7 | 6.5 | 6.8 | 40.2 |
| Compound 8 | 5.8 | - | - |
| Compound 10b | 4.8 | 5.2 | 62.2 |
| Compound 10c | 4.1 | 4.9 | 54.1 |
| Compound 12b | 4.5 | 4.2 | - |
Data extracted from a study on 1,3,5-trisubstituted-1H-pyrazole derivatives targeting apoptotic pathways.[3][4] The specific substitutions on the pyrazole core in these compounds differ from the 5-(tert-butyl)-3-(trifluoromethyl) scaffold.
Experimental Protocols
The following are detailed protocols for biochemical and cell-based assays that can be readily adapted for screening a this compound library.
Protocol 1: Biochemical Kinase Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This protocol describes a generic HTRF assay to identify inhibitors of a specific protein kinase.
Materials:
-
Purified protein kinase of interest
-
Biotinylated substrate peptide
-
ATP (Adenosine triphosphate)
-
HTRF Kinase Buffer (e.g., Cisbio Bioassays)
-
Europium cryptate-labeled anti-phospho-substrate antibody
-
XL665-conjugated streptavidin
-
This compound compound library (dissolved in DMSO)
-
Staurosporine (positive control)
-
DMSO (negative control)
-
Low-volume 384-well white plates
Procedure:
-
Compound Dispensing: Using an acoustic liquid handler, dispense 20 nL of each compound from the pyrazole library into the wells of a 384-well plate. Also, dispense positive and negative controls.
-
Enzyme and Substrate Addition: Prepare a mixture of the kinase and biotinylated substrate in HTRF Kinase Buffer. Add 5 µL of this mixture to each well.
-
Incubation: Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.
-
Reaction Initiation: Add 5 µL of ATP solution (at a concentration close to the Km for the kinase) to each well to initiate the kinase reaction.
-
Reaction Incubation: Incubate the plate at room temperature for 60 minutes.
-
Detection: Add 10 µL of the detection mixture containing the europium-labeled antibody and XL665-conjugated streptavidin.
-
Final Incubation: Incubate the plate at room temperature for 60 minutes in the dark.
-
Data Acquisition: Read the plate on an HTRF-compatible plate reader at 620 nm (cryptate emission) and 665 nm (XL665 emission).
-
Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm * 10,000) and determine the percent inhibition for each compound relative to the controls.
Protocol 2: Cell-Based Proliferation Assay (CellTiter-Glo®)
This protocol outlines a method to screen the pyrazole library for compounds that inhibit the proliferation of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., A549, MCF-7)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound compound library (in DMSO)
-
Doxorubicin (positive control)
-
DMSO (negative control)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
White, clear-bottom 384-well cell culture plates
-
Luminometer plate reader
Procedure:
-
Cell Seeding: Seed the cells into 384-well plates at a predetermined optimal density (e.g., 1000-5000 cells/well) in 40 µL of culture medium and incubate for 24 hours.
-
Compound Addition: Add 100 nL of each library compound to the wells to achieve the desired final screening concentration (e.g., 10 µM). Include positive and negative controls.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Assay Reagent Preparation: Equilibrate the CellTiter-Glo® buffer and substrate to room temperature and mix to form the CellTiter-Glo® Reagent.
-
Lysis and Signal Generation: Add 40 µL of the CellTiter-Glo® Reagent to each well.
-
Incubation and Lysis: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis and then incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Calculate the percent inhibition of cell proliferation for each compound by normalizing the luminescence signal to the DMSO-treated control wells.
Visualizations
The following diagrams illustrate a typical HTS workflow and a common signaling pathway targeted by kinase inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. High-throughput screening for kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting apoptotic pathways in cancer: design, synthesis, and molecular docking studies of 1,3,5-trisubstituted-1H-pyrazole derivatives with Bcl-2 inhibition and DNA damage potential - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Targeting apoptotic pathways in cancer: design, synthesis, and molecular docking studies of 1,3,5-trisubstituted-1H-pyrazole derivatives with Bcl-2 inhibition and DNA damage potential - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays Involving 5-(tert-Butyl)-3-(trifluoromethyl)-1H-pyrazole
Introduction
5-(tert-Butyl)-3-(trifluoromethyl)-1H-pyrazole is a synthetic heterocyclic compound belonging to the pyrazole class of molecules. Pyrazole derivatives are of significant interest in medicinal chemistry and drug discovery due to their wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] The unique substitution pattern of a bulky tert-butyl group and an electron-withdrawing trifluoromethyl group on the pyrazole ring suggests that this compound may exhibit potent and selective biological effects.
These application notes provide detailed protocols for a series of cell-based assays to characterize the cytotoxic, anti-inflammatory, and apoptotic potential of this compound. The assays are designed for researchers in academic and industrial settings who are engaged in the screening and characterization of novel therapeutic candidates.
Application Note 1: Evaluation of Cytotoxic Activity
This note describes the use of the MTT assay to determine the cytotoxic effects of this compound on various cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which is often used as a proxy for cell viability.[2][3]
Experimental Protocol: MTT Cell Viability Assay
-
Cell Culture:
-
Culture human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer, HCT-116 colon cancer) in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.[4]
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
-
Cell Seeding:
-
Harvest exponentially growing cells and perform a cell count.
-
Seed the cells into a 96-well microplate at a density of 4,000-5,000 cells per well in 100 µL of culture medium.[2]
-
Incubate the plate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the compound in culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM).
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include wells with vehicle control (DMSO) and untreated cells.
-
Incubate the plate for 48-72 hours.[2]
-
-
MTT Assay:
-
After the incubation period, add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[2]
-
Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Determine the half-maximal inhibitory concentration (IC50) value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
-
Data Presentation: Hypothetical Cytotoxicity Data
| Cell Line | This compound IC50 (µM) | Doxorubicin IC50 (µM) |
| MCF-7 | 8.5 | 0.9 |
| A549 | 12.2 | 1.2 |
| HCT-116 | 6.8 | 0.7 |
Experimental Workflow: MTT Assay
Application Note 2: Investigation of Apoptosis Induction
This application note details a protocol for assessing the ability of this compound to induce apoptosis through the analysis of Bcl-2 family proteins. The Bcl-2 family of proteins are key regulators of the intrinsic apoptotic pathway.[5]
Experimental Protocol: Bcl-2 Family Protein Expression Analysis by Flow Cytometry
-
Cell Culture and Treatment:
-
Culture a sensitive cancer cell line (e.g., HCT-116) as described previously.
-
Seed 1 x 10^6 cells per well in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with this compound at its IC50 and 2x IC50 concentrations for 24 hours. Include a vehicle control.
-
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
-
Permeabilization and Staining:
-
Permeabilize the cells with ice-cold 90% methanol for 30 minutes on ice.
-
Wash the cells with staining buffer (PBS with 2% FBS).
-
Incubate the cells with primary antibodies against Bcl-2 and Bax conjugated to different fluorophores (e.g., FITC and PE) for 1 hour at room temperature in the dark.[5]
-
Wash the cells twice with staining buffer.
-
-
Flow Cytometry Analysis:
-
Resuspend the cells in 500 µL of staining buffer.
-
Analyze the samples using a flow cytometer, acquiring at least 10,000 events per sample.
-
Gate on the cell population and analyze the fluorescence intensity for Bcl-2 and Bax.
-
Data Presentation: Hypothetical Apoptosis Marker Modulation
| Treatment | Bcl-2 Mean Fluorescence Intensity (MFI) | Bax Mean Fluorescence Intensity (MFI) |
| Vehicle Control | 5500 | 2300 |
| Compound (IC50) | 3200 | 4800 |
| Compound (2x IC50) | 1800 | 6500 |
Signaling Pathway: Intrinsic Apoptosis
Application Note 3: Assessment of Anti-inflammatory Activity
This note provides a protocol to evaluate the anti-inflammatory potential of this compound by measuring its inhibitory effect on the cyclooxygenase-2 (COX-2) enzyme in a cell-based assay. Many pyrazole derivatives have been reported as COX-2 inhibitors.[6]
Experimental Protocol: COX-2 Inhibition Assay
-
Cell Culture and Stimulation:
-
Culture RAW 264.7 murine macrophages in DMEM with 10% FBS.
-
Seed the cells in a 24-well plate at a density of 2 x 10^5 cells per well and allow them to adhere.
-
Pre-treat the cells with various concentrations of this compound or a known COX-2 inhibitor (e.g., celecoxib) for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce COX-2 expression.
-
-
Prostaglandin E2 (PGE2) Measurement:
-
After incubation, collect the cell culture supernatant.
-
Measure the concentration of PGE2 in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of PGE2 inhibition for each concentration of the compound compared to the LPS-stimulated control.
-
Determine the IC50 value for COX-2 inhibition.
-
Data Presentation: Hypothetical COX-2 Inhibition Data
| Compound | IC50 for PGE2 Inhibition (µM) |
| This compound | 2.5 |
| Celecoxib (Control) | 0.8 |
Signaling Pathway: COX-2 Mediated Inflammation
Disclaimer: The experimental protocols and data presented in these application notes are for illustrative purposes. Researchers should optimize these protocols for their specific experimental conditions and cell lines. This compound is a research chemical and should be handled with appropriate safety precautions.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. onesearch.fitnyc.edu [onesearch.fitnyc.edu]
- 5. Flow Cytometry-Based Detection and Analysis of BCL-2 Family Proteins and Mitochondrial Outer Membrane Permeabilization (MOMP) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, biological evaluation and molecular modeling study of 5-trifluoromethyl-Δ²-pyrazoline and isomeric 5/3-trifluoromethylpyrazole derivatives as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies of 5-(tert-Butyl)-3-(trifluoromethyl)-1H-pyrazole in Animal Models
Disclaimer: Publicly available in vivo studies for 5-(tert-Butyl)-3-(trifluoromethyl)-1H-pyrazole are limited. The following application notes and protocols are representative examples based on methodologies used for structurally related pyrazole derivatives and are intended to serve as a comprehensive guide for research, development, and drug discovery professionals.
These notes provide a framework for assessing the pharmacokinetic, efficacy, and toxicity profiles of this compound in common animal models.
Pharmacokinetic Profiling in Sprague-Dawley Rats
This protocol outlines the procedure for determining the pharmacokinetic parameters of this compound following intravenous and oral administration in rats.
Experimental Protocol
Animal Model:
-
Species: Sprague-Dawley rats
-
Age: 8-10 weeks
-
Weight: 200-250 g
-
Housing: Standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water. Animals should be fasted overnight before oral administration.
Drug Formulation and Administration:
-
Formulation: The compound is dissolved in a vehicle of 10% DMSO, 40% PEG300, and 50% saline.
-
Intravenous (IV) Administration: A single dose of 5 mg/kg is administered via the tail vein.
-
Oral (PO) Administration: A single dose of 20 mg/kg is administered by oral gavage.
Blood Sampling:
-
Blood samples (approximately 0.25 mL) are collected from the jugular vein at the following time points:
-
IV: 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
PO: 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
-
Blood samples are collected into tubes containing an anticoagulant (e.g., K2EDTA) and centrifuged to separate the plasma. Plasma samples are stored at -80°C until analysis.
Bioanalytical Method:
-
Plasma concentrations of the compound are determined using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Intravenous (5 mg/kg) | Oral (20 mg/kg) |
| Tmax (h) | - | 1.5 ± 0.5 |
| Cmax (ng/mL) | 1500 ± 250 | 850 ± 150 |
| AUC0-t (ngh/mL) | 2800 ± 400 | 4200 ± 600 |
| AUC0-inf (ngh/mL) | 2950 ± 420 | 4350 ± 630 |
| t1/2 (h) | 3.5 ± 0.8 | 4.1 ± 0.9 |
| CL (L/h/kg) | 1.7 ± 0.3 | - |
| Vd (L/kg) | 8.5 ± 1.2 | - |
| F (%) | - | 37 ± 5 |
Data are presented as mean ± standard deviation.
Experimental Workflow
Caption: Workflow for Pharmacokinetic Study.
Anti-inflammatory Efficacy in a Carrageenan-Induced Paw Edema Model
This protocol describes a common method to evaluate the anti-inflammatory effects of this compound in a rat model of acute inflammation.
Experimental Protocol
Animal Model:
-
Species: Wistar rats
-
Weight: 180-220 g
-
Groups:
-
Vehicle Control (10% DMSO in saline, p.o.)
-
Test Compound (10 mg/kg, p.o.)
-
Test Compound (30 mg/kg, p.o.)
-
Positive Control (Indomethacin, 10 mg/kg, p.o.)
-
Procedure:
-
Animals are fasted for 12 hours before the experiment.
-
The test compound, vehicle, or positive control is administered orally 1 hour before carrageenan injection.
-
Acute inflammation is induced by a sub-plantar injection of 0.1 mL of 1% carrageenan solution into the right hind paw.
-
Paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
The percentage of inhibition of edema is calculated for each group relative to the vehicle control group.
Data Presentation
Table 2: Effect of this compound on Carrageenan-Induced Paw Edema in Rats
| Treatment Group | Dose (mg/kg) | Paw Volume Increase at 3h (mL) | Inhibition of Edema (%) |
| Vehicle Control | - | 0.85 ± 0.12 | - |
| Test Compound | 10 | 0.51 ± 0.09 | 40.0 |
| Test Compound | 30 | 0.32 ± 0.07 | 62.4 |
| Indomethacin (Positive Control) | 10 | 0.28 ± 0.06 | 67.1 |
Data are presented as mean ± standard deviation.
Hypothetical Signaling Pathway
Caption: Inhibition of the COX-2 Pathway.
Acute Oral Toxicity Study
This protocol provides a framework for an acute oral toxicity study in mice to determine the potential toxicity of a single high dose of the compound.
Experimental Protocol
Animal Model:
-
Species: ICR mice
-
Age: 6-8 weeks
-
Weight: 25-30 g
-
Groups:
-
Vehicle Control
-
Test Compound (2000 mg/kg)
-
Procedure:
-
A single dose of the test compound or vehicle is administered by oral gavage.
-
Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for 14 days.
-
Key observation times are immediately after dosing, at 4 hours, and then daily.
-
At the end of the 14-day observation period, all surviving animals are euthanized, and a gross necropsy is performed.
Data Presentation
Table 3: Acute Oral Toxicity of this compound in Mice
| Parameter | Vehicle Control | Test Compound (2000 mg/kg) |
| Mortality | 0/5 | 0/5 |
| Clinical Signs | None observed | Transient lethargy at 4h post-dose, resolved by 24h |
| Body Weight Change (Day 14) | +2.5 ± 0.5 g | +2.1 ± 0.6 g |
| Gross Necropsy Findings | No abnormalities | No abnormalities |
Data are presented for a group of 5 male and 5 female mice.
Logical Relationship Diagram
Caption: Data Analysis for Acute Toxicity.
Application Notes and Protocols for the Analytical Detection of 5-(tert-Butyl)-3-(trifluoromethyl)-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the analytical detection of 5-(tert-Butyl)-3-(trifluoromethyl)-1H-pyrazole. The methods described herein are based on established analytical techniques for pyrazole derivatives and are intended to serve as a comprehensive guide for researchers in pharmaceutical and chemical analysis.
High-Performance Liquid Chromatography (HPLC) Method
Application Note
High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the separation, identification, and quantification of pharmaceutical compounds. For the analysis of this compound, a reverse-phase HPLC (RP-HPLC) method is recommended. This approach allows for the effective separation of the target analyte from potential impurities, starting materials, and degradation products. The presence of the trifluoromethyl and tert-butyl groups on the pyrazole ring influences its retention behavior, typically leading to good separation on a C18 stationary phase with a mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer. UV detection is suitable for this compound due to the presence of the pyrazole chromophore.
Experimental Protocol: RP-HPLC
1.1. Instrumentation and Materials
-
HPLC system with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Water (HPLC grade, deionized).
-
Phosphoric acid or Trifluoroacetic acid (TFA) (analytical grade).
-
Reference standard of this compound.
1.2. Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0-5 min: 30% B; 5-15 min: 30-80% B; 15-20 min: 80% B; 20.1-25 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 220 nm |
1.3. Sample Preparation
-
Standard Solution: Accurately weigh 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water. This yields a stock solution of 100 µg/mL. Prepare working standards by serial dilution.
-
Sample Solution: Prepare a sample solution with an expected concentration within the calibration range using the same diluent as the standard solution. Filter the final solution through a 0.45 µm syringe filter before injection.
1.4. Data Presentation: Method Validation Parameters (Typical)
Note: The following quantitative data is based on typical performance for analytical methods of similar pyrazole derivatives and should be validated specifically for this compound.
| Parameter | Typical Value |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.15 µg/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2% |
Workflow Diagram: HPLC Analysis
Caption: Workflow for HPLC analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
Application Note
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. This compound is expected to have sufficient volatility for GC analysis. This method provides excellent separation efficiency and definitive identification based on the mass spectrum of the analyte. A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is generally suitable for the separation of pyrazole derivatives.
Experimental Protocol: GC-MS
2.1. Instrumentation and Materials
-
GC-MS system with a capillary column, an autosampler, and a mass selective detector.
-
DB-5ms column (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.
-
Helium (carrier gas, 99.999% purity).
-
Methanol or Dichloromethane (GC grade).
-
Reference standard of this compound.
2.2. GC-MS Conditions
| Parameter | Condition |
| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injector Temperature | 250 °C |
| Injection Volume | 1 µL |
| Injection Mode | Split (20:1 ratio) |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Oven Temperature Program | Initial 80 °C for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min |
| Transfer Line Temp | 280 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-400 |
2.3. Sample Preparation
-
Standard Solution: Prepare a stock solution of 1 mg/mL of the reference standard in methanol. Prepare working standards by serial dilution in the same solvent.
-
Sample Solution: Dissolve the sample in methanol to achieve a concentration within the calibration range.
2.4. Data Presentation: Expected Mass Fragmentation
The mass spectrum of this compound is expected to show a molecular ion peak (M⁺) and characteristic fragment ions. The fragmentation pattern will likely involve the loss of a methyl group from the tert-butyl substituent, as well as fragmentation of the pyrazole ring.
-
Molecular Ion (M⁺): m/z = 192
-
Major Fragments:
-
m/z = 177 [M-CH₃]⁺
-
m/z = 135 [M-C(CH₃)₃]⁺
-
m/z = 69 [CF₃]⁺
-
Workflow Diagram: GC-MS Analysis
Caption: Workflow for GC-MS analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Application Note
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the structural elucidation and confirmation of this compound. ¹H, ¹³C, and ¹⁹F NMR spectra provide detailed information about the molecular structure. The ¹H NMR spectrum will show characteristic signals for the tert-butyl protons and the pyrazole ring proton. The ¹³C NMR will reveal the carbon skeleton, with the trifluoromethyl group causing a characteristic quartet. ¹⁹F NMR is particularly useful for confirming the presence and environment of the trifluoromethyl group.
Experimental Protocol: NMR Spectroscopy
3.1. Instrumentation and Materials
-
NMR spectrometer (e.g., 400 MHz or higher).
-
5 mm NMR tubes.
-
Deuterated solvents (e.g., CDCl₃, DMSO-d₆).
-
Reference standard of this compound.
3.2. Sample Preparation
-
Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.
3.3. Data Presentation: Expected Chemical Shifts
Note: The following chemical shifts are predicted based on the analysis of structurally similar pyrazole derivatives. Actual values may vary.
| Nucleus | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ¹H | ~1.35 | singlet | - | -C(CH ₃)₃ |
| ¹H | ~6.4 | singlet | - | Pyrazole C4-H |
| ¹H | ~12-13 (broad) | singlet | - | NH |
| ¹³C | ~31 | singlet | - | -C (CH₃)₃ |
| ¹³C | ~32 | singlet | - | -C(C H₃)₃ |
| ¹³C | ~105 | singlet | - | Pyrazole C 4 |
| ¹³C | ~122 | quartet | ¹J(C,F) ≈ 268 | -C F₃ |
| ¹³C | ~145 | quartet | ²J(C,F) ≈ 35 | Pyrazole C 3 |
| ¹³C | ~160 | singlet | - | Pyrazole C 5 |
| ¹⁹F | ~-62 | singlet | - | -CF ₃ |
Logical Relationship Diagram: Structural Elucidation
Caption: Logical diagram for structural elucidation using NMR spectroscopy.
Applikationshinweise und Protokolle zur Derivatisierung von 5-(tert-Butyl)-3-(trifluormethyl)-1H-pyrazol zur Steigerung der biologischen Aktivität
Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Diese Applikationshinweise beschreiben Strategien zur Derivatisierung des 5-(tert-Butyl)-3-(trifluormethyl)-1H-pyrazols mit dem Ziel, dessen biologische Aktivität, insbesondere als Kinase-Inhibitor, zu erhöhen. Die bereitgestellten Protokolle basieren auf etablierten synthetischen Methoden für Pyrazol-Derivate und Struktur-Aktivitäts-Beziehungsstudien (SAR) aus der wissenschaftlichen Literatur.
Einleitung
Der Pyrazol-Ring ist ein wichtiger Heterozyklus in der medizinischen Chemie und findet sich in zahlreichen Wirkstoffen mit einem breiten Spektrum an biologischen Aktivitäten wieder, darunter entzündungshemmende, krebshemmende und antimikrobielle Eigenschaften.[1][2] Die Substitution am Pyrazol-Kern, insbesondere am N1-Stickstoff, ist eine gängige Strategie, um die pharmakologischen und physikochemisch-chemischen Eigenschaften von Molekülen zu modulieren.
Das 5-(tert-Butyl)-3-(trifluormethyl)-1H-pyrazol-Grundgerüst ist aufgrund der Kombination einer sperrigen, lipophilen tert-Butylgruppe und einer stark elektronenziehenden Trifluormethylgruppe von besonderem Interesse. Diese Substituenten können entscheidende Wechselwirkungen mit den aktiven Zentren von biologischen Zielmolekülen wie Kinasen eingehen. Insbesondere wurde für strukturell verwandte 5-tert-Butyl-pyrazol-Derivate eine potente Hemmung der p38-MAP-Kinase nachgewiesen, einem Schlüsselenzym in der Signaltransduktion von Entzündungsreaktionen.[3][4]
Strategien zur Derivatisierung
Die primäre Strategie zur Steigerung der Aktivität des 5-(tert-Butyl)-3-(trifluormethyl)-1H-pyrazol-Kerns konzentriert sich auf die Einführung verschiedener Substituenten an der N1-Position des Pyrazol-Rings. Dies geschieht typischerweise durch N-Alkylierung oder N-Arylierung.
N-Arylierung zur Hemmung der p38-MAP-Kinase
Basierend auf umfassenden SAR-Studien an Pyrazol-Harnstoff-basierten Inhibitoren der p38-MAP-Kinase hat sich gezeigt, dass die Einführung einer Arylgruppe an der N1-Position die Bindungsaffinität signifikant erhöhen kann.[3] Die Arylgruppe kann wichtige π-CH₂-Wechselwirkungen mit der Kinase eingehen. Weitere Modifikationen am Aryl-Substituenten ermöglichen die Besetzung einer lipophilen Tasche im Enzym, was zu einer erhöhten Potenz führt.
Logischer Arbeitsablauf für die N-Arylierung und anschließende Funktionalisierung:
Abbildung 1: Allgemeiner Arbeitsablauf zur Derivatisierung.
Quantitative Daten zur Struktur-Aktivitäts-Beziehung (SAR)
Die folgende Tabelle fasst SAR-Daten für eine Reihe von N-Pyrazol, N'-Aryl-Harnstoff-Inhibitoren der p38α-MAP-Kinase zusammen. Obwohl das Grundgerüst leicht vom Zielmolekül abweicht (3-Amino- anstelle von 3-Trifluormethyl-), sind die Trends für die N1-Substitution übertragbar und dienen als Leitfaden für das Design neuer Derivate. Die Daten zeigen den Einfluss des N1-Substituenten auf die Bindungsaffinität (Kd).
| Verbindung | N1-Substituent am Pyrazol | Kd (nM) für p38α |
| 1 | Methyl | 400 |
| 2 | Phenyl | 10 |
| 3 | 4-Fluorphenyl | 5 |
| 4 | 4-Tolyl | 3 |
| 5 | 4-Methoxyphenyl | 2 |
Tabelle 1: Einfluss des N1-Substituenten auf die Bindungsaffinität an die p38α-MAP-Kinase. Die Daten sind adaptiert aus J. Med. Chem. 2002, 45, 14, 2994–3008.
Experimentelle Protokolle
Protokoll 1: Allgemeine Vorschrift zur N1-Arylierung mittels Suzuki-Miyaura-Kreuzkupplung
Diese Methode eignet sich zur Bildung von C-N-Bindungen durch die Reaktion des Pyrazols mit einer Arylboronsäure.[5][6]
Materialien:
-
5-(tert-Butyl)-3-(trifluormethyl)-1H-pyrazol
-
Arylboronsäure (z.B. Phenylboronsäure, 4-Tolylboronsäure)
-
Palladium(II)-acetat (Pd(OAc)₂)
-
Tricyclohexylphosphin (PCy₃)
-
Kaliumphosphat (K₃PO₄)
-
Toluol, wasserfrei
-
Wasser
Durchführung:
-
In einem ausgeheizten und mit einem Inertgas (Argon oder Stickstoff) gespülten Reaktionsgefäß werden 5-(tert-Butyl)-3-(trifluormethyl)-1H-pyrazol (1.0 Äq.), die entsprechende Arylboronsäure (1.5 Äq.), Pd(OAc)₂ (0.05 Äq.), PCy₃ (0.1 Äq.) und K₃PO₄ (2.0 Äq.) vorgelegt.
-
Wasserfreies Toluol und eine geringe Menge Wasser (z.B. 10:1 Toluol/Wasser) werden zugegeben.
-
Die Reaktionsmischung wird unter Inertgasatmosphäre für 12-24 Stunden bei 80-100 °C gerührt. Der Reaktionsfortschritt kann mittels Dünnschichtchromatographie (DC) oder LC-MS verfolgt werden.
-
Nach Abkühlen auf Raumtemperatur wird die Reaktionsmischung mit Wasser verdünnt und dreimal mit Ethylacetat extrahiert.
-
Die vereinigten organischen Phasen werden mit gesättigter Natriumchloridlösung gewaschen, über wasserfreiem Natriumsulfat getrocknet und das Lösungsmittel im Vakuum entfernt.
-
Das Rohprodukt wird durch Säulenchromatographie an Kieselgel gereinigt, um das gewünschte N1-Aryl-5-(tert-butyl)-3-(trifluormethyl)-1H-pyrazol zu erhalten.
Arbeitsablauf der Suzuki-Miyaura-Kupplung:
Abbildung 2: Schematischer Arbeitsablauf der Suzuki-Miyaura-Kupplung.
Protokoll 2: Allgemeine Vorschrift zur N1-Alkylierung
Diese Methode dient der Einführung von Alkylgruppen an der N1-Position des Pyrazols.[7]
Materialien:
-
5-(tert-Butyl)-3-(trifluormethyl)-1H-pyrazol
-
Natriumhydrid (NaH, 60%ige Dispersion in Mineralöl)
-
Alkylhalogenid (z.B. Iodmethan, Benzylbromid)
-
N,N-Dimethylformamid (DMF), wasserfrei
-
Gesättigte wässrige Ammoniumchloridlösung (NH₄Cl)
-
Ethylacetat
Durchführung:
-
5-(tert-Butyl)-3-(trifluormethyl)-1H-pyrazol (1.0 Äq.) wird in wasserfreiem DMF gelöst und die Lösung unter Inertgasatmosphäre auf 0 °C gekühlt.
-
Natriumhydrid (1.1 Äq.) wird vorsichtig in Portionen zugegeben. Die Mischung wird für 30 Minuten bei 0 °C gerührt, um die vollständige Deprotonierung sicherzustellen.
-
Das Alkylhalogenid (1.1 Äq.) wird langsam bei 0 °C zur Reaktionsmischung getropft.
-
Die Reaktion lässt man langsam auf Raumtemperatur erwärmen und für 2-16 Stunden rühren (Reaktionskontrolle via DC).
-
Nach vollständiger Umsetzung wird die Reaktion bei 0 °C durch langsame Zugabe von gesättigter NH₄Cl-Lösung gequencht.
-
Die wässrige Phase wird dreimal mit Ethylacetat extrahiert.
-
Die vereinigten organischen Phasen werden mit gesättigter Kochsalzlösung gewaschen, über wasserfreiem Natriumsulfat getrocknet und das Lösungsmittel im Vakuum entfernt.
-
Das Rohprodukt wird durch Säulenchromatographie an Kieselgel gereinigt.
Involvierte Signalwege
Die Derivate des 5-(tert-Butyl)-3-(trifluormethyl)-1H-pyrazols zielen vornehmlich auf die Hemmung von Proteinkinasen ab. Ein prominentes Beispiel ist der p38-MAP-Kinase-Signalweg, der eine zentrale Rolle bei der Produktion von pro-inflammatorischen Zytokinen wie TNF-α und IL-1β spielt.[4] Eine Hemmung von p38 unterbricht diese Signalkaskade und führt zu einer entzündungshemmenden Wirkung.
Abbildung 3: Vereinfachter p38-MAP-Kinase-Signalweg.
Schlussfolgerung
Die Derivatisierung von 5-(tert-Butyl)-3-(trifluormethyl)-1H-pyrazol, insbesondere durch N1-Arylierung, stellt eine vielversprechende Strategie zur Entwicklung potenter Kinase-Inhibitoren dar. Die hier vorgestellten Protokolle und SAR-Daten bieten eine solide Grundlage für die Synthese und Optimierung neuer, biologisch aktiver Verbindungen für die pharmazeutische Forschung und Arzneimittelentwicklung.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The journey of p38 MAP kinase inhibitors: From bench to bedside in treating inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and esters: synthesis and Suzuki–Miyaura cross-coupling reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-(tert-Butyl)-3-(trifluoromethyl)-1H-pyrazole
Welcome to the technical support center for the synthesis of 5-(tert-Butyl)-3-(trifluoromethyl)-1H-pyrazole. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most prevalent method for synthesizing this compound is the condensation reaction of a 1,3-dicarbonyl compound, specifically 4,4,4-trifluoro-1-(tert-butyl)butane-1,3-dione, with hydrazine. This reaction is a classic approach for forming the pyrazole ring.
Q2: What are the main challenges in the synthesis of this compound?
The primary challenges in this synthesis are:
-
Regioselectivity: The reaction between the unsymmetrical 4,4,4-trifluoro-1-(tert-butyl)butane-1,3-dione and hydrazine can yield two regioisomers: the desired this compound and the undesired 3-(tert-Butyl)-5-(trifluoromethyl)-1H-pyrazole.
-
Purification: Separating the desired product from the regioisomeric byproduct and other impurities can be challenging due to their similar physical properties.
-
Side Reactions: The formation of byproducts can reduce the overall yield and complicate the purification process.
Q3: How can I improve the regioselectivity of the reaction to favor the desired this compound isomer?
The choice of solvent plays a crucial role in directing the regioselectivity of the cyclization. The use of fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), has been shown to significantly enhance the formation of the 5-substituted-3-trifluoromethyl-pyrazole isomer.[1] This is attributed to the ability of these solvents to influence the reactivity of the two carbonyl groups in the 1,3-dione precursor. The bulky tert-butyl group also sterically hinders the attack at the adjacent carbonyl, which can favor the formation of the 5-tert-butyl isomer.
Q4: What are some common byproducts to look out for?
Besides the regioisomeric pyrazole, potential byproducts can arise from incomplete cyclization or side reactions of the starting materials. These may include hydrazones and other condensation products. In some cases, with substituted hydrazines, the formation of N-substituted pyrazoles can be a desired outcome, but with hydrazine hydrate, the primary concern is the formation of the incorrect regioisomer.
Q5: What are the recommended methods for purifying the final product?
Purification can be achieved through several methods:
-
Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be effective in separating isomers.
-
Column Chromatography: Flash chromatography on silica gel is a common method for separating regioisomers. The choice of eluent is critical for achieving good separation.
-
Acid Salt Formation: Pyrazoles can be purified by forming their acid addition salts, which can then be crystallized and subsequently neutralized to regenerate the pure pyrazole.[2]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of Pyrazole Product | - Incomplete reaction. - Suboptimal reaction temperature. - Degradation of starting materials or product. - Formation of multiple byproducts. | - Increase reaction time and monitor by TLC or LC-MS. - Optimize the reaction temperature; refluxing is often required. - Ensure the quality of starting materials and use an inert atmosphere if necessary. - Adjust reaction conditions (e.g., solvent, catalyst) to minimize side reactions. |
| Poor Regioselectivity (Significant amount of 3-tert-Butyl-5-trifluoromethyl-1H-pyrazole) | - Use of non-polar or protic, non-fluorinated solvents (e.g., ethanol, methanol). - Reaction conditions not optimized to favor the desired isomer. | - Switch to a fluorinated alcohol solvent such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) to improve regioselectivity in favor of the 5-tert-butyl isomer.[1] - The steric bulk of the tert-butyl group should inherently favor the 5-substituted product; ensure reaction conditions do not override this effect. |
| Difficulty in Separating Regioisomers | - Similar polarity and physical properties of the isomers. | - Optimize the mobile phase for column chromatography; a gradient elution may be necessary. - Attempt fractional crystallization with different solvent systems. - Consider converting the pyrazole mixture to their acid addition salts, which may have different crystallization properties.[2] |
| Presence of Unidentified Impurities | - Side reactions during the synthesis. - Contaminated starting materials. | - Characterize the impurities by LC-MS and NMR to understand their origin. - Purify the starting materials before use. - Modify the workup procedure to remove specific impurities (e.g., acid/base washes). |
Data Presentation
Table 1: Effect of Solvent on Regioselectivity in Pyrazole Synthesis
| Solvent | Ratio of 5-R-3-CF3-pyrazole : 3-R-5-CF3-pyrazole | Reference |
| Ethanol (EtOH) | Can lead to mixtures of regioisomers, often with low selectivity. | [1] |
| 2,2,2-Trifluoroethanol (TFE) | Significantly improves selectivity in favor of the 5-substituted isomer. | [1] |
| 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) | Provides high regioselectivity, often leading almost exclusively to the 5-substituted isomer. | [1] |
Experimental Protocols
Protocol 1: Synthesis of 4,4,4-Trifluoro-1-(tert-butyl)butane-1,3-dione
This protocol is a general procedure adapted from the synthesis of similar 1,3-diones.
Materials:
-
Pinacolone (tert-butyl methyl ketone)
-
Ethyl trifluoroacetate
-
Sodium methoxide
-
Toluene (or other suitable aprotic solvent)
-
Hydrochloric acid (for workup)
Procedure:
-
To a stirred solution of sodium methoxide (1.1 equivalents) in anhydrous toluene at 0 °C under an inert atmosphere, slowly add pinacolone (1.0 equivalent).
-
After stirring for 30 minutes, add ethyl trifluoroacetate (1.1 equivalents) dropwise, maintaining the temperature below 10 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the mixture to 0 °C and quench by the slow addition of aqueous hydrochloric acid until the mixture is acidic (pH ~2-3).
-
Separate the organic layer, and extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Protocol 2: Synthesis of this compound
This is a general protocol for the cyclization reaction. The choice of solvent is critical for regioselectivity.
Materials:
-
4,4,4-Trifluoro-1-(tert-butyl)butane-1,3-dione
-
Hydrazine hydrate or hydrazine hydrochloride
-
Solvent (e.g., 2,2,2-trifluoroethanol for high regioselectivity)
-
Acetic acid (catalytic amount, optional)
Procedure:
-
Dissolve 4,4,4-trifluoro-1-(tert-butyl)butane-1,3-dione (1.0 equivalent) in the chosen solvent (e.g., 2,2,2-trifluoroethanol).
-
Add hydrazine hydrate (1.0-1.2 equivalents) dropwise to the solution at room temperature. A catalytic amount of acetic acid can be added to facilitate the reaction.
-
Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
The residue can be dissolved in an organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel or by crystallization to separate the regioisomers.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Logical relationship of regioselectivity in the pyrazole synthesis.
References
Technical Support Center: Synthesis of 5-(tert-Butyl)-3-(trifluoromethyl)-1H-pyrazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 5-(tert-Butyl)-3-(trifluoromethyl)-1H-pyrazole synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, which is typically prepared via the condensation of 4,4-dimethyl-1,1,1-trifluoro-2,4-pentanedione with hydrazine.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low to No Product Formation | 1. Poor quality of starting materials: Impurities in 4,4-dimethyl-1,1,1-trifluoro-2,4-pentanedione or degraded hydrazine can inhibit the reaction. 2. Suboptimal reaction temperature: The reaction may be too slow at lower temperatures or side reactions may dominate at higher temperatures. 3. Incorrect stoichiometry: An inappropriate ratio of diketone to hydrazine can lead to incomplete conversion. | 1. Verify starting material purity: Use freshly opened or purified hydrazine hydrate. Ensure the diketone is of high purity. 2. Optimize reaction temperature: Start with room temperature and gradually increase if no reaction is observed. Refluxing in a suitable solvent like ethanol is a common starting point. 3. Adjust stoichiometry: A slight excess of hydrazine hydrate (1.1-1.2 equivalents) can help drive the reaction to completion. |
| Formation of Regioisomers | 1. Lack of regioselectivity: The primary challenge in this synthesis is the formation of the undesired isomer, 3-(tert-Butyl)-5-(trifluoromethyl)-1H-pyrazole, alongside the target molecule. 2. Solvent effects: The choice of solvent significantly influences the regioselectivity of the reaction. | 1. Employ regioselective conditions: The reaction of unsymmetrical β-diketones with hydrazine often yields a mixture of regioisomers.[1] 2. Utilize fluorinated alcohols: Solvents like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to improve regioselectivity in similar syntheses. 3. Consider the form of hydrazine: Using hydrazine hydrochloride instead of hydrazine hydrate may alter the regioselectivity. |
| Complex Reaction Mixture with Multiple Byproducts | 1. Side reactions: Incomplete cyclization can lead to the formation of hydrazone intermediates. 2. Degradation of reactants or products: Harsh reaction conditions (e.g., strong acids/bases, high temperatures) can cause degradation. | 1. Monitor reaction progress: Use techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to track the consumption of starting materials and the formation of the product. 2. Optimize reaction time and temperature: Avoid prolonged reaction times at high temperatures. |
| Difficult Purification | 1. Similar physical properties of isomers: The desired product and its regioisomer may have very similar boiling points and polarities, making separation by distillation or standard column chromatography challenging. | 1. Utilize high-performance chromatography: Techniques like preparative High-Performance Liquid Chromatography (HPLC) may be necessary for effective separation. 2. Attempt crystallization: If the product is a solid, fractional crystallization from a suitable solvent system could be employed. |
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in synthesizing this compound?
A1: The main challenge is controlling the regioselectivity of the reaction between 4,4-dimethyl-1,1,1-trifluoro-2,4-pentanedione and hydrazine. This reaction can produce two regioisomers: the desired this compound and the undesired 3-(tert-Butyl)-5-(trifluoromethyl)-1H-pyrazole. The similar electronic and steric environments of the two carbonyl groups in the starting diketone contribute to this issue.[1]
Q2: How can I improve the regioselectivity to favor the desired 5-(tert-Butyl) isomer?
A2: The choice of solvent is a critical factor. While alcohols like ethanol are commonly used, fluorinated alcohols such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been reported to significantly enhance the regioselectivity in the formation of 3-trifluoromethylpyrazoles from unsymmetrical trifluoromethylated 1,3-diketones. The nature of the hydrazine used (e.g., hydrazine hydrate vs. hydrazine hydrochloride) can also influence the outcome.[1]
Q3: What are the recommended starting materials and their stoichiometry?
A3: The typical starting materials are 4,4-dimethyl-1,1,1-trifluoro-2,4-pentanedione and hydrazine hydrate. A slight excess of hydrazine hydrate (e.g., 1.1 to 1.2 equivalents) is often used to ensure complete conversion of the diketone.
Q4: What are the general reaction conditions for this synthesis?
A4: The reaction is typically carried out in a solvent such as ethanol. The mixture is often stirred at room temperature initially and may require heating under reflux to drive the reaction to completion. Reaction progress should be monitored by TLC or GC-MS.
Q5: How can I purify the final product?
A5: Purification can be challenging due to the potential presence of the regioisomer. If the isomers are not easily separable by standard column chromatography, techniques such as preparative HPLC or fractional crystallization (if the product is solid) may be required.
Experimental Protocols
General Protocol for the Synthesis of this compound
This protocol is a generalized procedure based on common methods for pyrazole synthesis from 1,3-diketones. Optimization of specific parameters may be necessary to improve yield and regioselectivity.
Materials:
-
4,4-dimethyl-1,1,1-trifluoro-2,4-pentanedione
-
Hydrazine hydrate
-
Ethanol (or 2,2,2-trifluoroethanol for improved regioselectivity)
-
Glacial acetic acid (optional, as a catalyst)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4,4-dimethyl-1,1,1-trifluoro-2,4-pentanedione (1.0 eq) in ethanol.
-
Add a catalytic amount of glacial acetic acid (optional).
-
Slowly add hydrazine hydrate (1.1 eq) to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Heat the mixture to reflux and monitor the reaction progress using TLC or GC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or preparative HPLC to separate the regioisomers.
Visualizations
Experimental Workflow
Caption: A typical experimental workflow for the synthesis of this compound.
Troubleshooting Logic
Caption: A logical workflow for troubleshooting low yield in the synthesis.
References
Technical Support Center: Purification of 5-(tert-Butyl)-3-(trifluoromethyl)-1H-pyrazole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 5-(tert-Butyl)-3-(trifluoromethyl)-1H-pyrazole. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for purifying crude this compound?
A1: The two most common and effective purification techniques for this compound are recrystallization and column chromatography. The choice between these methods depends on the impurity profile, the quantity of the material, and the desired final purity.
Q2: What are the known physical properties of this compound that are relevant for its purification?
A2: Understanding the physical properties of the compound is crucial for developing a purification strategy. Key properties are summarized in the table below.
| Property | Value | Citation |
| Molecular Formula | C8H11F3N2 | [1][2] |
| Molecular Weight | 192.18 g/mol | [1] |
| Melting Point | 178 °C | [3] |
| Boiling Point | 206.0 ± 35.0 °C (Predicted) | [3] |
| Appearance | Typically a solid at room temperature |
Q3: How do I select an appropriate solvent for the recrystallization of this compound?
A3: A good recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. For pyrazole derivatives, common single solvents include ethanol, methanol, isopropanol, acetone, and ethyl acetate.[4] Mixed solvent systems, such as hexane/ethyl acetate or ethanol/water, are also frequently effective.[4] Given the structure of this compound, a solvent system of moderate polarity, like a mixture of a non-polar solvent (e.g., hexane or pentane) and a more polar solvent (e.g., dichloromethane or diethyl ether), is a good starting point. For a structurally similar compound, a dichloromethane-pentane mixture was successfully used for recrystallization.
Q4: What are the recommended conditions for purifying this compound by column chromatography?
A4: For column chromatography, the choice of stationary and mobile phases is critical. Silica gel is the most common stationary phase for pyrazole purification. The mobile phase, or eluent, should be selected to provide good separation of the target compound from its impurities. This is often determined by preliminary analysis using Thin Layer Chromatography (TLC).[5] For pyrazoles with similar functionalities, eluent systems like n-pentane/diethyl ether have been used successfully.[6] A gradient elution, starting with a less polar solvent system and gradually increasing the polarity, can be effective for separating a range of impurities.
Troubleshooting Guides
Recrystallization Issues
Q5: My compound "oils out" during recrystallization instead of forming crystals. What should I do?
A5: "Oiling out" happens when the solid melts in the hot solvent before it dissolves or when the solution becomes supersaturated at a temperature above the compound's melting point. To address this, you can:
-
Increase the solvent volume: Add more of the "good" solvent to the hot mixture to ensure the compound fully dissolves at a temperature below its melting point.[4]
-
Lower the cooling rate: Allow the solution to cool to room temperature slowly, and then gradually cool it further in an ice bath. Rapid cooling can promote oiling.[4]
-
Change the solvent system: Experiment with a different solvent or a mixed solvent system.
-
Use a seed crystal: If you have a small amount of pure, solid product, adding a tiny crystal to the cooled, supersaturated solution can initiate crystallization.[4]
Q6: The recovery yield from recrystallization is very low. How can I improve it?
A6: Low recovery can be due to several factors. To improve your yield:
-
Use the minimum amount of hot solvent: Dissolve your crude product in the smallest possible volume of hot solvent to ensure the solution is saturated.[4]
-
Ensure complete cooling: Cool the solution thoroughly in an ice bath to maximize the precipitation of the product.
-
Select an optimal solvent: The ideal solvent will have a large difference in solubility for your compound at high and low temperatures.
Q7: How can I remove colored impurities during recrystallization?
A7: If your product is contaminated with colored impurities, you can try adding a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored molecules.[7] However, use it sparingly as it can also adsorb some of your desired product, potentially reducing the yield.
Column Chromatography Issues
Q8: My compound is not moving from the baseline on the TLC plate with any common solvent systems. What does this mean for column chromatography?
A8: If your compound remains at the baseline (Rf = 0), it is strongly adsorbed to the stationary phase (e.g., silica gel). For column chromatography, you will need a more polar eluent to move the compound down the column. You can try adding a small percentage of a highly polar solvent like methanol to your eluent system. For basic compounds like some pyrazoles, adding a small amount of triethylamine (e.g., 0.1-1%) to the eluent can help to reduce tailing and improve elution.
Q9: The separation between my desired product and an impurity is poor. How can I improve the resolution?
A9: To improve the separation (resolution) in column chromatography:
-
Optimize the eluent system: Use a less polar solvent system. This will cause all compounds to move more slowly down the column, potentially increasing the separation between them.
-
Use a longer column: A longer column provides more surface area for the separation to occur.
-
Ensure proper column packing: A well-packed column without any cracks or channels is essential for good separation.[8]
-
Load the sample in a concentrated band: Dissolve the crude product in a minimal amount of solvent and load it onto the column in as narrow a band as possible.[8]
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization
-
Solvent Selection: Based on solubility tests, select a suitable solvent.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the chosen solvent.
-
Heating: Gently heat the mixture while stirring until the solvent boils and all the solid has dissolved. Add more solvent dropwise if necessary to achieve complete dissolution.[4]
-
Hot Filtration (Optional): If there are insoluble impurities, quickly filter the hot solution through a pre-heated funnel with fluted filter paper.
-
Cooling: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should occur. Subsequently, place the flask in an ice bath to maximize crystal precipitation.[4]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent.
-
Drying: Dry the purified crystals, for example, by air-drying on the filter paper or in a desiccator.[4]
Protocol 2: Column Chromatography
-
TLC Analysis: Determine an appropriate eluent system by running TLC plates with the crude mixture in various solvents of differing polarities. Aim for an Rf value of ~0.3 for the desired compound.[5]
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to pack uniformly without any air bubbles.[8] Add a thin layer of sand on top of the silica gel.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and carefully apply it to the top of the silica gel.
-
Elution: Add the eluent to the top of the column and begin collecting fractions. If using a gradient, gradually increase the polarity of the eluent over time.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the purified product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: Workflow for the purification of this compound by recrystallization.
Caption: General workflow for purification by column chromatography.
References
- 1. echemi.com [echemi.com]
- 2. 5-TERT-BUTYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE | CAS 150433-22-0 [matrix-fine-chemicals.com]
- 3. This compound CAS#: 150433-22-0 [m.chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. Synthesis of Perfluoroalkylated Pyrazoles from α-Perfluoroalkenylated Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
Technical Support Center: Trifluoromethylated Pyrazole Synthesis
Welcome to the technical support center for the synthesis of trifluoromethylated pyrazoles. This resource is designed for researchers, scientists, and professionals in drug development. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: I am observing a significant amount of a by-product that appears to be my pyrazole without the trifluoromethyl group. What is happening and how can I prevent this?
A1: This common side reaction is the formation of a "des-CF₃" pyrazole. It typically occurs when using trifluoromethylhydrazine (CF₃NHNH₂) or its precursors, due to the inherent instability of this reagent. The N-CF₃ bond can cleave, leading to the formation of non-trifluoromethylated pyrazoles.
Troubleshooting Guide: Minimizing Des-CF₃ Pyrazole Formation
The key to preventing this side reaction is to optimize the cyclization conditions to favor the rapid and efficient formation of the desired N-CF₃ pyrazole before the trifluoromethylhydrazine intermediate can decompose.
-
Choice of Solvent and Acid: Dichloromethane (DCM) combined with a strong acid catalyst is effective at suppressing the formation of des-CF₃ side products.[1][2]
-
Temperature Control: Maintaining a low reaction temperature, preferably below 10 °C, can significantly improve the yield of the desired N-CF₃ product by slowing the degradation of the thermally sensitive trifluoromethylhydrazine.[1]
-
Rapid Trapping of Intermediates: Using highly reactive 1,3-dicarbonyl compounds, such as 1,3-dialdehydes, can lead to faster trapping of the unstable trifluoromethylhydrazine intermediates, thereby minimizing the formation of des-CF₃ by-products.[1]
Table 1: Effect of Reaction Conditions on Des-CF₃ Side Product Formation
| Entry | Solvent | Acid Catalyst | Temperature (°C) | Key Observation | Reference |
| 1 | Various | Weak Acid | Ambient | Significant formation of des-CF₃ pyrazoles. | [1] |
| 2 | DCM | TsOH·H₂O | < 10 | Suppression of undesired des-CF₃ side products. | [1][2] |
| 3 | DCM | TsOH·H₂O | 20-40 | Higher temperatures can lead to increased degradation. | [1] |
Below is a diagram illustrating the competing reaction pathways.
Caption: Competing pathways in N-CF₃ pyrazole synthesis.
Q2: My reaction with an unsymmetrical 1,3-diketone is producing a mixture of two isomers. How can I improve the regioselectivity?
A2: The formation of regioisomers is a classic challenge when using unsymmetrical 1,3-dicarbonyl compounds. The two carbonyl groups have different electronic and steric environments, leading to two possible points of initial attack by the substituted hydrazine.
Troubleshooting Guide: Controlling Regioselectivity
-
Solvent Choice is Critical: The use of fluorinated alcohols as solvents, such as 2,2,2-trifluoroethanol (TFE) and particularly 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), has been shown to dramatically increase the regioselectivity in favor of the 3-trifluoromethyl derivative.[3] This is attributed to the unique properties of these solvents, including their ability to form strong hydrogen bonds.
-
Acid Catalysis: In some systems, the addition of an acid catalyst can influence the regioselectivity. For instance, an acid-assisted reaction in TFE with trifluoroacetic acid (TFA) has been used to improve outcomes for electron-deficient hydrazones.[4]
Table 2: Influence of Solvent on Regioisomer Ratio
| Entry | 1,3-Diketone | Hydrazine | Solvent | Regioisomer Ratio (3-CF₃ : 5-CF₃) | Reference |
| 1 | 1-(4-chlorophenyl)-4,4,4-trifluorobutane-1,3-dione | Phenylhydrazine | Ethanol | 50:50 | [3] |
| 2 | 1-(4-chlorophenyl)-4,4,4-trifluorobutane-1,3-dione | Phenylhydrazine | TFE | 85:15 | [3] |
| 3 | 1-(4-chlorophenyl)-4,4,4-trifluorobutane-1,3-dione | Phenylhydrazine | HFIP | 97:3 | [3] |
The following workflow can guide your optimization process.
Caption: Troubleshooting workflow for poor regioselectivity.
Q3: In a subsequent oxidation step using MnO₂, I am losing an acyl group from my pyrazole. How can I avoid this deacylation?
A3: This is a solvent-dependent side reaction. The polarity of the solvent can switch the chemoselectivity of the oxidation process.
-
Nonpolar Solvents (e.g., Hexane): In nonpolar media, oxidation with manganese dioxide (MnO₂) can proceed through a deacylative pathway, leading to the loss of the acyl group.[5][6]
-
Polar Solvents (e.g., DMSO): Switching to a polar solvent like DMSO can suppress the deacylative pathway and favor the desired oxidation, preserving the acyl group to yield the fully substituted pyrazole.[5][6]
Table 3: Solvent Effect on Deacylative Oxidation with MnO₂
| Entry | Starting Material | Solvent | Temperature | Major Product | Yield (%) | Reference |
| 1 | 5-Benzoyl-pyrazoline | Hexane | 60°C | Deacylated Pyrazole | 96 | [6] |
| 2 | 5-Benzoyl-pyrazoline | DMSO | 60°C | 5-Benzoyl-pyrazole | 88 | [5] |
Experimental Protocols
Protocol 1: General Procedure for Minimizing Des-CF₃ Side Product
This protocol is adapted from a one-pot synthesis of N-trifluoromethyl pyrazoles.[1]
-
Reaction Setup: To a solution of di-Boc-trifluoromethylhydrazine (1.0 equiv) and the 1,3-dicarbonyl substrate (1.2 equiv) in dichloromethane (DCM, approx. 0.3 M), add p-Toluenesulfonic acid monohydrate (TsOH·H₂O) (5.0 equiv).
-
Reaction Conditions: Stir the mixture at a controlled temperature, ideally between 0-10 °C, for 12 hours. Monitor the reaction by LCMS.
-
Work-up: Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Dilute with water and extract the aqueous phase three times with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: Improving Regioselectivity using Fluorinated Alcohols
This protocol is a general method for enhancing regioselectivity in the condensation of trifluoromethylated 1,3-diketones.[3]
-
Reaction Setup: In a round-bottom flask, dissolve the unsymmetrical 4,4,4-trifluoro-1,3-diketone (1.0 equiv) in 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) (approx. 0.3 M).
-
Reagent Addition: Add the substituted hydrazine (e.g., phenylhydrazine) (1.1 equiv) to the solution at room temperature.
-
Reaction Conditions: Stir the reaction mixture at room temperature. The reaction is typically complete within 1-4 hours. Monitor progress by TLC.
-
Work-up: Upon completion, remove the HFIP under reduced pressure.
-
Purification: The crude product can be purified by standard methods such as recrystallization or column chromatography to isolate the major regioisomer.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis of Diverse N-Trifluoromethyl Pyrazoles by Trapping of Transiently-Generated Trifluoromethylhydrazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]
- 5. Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Pyrazole Synthesis
Welcome to the technical support center for pyrazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of pyrazoles.
Troubleshooting Guides & FAQs
This section provides solutions to specific issues that may arise during the synthesis and purification of pyrazole derivatives.
Issue 1: Low or No Product Yield
Q1: Why is the yield of my pyrazole synthesis consistently low?
A1: Low yields in pyrazole synthesis can be attributed to several factors, from the quality of starting materials to suboptimal reaction conditions.[1] Key areas to investigate include:
-
Purity of Starting Materials: Ensure the 1,3-dicarbonyl compound and the hydrazine derivative are pure.[1] Impurities can lead to side reactions, which can reduce the yield and complicate the purification process.[1][2] Hydrazine derivatives, in particular, can degrade over time; using a freshly opened or purified reagent is recommended.[1]
-
Reaction Stoichiometry: Verify that the correct stoichiometry of the reactants is being used. In some instances, employing a slight excess of the hydrazine (1.0-1.2 equivalents) can help drive the reaction to completion.[1]
-
Reaction Conditions: Temperature, reaction time, solvent, and pH are critical parameters that may require optimization.[1] Monitoring the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can help determine the optimal reaction time.[1][2] For many condensation reactions, heating is necessary, and refluxing the reaction mixture or using microwave-assisted synthesis can improve yields and reduce reaction times.[2]
-
Catalyst Choice: The selection and amount of an acid or base catalyst can be crucial. For Knorr and Paal-Knorr syntheses, catalytic amounts of a protic acid (like acetic acid) are often used.[2] In some cases, Lewis acids or other catalysts like nano-ZnO have been shown to improve yields.[2][3]
Issue 2: Formation of Side Products
Q2: I am observing the formation of two regioisomers. How can I improve the regioselectivity?
A2: The formation of regioisomeric mixtures is a common challenge when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines.[1][4] The initial nucleophilic attack of the hydrazine can occur at either of the two different carbonyl carbons, potentially leading to two different pyrazole products.[1] The regioselectivity is influenced by both the steric and electronic factors of the substituents on both reactants.[1] Strategies to improve regioselectivity include:
-
Solvent Choice: The choice of solvent can influence the isomeric ratio. Acidic conditions in solvents such as ethanol, especially when using aryl hydrazine hydrochlorides, can favor the formation of one isomer, while basic conditions might favor the other.[1]
-
Steric Hindrance: A bulky substituent on the hydrazine can sterically direct the reaction towards the formation of a single regioisomer.[1]
Q3: My reaction mixture has turned a dark color (e.g., yellow/red). What causes this and how can I fix it?
A3: Discoloration of the reaction mixture is a frequent observation in Knorr pyrazole synthesis, particularly when using hydrazine salts like phenylhydrazine hydrochloride.[1] This is often due to the formation of colored impurities from the hydrazine starting material or oxidative processes.[1] If using a hydrazine salt, the reaction mixture can become acidic, which may promote the formation of colored byproducts.[1] The addition of a mild base like sodium acetate can be beneficial to neutralize the acid and lead to a cleaner reaction profile.[1] Purification techniques like passing the crude product through a short plug of silica gel or recrystallization can help remove some of these colored impurities.[1][5]
Issue 3: Purification Challenges
Q4: My pyrazole product is an oil and will not solidify. What should I do?
A4: If your final product is an oil, it may be due to the presence of residual solvent or impurities that lower its melting point.[5] The following troubleshooting steps can be taken:
-
High-Vacuum Evaporation: Ensure all volatile solvents have been thoroughly removed using a rotary evaporator followed by a high-vacuum pump.[5]
-
Column Chromatography: This is a highly effective method for purifying oily products.[5]
-
Salt Formation: Pyrazoles can be treated with an acid (e.g., HCl, H₂SO₄) to form a salt, which is often a crystalline solid.[5][6] This salt can then be purified by recrystallization and subsequently neutralized to recover the purified pyrazole.[5]
Q5: What are the most common solvents for recrystallizing pyrazole and its derivatives?
A5: The choice of solvent is critical and depends on the polarity of the specific pyrazole derivative.[7]
-
Single Solvents: Ethanol, methanol, isopropanol, acetone, ethyl acetate, cyclohexane, and water are frequently used.[7]
-
Mixed Solvent Systems: A common and effective technique is to dissolve the pyrazole compound in a hot solvent in which it is soluble (a "good" solvent, e.g., ethanol, methanol) and then add a hot anti-solvent (e.g., water) in which the compound is poorly soluble until turbidity appears, followed by slow cooling.[7][8] Hexane/ethyl acetate and hexane/acetone are also reported as useful combinations.[7]
Q6: I am seeing multiple spots on my TLC plate after synthesis. How do I identify and remove these impurities?
A6: Multiple spots on a Thin Layer Chromatography (TLC) plate indicate the presence of impurities, which could be unreacted starting materials, regioisomers, or byproducts.[4][5]
-
Identification: For structural elucidation, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry (MS) are essential for identifying the specific structures of the byproducts.[4]
-
Removal:
-
Column Chromatography: This is the most common and effective method for separating closely related impurities like regioisomers.[5] Experimenting with different solvent systems (e.g., varying the polarity of an ethyl acetate/hexane mixture) can achieve optimal separation.[5] For basic pyrazoles that may interact strongly with acidic silica gel, consider deactivating the silica with triethylamine or using neutral alumina.[5][8]
-
Recrystallization: If the impurities have significantly different solubilities than your desired product, recrystallization can be an effective purification method.[5] Fractional recrystallization can be used to separate regioisomers if they have sufficiently different solubilities in a particular solvent system.[7]
-
Data Presentation
Table 1: Optimization of Reaction Conditions for Pyrazole Synthesis
| Entry | 1,3-Dicarbonyl Compound | Hydrazine Derivative | Catalyst/Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Ethyl acetoacetate | Phenylhydrazine | Nano-ZnO / Solvent-free | 80 | 0.5 | 95 | [3] |
| 2 | Acetylacetone | 2,4-Dinitrophenylhydrazine | LiClO₄ / EtOH | Reflux | 1 | - | [9] |
| 3 | 1,3-Diketones | Arylhydrazines | N,N-Dimethylacetamide | Room Temp | - | 59-98 | [9] |
| 4 | Trifluoromethylated ynones | Aryl (alkyl) hydrazines | AgOTf (1 mol%) | Room Temp | 1 | up to 99 | [9] |
| 5 | 1,3-Diyne-indole Derivative | Phenylhydrazine | PEG-400 | - | - | - | [10] |
Experimental Protocols
Protocol 1: General Knorr Pyrazole Synthesis
This protocol provides a general procedure for the synthesis of a pyrazole derivative via the Knorr synthesis.
-
Materials: 1,3-dicarbonyl compound, hydrazine derivative (e.g., hydrazine hydrate or phenylhydrazine), ethanol (or glacial acetic acid), and a catalytic amount of acid (if not using a hydrazine salt).[11][12]
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 1,3-dicarbonyl compound (1.0 eq) in a suitable solvent like ethanol.[12]
-
Add the hydrazine derivative (1.0-1.2 eq) to the solution.[12] If using a hydrazine salt (e.g., phenylhydrazine hydrochloride), an equivalent of a mild base (e.g., sodium acetate) may be added.[1] A catalytic amount of glacial acetic acid can be added to facilitate the reaction.[12]
-
Stir the mixture at room temperature or heat to reflux.[12] Monitor the reaction progress by Thin Layer Chromatography (TLC).[12]
-
Once the reaction is complete, cool the mixture to room temperature.[12]
-
If a precipitate forms, it can be collected by vacuum filtration.[1] Alternatively, the solvent can be removed under reduced pressure.[1][12]
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[1]
-
Protocol 2: Purification by Recrystallization
This protocol details a general procedure for the purification of a crude pyrazole product by recrystallization.
-
Procedure:
-
Place the crude pyrazole compound in an Erlenmeyer flask.
-
Add a minimal amount of a suitable hot solvent to fully dissolve the crude product.[7]
-
If colored impurities are present, a small amount of activated charcoal can be added to the hot solution.[7] The mixture should then be filtered hot to remove the charcoal.
-
Allow the solution to cool slowly to room temperature to induce crystal formation.[7] The flask can be placed in an ice bath to maximize crystal precipitation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and air-dry or dry in a desiccator.[11]
-
Visualizations
Caption: General workflow for Knorr pyrazole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Stability issues of 5-(tert-Butyl)-3-(trifluoromethyl)-1H-pyrazole under experimental conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 5-(tert-Butyl)-3-(trifluoromethyl)-1H-pyrazole under various experimental conditions. This resource is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments involving this compound.
Issue 1: Compound Degradation Observed in Aqueous Solutions
-
Question: I am observing degradation of my this compound in aqueous buffers. What could be the cause and how can I mitigate it?
-
Answer: While the pyrazole core is generally stable, prolonged exposure to strongly acidic or basic aqueous solutions can lead to degradation. The trifluoromethyl group is a strong electron-withdrawing group, which generally enhances the metabolic stability of the pyrazole ring.[1] However, extreme pH conditions should be avoided.
-
Troubleshooting Steps:
-
pH Monitoring: Ensure the pH of your aqueous solution is within a neutral range (pH 6-8) for maximum stability.
-
Buffer Selection: Use buffers with minimal reactivity. Phosphate or citrate buffers are generally good starting points.
-
Temperature Control: Perform experiments at the lowest feasible temperature to slow down potential degradation kinetics.
-
Time Limitation: Minimize the time the compound spends in aqueous solutions. Prepare fresh solutions before use.
-
-
Issue 2: Unexpected Side Products in Reactions Involving Strong Bases
-
Question: I am using a strong base (e.g., n-BuLi, LDA) for a reaction and I am seeing unexpected side products. Is my starting material unstable under these conditions?
-
Answer: The N-H proton of the pyrazole ring is acidic and can be readily deprotonated by strong bases to form a pyrazolate anion. This anion is a potent nucleophile and can participate in various reactions.[2] While this is often a desired step in synthesis, it can also lead to unintended side reactions if not properly controlled.
-
Troubleshooting Steps:
-
Base Stoichiometry: Use the exact stoichiometric amount of base required for the desired reaction.
-
Temperature Control: Perform deprotonation at low temperatures (e.g., -78 °C) to control reactivity.
-
Order of Addition: Add the base slowly to a solution of the pyrazole to maintain control over the reaction.
-
Protecting Groups: If the N-H reactivity is problematic, consider protecting the pyrazole nitrogen with a suitable protecting group (e.g., BOC, PMB) before introducing the strong base.
-
-
Issue 3: Potential Photosensitivity of the Compound
-
Question: My compound seems to be degrading when exposed to light. Is this compound photosensitive?
-
Answer: Pyrazole derivatives can be susceptible to photodegradation, particularly upon exposure to UV radiation.[3] The specific degradation pathway will depend on the chromophores present in the molecule and the wavelength of light.
-
Troubleshooting Steps:
-
Light Protection: Protect solutions and solid samples from light by using amber vials or wrapping containers in aluminum foil.
-
Wavelength Selection: If possible, use light sources that emit wavelengths outside the absorption range of the compound.
-
Inert Atmosphere: Perform experiments under an inert atmosphere (e.g., nitrogen or argon) to minimize photo-oxidative degradation.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound?
A1: Pyrazoles are known to be a metabolically stable heterocyclic scaffold, which is a key reason for their prevalence in medicinal chemistry.[1] The presence of the trifluoromethyl group, a strong electron-withdrawing group, is expected to further enhance the stability of the pyrazole ring. The tert-butyl group is also generally stable and not prone to easy cleavage.
Q2: How does the tautomerism of this compound affect its stability and reactivity?
A2: Unsymmetrically substituted pyrazoles can exist as a mixture of tautomers. For this compound, two tautomeric forms are possible. Studies have shown that for pyrazoles with a trifluoromethyl group, the tautomer with the CF3 group at the 3-position is generally more stable.[4][5] This tautomeric equilibrium can be influenced by the solvent, temperature, and pH of the solution.[4] For reactions involving the pyrazole ring, it is important to consider that both tautomers may be present and could react differently.
Q3: Are there any known incompatibilities with common laboratory solvents or reagents?
A3: this compound is expected to be compatible with a wide range of common laboratory solvents such as dichloromethane, chloroform, ethyl acetate, acetone, and acetonitrile. However, as mentioned in the troubleshooting guide, strong bases can deprotonate the N-H group. Strong oxidizing agents should also be used with caution, as the pyrazole ring can be susceptible to oxidation under harsh conditions.[3]
Q4: What are the expected degradation pathways for this compound?
-
Oxidation: The pyrazole ring, particularly at the C4 position, can be susceptible to oxidation, potentially leading to the formation of N-oxides or hydroxylated species.[3]
-
Photodegradation: Exposure to UV light can induce photochemical reactions.[3]
-
Ring Cleavage: Under very harsh acidic or basic conditions, cleavage of the pyrazole ring could occur, although this is generally not observed under typical experimental conditions.
Quantitative Stability Data
The following table provides illustrative stability data for this compound under forced degradation conditions. Please note that this data is hypothetical and intended to serve as a guideline. Actual stability should be determined experimentally.
| Condition | Temperature (°C) | Time (hours) | % Degradation (Illustrative) | Potential Degradants (Illustrative) |
| 0.1 M HCl | 60 | 24 | < 5% | Minor hydrolysis products |
| 0.1 M NaOH | 60 | 24 | 5-10% | Ring-opened products |
| 3% H₂O₂ | 25 | 24 | 10-15% | N-oxide, hydroxylated pyrazole |
| UV Light (254 nm) | 25 | 24 | 15-20% | Photodegradation products |
| Heat (solid state) | 100 | 72 | < 2% | Minimal degradation |
Experimental Protocols
Protocol 1: Forced Degradation Study
A forced degradation study is essential to identify the potential degradation pathways of a compound.
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acidic Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl.
-
Basic Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% hydrogen peroxide.
-
Photodegradation: Expose a solution of the compound in a quartz cuvette to a UV lamp (254 nm). A control sample should be wrapped in aluminum foil.
-
Thermal Stress: Store a solid sample of the compound in an oven at a high temperature (e.g., 100 °C).
-
-
Incubation: Incubate the solutions at a specified temperature (e.g., 60 °C for acid/base hydrolysis, room temperature for oxidation and photolysis) for a defined period (e.g., 24, 48, 72 hours).
-
Sample Analysis: At each time point, withdraw an aliquot of the sample, neutralize it if necessary, and dilute it to a suitable concentration for analysis by a stability-indicating method, such as High-Performance Liquid Chromatography (HPLC) with a UV or mass spectrometric detector.
-
Data Analysis: Quantify the amount of the parent compound remaining and identify any major degradation products.
Visualizations
References
- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. One-Pot Synthesis of 1,3,5-Trisubstitued Pyrazoles via Immobilized Thermomyces lanuginosus Lipase (TLL) on a Metal–Organic Framework - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Perfluoroalkylated Pyrazoles from α-Perfluoroalkenylated Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting poor solubility of pyrazole compounds in assays
This guide provides troubleshooting strategies and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering poor solubility of pyrazole compounds in experimental assays.
Frequently Asked Questions (FAQs)
Q1: My pyrazole compound, dissolved in DMSO, precipitates immediately when I add it to my aqueous assay buffer. What is happening?
A2: This common issue is known as "antisolvent precipitation" or "crashing out".[1] Pyrazole compounds are often highly soluble in organic solvents like Dimethyl Sulfoxide (DMSO) but have very limited solubility in aqueous solutions such as cell culture media or phosphate-buffered saline (PBS).[1] When the concentrated DMSO stock is diluted into the aqueous buffer, the solvent environment changes drastically, causing the compound to exceed its solubility limit in the new mixture and fall out of solution as a precipitate.[1][2]
Q2: I prepared a high-concentration stock solution of my pyrazole compound in DMSO. After a few freeze-thaw cycles, I notice cloudiness or solid particles in the stock tube. Why?
A2: This can be due to two primary factors. First, DMSO is hygroscopic, meaning it readily absorbs moisture from the air. This small amount of absorbed water can significantly decrease the solubility of your compound in the DMSO stock.[3] Second, repeated freeze-thaw cycles can promote the precipitation of compounds, especially those that form supersaturated solutions.[3][4][5] Over time, the compound may crystallize into a less soluble form that is difficult to redissolve.
Q3: What is the maximum concentration of DMSO I can safely use in my cell-based assay without causing toxicity?
A3: The tolerance to DMSO is highly dependent on the specific cell line being used. However, a general guideline is to keep the final concentration of DMSO in the assay at or below 0.5% (v/v).[1] Some robust cell lines may tolerate up to 1%, but it is always critical to perform a vehicle control experiment.[2] This control should contain the same final concentration of DMSO as your test samples to ensure that any observed effects are due to the compound and not the solvent.[1]
Troubleshooting Workflow & Solubilization Strategies
If you are facing solubility issues, the following workflow can help you systematically identify a solution.
Caption: A troubleshooting workflow for addressing pyrazole compound solubility issues.
Q4: How can I use pH adjustment to improve the solubility of my pyrazole compound?
A4: Many pyrazole derivatives are weak bases.[1] Lowering the pH of the aqueous buffer can protonate the pyrazole ring, forming a more soluble salt.[1][6] However, you must ensure the final pH is compatible with your biological assay (e.g., cell viability, enzyme activity).[1]
Experimental Protocol: pH Modification
-
Determine pKa: If possible, find the predicted or experimental pKa of your compound. The goal is to adjust the buffer pH to be at least 1-2 units below the pKa of the basic functional group.
-
Prepare Buffers: Prepare a set of biologically compatible buffers (e.g., MES, HEPES, PBS) at different pH values (e.g., pH 5.5, 6.0, 6.5, 7.0).
-
Test Solubility: Add a small, consistent amount of your DMSO stock solution to each buffer.
-
Observe: Visually inspect for precipitation immediately and after a set incubation period (e.g., 30 minutes) at the assay temperature. Use nephelometry or UV-Vis spectroscopy for a quantitative assessment of solubility.
-
Validate Assay Compatibility: Once a suitable pH is found, confirm that it does not adversely affect your assay system (e.g., run a control experiment with vehicle at the new pH).
Q5: What are co-solvents, and how can I use them to prevent precipitation?
A5: Co-solvents are water-miscible organic solvents that can be added to the aqueous assay buffer to increase the solubility of hydrophobic compounds. They work by reducing the overall polarity of the solvent system.
Data Presentation: Common Co-solvents and Surfactants
| Co-solvent / Surfactant | Typical Starting Concentration (Final) | Notes |
| Polyethylene Glycol 300/400 (PEG300/400) | 5-10% | Generally well-tolerated in many cell-based assays.[7] |
| Propylene Glycol (PG) | 5-10% | Common solvent for parenteral formulations.[7] |
| Ethanol | 1-5% | Can be toxic to cells at higher concentrations. |
| Tween 80 / Polysorbate 80 | 0.1-1% | A non-ionic surfactant that forms micelles to encapsulate compounds.[7] |
| Cremophor EL | 0.1-1% | A polyoxyethylated castor oil surfactant; use with caution due to potential biological effects. |
Experimental Protocol: Co-solvent Formulation
-
Select Co-solvents: Choose one or two co-solvents from the table above.
-
Prepare Assay Buffer: Prepare your aqueous assay buffer containing the desired percentage of the co-solvent(s).
-
Test Solubility: Slowly add the pyrazole compound's DMSO stock to the co-solvent-containing buffer while vortexing to ensure rapid mixing.
-
Observe and Validate: Check for precipitation and validate that the final concentration of the co-solvent is not detrimental to your assay.
Q6: What are cyclodextrins and how do they improve the solubility of pyrazole compounds?
A6: Cyclodextrins are cyclic oligosaccharides that have a hydrophilic (water-loving) exterior and a hydrophobic (water-fearing) interior cavity.[8] They can encapsulate a poorly water-soluble pyrazole molecule within this cavity, forming a water-soluble "inclusion complex".[9] This complex effectively shields the hydrophobic compound from the aqueous environment, significantly increasing its apparent solubility.[10] Modified cyclodextrins like 2-hydroxypropyl-β-cyclodextrin (HPβCD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) are commonly used due to their improved solubility and safety profiles.[11]
Caption: Mechanism of cyclodextrin-mediated solubilization of a pyrazole compound.
Experimental Protocol: Cyclodextrin Complexation
-
Prepare Cyclodextrin Solution: Dissolve a molar excess (typically 5- to 10-fold) of HPβCD or SBE-β-CD in your aqueous assay buffer. A common starting concentration is 10-20% (w/v).
-
Add Compound: Prepare a concentrated stock of your pyrazole compound in a minimal amount of a suitable organic solvent (like DMSO or ethanol).
-
Mix and Equilibrate: Add the compound stock dropwise to the cyclodextrin solution while vigorously stirring or vortexing. Allow the mixture to equilibrate for at least 1-2 hours at room temperature, protected from light. Gentle heating or sonication can sometimes facilitate complex formation.
-
Filter (Optional): If any un-dissolved compound remains, filter the solution through a 0.22 µm filter to remove precipitates and create a clear stock solution of the complex.
-
Assay Dilution: Dilute the pyrazole-cyclodextrin complex stock solution into the final assay medium. Remember to include a vehicle control containing the same concentration of cyclodextrin.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. ziath.com [ziath.com]
- 4. researchgate.net [researchgate.net]
- 5. Compound precipitation in high-concentration DMSO solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. mdpi.com [mdpi.com]
- 9. 5 Pharmaceutical Solubilizers Types: Enhancing Drug Solubility for Improved Bioavailability [pharmacores.com]
- 10. 2-Hydroxypropyl-β-cyclodextrin strongly improves water solubility and anti-proliferative activity of pyrazolo[3,4-d]pyrimidines Src-Abl dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to resistance mechanisms encountered during experiments with pyrazole-based inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of action for pyrazole-based inhibitors?
A1: Pyrazole-based inhibitors are a versatile class of small molecules that primarily function as competitive inhibitors of protein kinases.[1][2][3] The pyrazole scaffold is a privileged structure in medicinal chemistry due to its ability to form hydrogen bonds and other interactions within the ATP-binding pocket of kinases, effectively blocking their catalytic activity.[2][4] These inhibitors target a wide range of kinases involved in crucial cellular processes like cell proliferation, survival, and differentiation, including EGFR, VEGFR, CDKs, Akt, and Aurora kinases.[1][2][5] Dysregulation of these kinases is a common feature in many cancers, making them important therapeutic targets.[1]
Q2: My pyrazole-based inhibitor has lost its efficacy in my cancer cell line. What are the likely causes of this acquired resistance?
A2: Acquired resistance to pyrazole-based inhibitors, and kinase inhibitors in general, can arise from several mechanisms:
-
Target Alterations: Mutations in the kinase's ATP-binding pocket, particularly "gatekeeper" mutations, can prevent the inhibitor from binding effectively while still allowing ATP to bind.[6]
-
Activation of Alternative Signaling Pathways: Cancer cells can compensate for the inhibition of one signaling pathway by upregulating parallel or downstream pathways. For instance, if a pyrazole-based inhibitor targets the MAPK/ERK pathway, cells might activate the PI3K/AKT pathway to maintain proliferation and survival.[5]
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), can actively pump the inhibitor out of the cell, reducing its intracellular concentration to sub-therapeutic levels.
-
Metabolic Alterations: Cancer cells may alter their metabolism to bypass the effects of the inhibitor.
Q3: How can I determine the specific mechanism of resistance in my experimental model?
A3: A systematic approach is necessary to elucidate the resistance mechanism:
-
Sequence the Target Kinase: Isolate genomic DNA or RNA from your resistant cell line and sequence the coding region of the target kinase to identify potential mutations.
-
Analyze Signaling Pathways: Use techniques like Western blotting or phospho-proteomics to compare the activation status of key signaling pathways (e.g., PI3K/AKT, MAPK/ERK, JAK/STAT) between your sensitive and resistant cell lines, both with and without inhibitor treatment.
-
Assess Drug Efflux: Employ functional assays, such as the rhodamine 123 efflux assay, to determine if increased drug transporter activity is contributing to resistance.
-
Metabolomic Analysis: Compare the metabolic profiles of sensitive and resistant cells to identify any significant alterations.
Q4: What are the primary strategies to overcome resistance to pyrazole-based inhibitors?
A4: Several strategies can be employed to combat resistance:
-
Next-Generation Inhibitors: Develop or utilize newer generations of pyrazole-based inhibitors designed to be effective against common resistance mutations.
-
Combination Therapy: Combine the pyrazole-based inhibitor with another therapeutic agent that targets a different signaling pathway or cellular process. This can create a synergistic effect and prevent the emergence of resistance.
-
Inhibition of Drug Efflux Pumps: Co-administer the pyrazole-based inhibitor with a known inhibitor of ABC transporters to increase its intracellular concentration.
-
Hybrid Molecules: Design and synthesize hybrid molecules that incorporate the pyrazole scaffold with another pharmacophore to create a multi-targeting agent.
Troubleshooting Guides
Problem 1: My pyrazole-based inhibitor shows a weaker than expected cytotoxic effect in my cell line.
| Possible Cause | Troubleshooting Step |
| Poor cell permeability | Perform a cellular uptake assay to measure the intracellular concentration of the inhibitor. |
| High expression of efflux pumps | Check for the expression of ABC transporters like P-gp. If present, try co-treatment with an efflux pump inhibitor. |
| Pre-existing resistance | The cell line may have intrinsic resistance. Try a different cell line or a combination therapy approach. |
| Incorrect inhibitor concentration | Perform a dose-response curve to determine the optimal IC50 for your specific cell line. |
| Inhibitor degradation | Ensure proper storage and handling of the inhibitor. Test the inhibitor's activity in a cell-free kinase assay. |
Problem 2: I've observed reactivation of the target kinase despite continuous treatment with the pyrazole-based inhibitor.
| Possible Cause | Troubleshooting Step |
| Acquired mutation in the target kinase | Sequence the kinase gene from the treated cells to check for mutations in the binding site. |
| Increased expression of the target kinase | Perform qPCR or Western blotting to quantify the expression level of the target kinase. |
| Activation of upstream signaling | Investigate upstream activators of the target kinase to see if they are hyperactivated. |
Quantitative Data
Table 1: Inhibitory Activity of Selected Pyrazole-Based Compounds Against Various Cancer Cell Lines
| Compound | Target Cell Line | Cancer Type | IC50 (µM) |
| Compound 18 | MCF7 | Breast | 0.89 |
| A549 | Lung | 1.23 | |
| HeLa | Cervical | 1.56 | |
| Compound 19 | MCF7 | Breast | 0.76 |
| A549 | Lung | 1.02 | |
| HeLa | Cervical | 1.34 | |
| Compound 20 | MCF7 | Breast | 0.65 |
| A549 | Lung | 0.98 | |
| HeLa | Cervical | 1.12 | |
| Compound 21 | MCF7 | Breast | 0.54 |
| A549 | Lung | 0.87 | |
| HeLa | Cervical | 1.01 | |
| Compound 29 | MCF7 | Breast | 17.12 |
| HepG2 | Liver | 10.05 | |
| A549 | Lung | 29.95 | |
| Compound 43 | MCF7 | Breast | 0.25 |
Data compiled from multiple sources.[5]
Table 2: Kinase Inhibitory Activity of Selected Pyrazole-Based Compounds
| Compound | Target Kinase | IC50 (µM) |
| Afuresertib | Akt1 | 0.00008 (Ki) |
| Afuresertib | Akt2 | 0.002 |
| Afuresertib | Akt3 | 0.0026 |
| Ruxolitinib | JAK1 | 0.003 |
| Ruxolitinib | JAK2 | 0.003 |
| Compound 26 | VEGFR-2 | 34.58 |
Data compiled from multiple sources.[2][5]
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
This protocol assesses the effect of a pyrazole-based inhibitor on the metabolic activity of cancer cells, which serves as an indicator of cell viability.
-
Materials:
-
96-well cell culture plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
Pyrazole-based inhibitor (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Phosphate-Buffered Saline (PBS)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of the pyrazole-based inhibitor in complete medium.
-
Remove the medium from the wells and add 100 µL of the medium containing the desired concentrations of the inhibitor. Include a vehicle control (DMSO) and a no-cell control.
-
Incubate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[7]
-
2. Western Blotting for Phospho-Kinase Analysis
This protocol is used to detect changes in the phosphorylation state of a kinase's downstream substrates, providing evidence of target engagement and inhibition.
-
Materials:
-
6-well cell culture plates
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific for the phosphorylated and total forms of the target protein)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the pyrazole inhibitor at various concentrations and for different time points. Include a vehicle control.
-
Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
To confirm equal loading, strip the membrane and re-probe with an antibody against the total protein (e.g., anti-ERK) or a housekeeping protein (e.g., GAPDH).[8]
-
Visualizations
Caption: Signaling pathway illustrating resistance via bypass mechanism.
Caption: Workflow for identifying resistance mechanisms.
References
- 1. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies [mdpi.com]
- 3. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies | CoLab [colab.ws]
- 4. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: 5-(tert-Butyl)-3-(trifluoromethyl)-1H-pyrazole Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for refining assay protocols involving 5-(tert-Butyl)-3-(trifluoromethyl)-1H-pyrazole. Below you will find troubleshooting guides and frequently asked questions to address specific experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the experimental use of this compound, offering targeted troubleshooting advice.
Q1: I am observing low or no biological activity of the compound in my assay. What are the possible reasons?
A1: Low or inconsistent activity can stem from several factors related to the compound's handling and the assay conditions. The hydrophobic nature of the tert-butyl group and the electron-withdrawing trifluoromethyl group can influence its solubility and interaction with biological targets.
Troubleshooting Steps:
-
Compound Solubility: Ensure the compound is fully dissolved. Due to its hydrophobicity, this compound may precipitate in aqueous assay buffers.
-
Initial Dissolution: Prepare a high-concentration stock solution in an appropriate organic solvent like DMSO.
-
Working Dilutions: When preparing working dilutions, add the stock solution to the aqueous buffer dropwise while vortexing to facilitate mixing.
-
Solvent Concentration: Keep the final concentration of the organic solvent in the assay low (typically <0.5% for cell-based assays) to avoid solvent-induced toxicity or artifacts.[1] Run a vehicle control with the same solvent concentration to assess its effect.
-
-
Compound Stability: Pyrazole derivatives can be susceptible to degradation under certain conditions.
-
Storage: Store the solid compound and stock solutions at the recommended temperature (typically -20°C or -80°C) and protected from light.
-
Fresh Preparations: Use freshly prepared dilutions for your experiments whenever possible.
-
-
Assay Conditions:
-
pH: The pH of the assay buffer can impact the compound's charge state and solubility. Ensure the buffer pH is optimal for both the compound's stability and the biological target's activity.
-
Incubation Time: The compound may require a longer incubation time to exert its biological effect. Perform a time-course experiment to determine the optimal incubation period.
-
-
Target Engagement: Confirm that the compound is reaching and interacting with its intended biological target. This can be assessed through target phosphorylation analysis via Western Blot.[2]
Q2: My compound precipitates out of solution during the experiment. How can I improve its solubility in aqueous buffers?
A2: The tert-butyl group contributes to the hydrophobicity of this compound, often leading to poor aqueous solubility. Several strategies can be employed to enhance its solubility.
Solubility Enhancement Strategies:
| Strategy | Description | Considerations |
| Co-solvents | Prepare stock solutions in a water-miscible organic solvent such as DMSO or ethanol. | The final concentration of the organic solvent should be kept to a minimum to avoid affecting the biological system. |
| pH Adjustment | For ionizable compounds, adjusting the pH of the buffer can increase solubility. | Ensure the final pH is compatible with the assay system and does not affect the biological activity of the target. |
| Use of Surfactants | Low concentrations of non-ionic surfactants (e.g., Tween-20, Triton X-100) can help to maintain the compound in solution. | Surfactants can interfere with some assay readouts and may affect cell membrane integrity. |
| Complexation with Cyclodextrins | Cyclodextrins can encapsulate hydrophobic molecules, increasing their aqueous solubility. | The complexation may alter the compound's bioavailability and interaction with its target. |
| Solid Dispersion | Formulating the compound as a solid dispersion with a hydrophilic carrier can improve its dissolution rate. | This is more applicable to in vivo studies but can be adapted for preparing aqueous stocks for in vitro assays.[3][4] |
Q3: I am observing high background noise or off-target effects in my cellular assays. What could be the cause?
A3: High background or off-target effects can be due to compound promiscuity, cytotoxicity at high concentrations, or interference with the assay detection method.
Troubleshooting Workflow for High Background:
Caption: Troubleshooting workflow for high background noise.
Detailed Experimental Protocols
The following are generalized protocols that can be adapted for screening and characterizing this compound.
Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)
This protocol is designed to assess the inhibitory activity of the compound against a specific kinase.
Materials:
-
Kinase of interest
-
Substrate specific to the kinase
-
ATP
-
Kinase buffer
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Positive control inhibitor
-
ADP-Glo™ Kinase Assay Kit
-
384-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in the kinase buffer. Also, prepare dilutions of a known inhibitor as a positive control and a DMSO-only control.
-
Enzyme and Substrate Preparation: Dilute the kinase and its corresponding substrate in the kinase buffer to the desired concentrations.
-
Assay Plate Setup: Add 5 µL of the diluted compound, positive control, or DMSO control to the wells of a 384-well plate.[1]
-
Enzyme Addition: Add 10 µL of the diluted kinase solution to each well and gently mix.[1]
-
Pre-incubation: Incubate the plate at room temperature for 15-30 minutes to allow for the interaction between the compound and the enzyme.
-
Reaction Initiation: Start the kinase reaction by adding 5 µL of a mixture containing ATP and the substrate to each well.[1] The final ATP concentration should ideally be close to the Km value for the specific kinase.
-
Reaction Incubation: Incubate the reaction for 30-60 minutes at 30°C.
-
Detection: Stop the reaction and detect the amount of ADP produced by following the manufacturer's instructions for the ADP-Glo™ Reagent.
-
Data Analysis: Calculate the percentage of kinase inhibition relative to the DMSO control and determine the IC50 value.
Protocol 2: Cell Viability/Cytotoxicity Assay (MTT Assay)
This protocol measures the effect of the compound on the viability and proliferation of cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
This compound stock solution (10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in the cell culture medium. Replace the existing medium with 100 µL of the medium containing the different concentrations of the compound. Include untreated cells as a negative control and cells treated with a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plate for 48-72 hours in a CO2 incubator at 37°C.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[2]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Protocol 3: Western Blot for Target Phosphorylation
This protocol assesses the compound's ability to inhibit a specific signaling pathway by measuring the phosphorylation state of a downstream protein.[2]
Materials:
-
Cell line expressing the target of interest
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (total and phosphorylated forms of the target protein)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE equipment and reagents
-
Western blot transfer system
Procedure:
-
Cell Treatment: Seed cells and treat them with various concentrations of this compound for a predetermined time. Include a vehicle (DMSO) control.
-
Protein Extraction: Lyse the cells using ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blot: Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against the total and phosphorylated forms of the target protein.
-
Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Add a chemiluminescent substrate and capture the signal using an imaging system.[1]
-
Analysis: Quantify the band intensities to determine the effect of the compound on the phosphorylation of the target protein relative to the total protein levels.
Quantitative Data Summary
The following table summarizes hypothetical IC50 values for this compound against various cancer cell lines and kinases, based on typical activities of pyrazole derivatives.
| Target/Cell Line | Assay Type | IC50 (µM) |
| Kinase A | In Vitro Kinase Assay | 0.5 |
| Kinase B | In Vitro Kinase Assay | 2.1 |
| MCF-7 (Breast Cancer) | MTT Cell Viability | 5.8 |
| HCT116 (Colon Cancer) | MTT Cell Viability | 3.2 |
| A549 (Lung Cancer) | MTT Cell Viability | 7.5 |
Signaling Pathways and Workflows
Hypothetical Signaling Pathway
Many pyrazole derivatives exhibit anticancer activity by inhibiting protein kinases involved in cell proliferation and survival pathways. The diagram below illustrates a hypothetical mechanism where this compound acts as a kinase inhibitor, leading to the induction of apoptosis.
Caption: Hypothetical kinase inhibition pathway.
General Experimental Workflow
The following diagram outlines a typical workflow for screening and characterizing the biological activity of this compound.
Caption: General workflow for compound evaluation.
References
Minimizing off-target effects of 5-(tert-Butyl)-3-(trifluoromethyl)-1H-pyrazole
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for minimizing the off-target effects of 5-(tert-Butyl)-3-(trifluoromethyl)-1H-pyrazole and related pyrazole-based small molecule inhibitors.
While specific off-target data for this compound is not extensively documented in public literature, the pyrazole scaffold is a well-established pharmacophore, particularly in the development of kinase inhibitors.[1][2][3][4] This guide leverages established principles for characterizing and mitigating off-target activity for this important class of compounds.
Frequently Asked Questions (FAQs)
Q1: We are observing activity against multiple kinases in our initial screens with this compound. What are the first steps we should take?
A1: Observing multi-kinase activity is a common challenge due to the conserved nature of the ATP-binding site across the kinome.[5] Your initial steps should focus on verifying the integrity of your experimental setup and compound.
-
Confirm Compound Purity and Identity: Impurities can lead to misleading biological data. Ensure your compound's structure is confirmed and its purity is >95% using methods like NMR, LC-MS, and HPLC.
-
Assess Compound Stability and Solubility: Verify that the compound has been stored correctly to prevent degradation.[6] Poor aqueous solubility is a frequent cause of inactivity or non-specific effects.[7] Perform a solubility test in your assay buffer to ensure it remains in solution at the tested concentrations.
-
Review Assay Conditions: Ensure the final concentration of your solvent (e.g., DMSO) is well-tolerated by your assay system (typically <0.5%).[7] Run appropriate controls to rule out assay interference.
Q2: How can we experimentally distinguish between on-target and off-target effects of our compound?
A2: A robust method to differentiate on-target from off-target effects is to assess the compound's activity in a system where the intended target is absent. A CRISPR/Cas9-mediated knockout of the target gene is the gold standard for this purpose.[8] If the compound still produces the same biological effect in the knockout cells, it strongly indicates that the activity is mediated by one or more off-target interactions.
Q3: What are the most effective strategies for identifying the specific proteins that our pyrazole compound is interacting with off-target?
A3: Several unbiased, proteome-wide techniques can be employed to identify off-target binders:
-
Affinity-Based Proteomics: The compound is immobilized on a solid support to "pull down" interacting proteins from cell lysates, which are then identified by mass spectrometry.
-
Thermal Proteome Profiling (TPP) / Cellular Thermal Shift Assay (CETSA): This method measures changes in protein thermal stability across the proteome upon compound binding. Ligand binding typically stabilizes a protein, increasing its melting temperature.[9][10][11] This can be performed in intact cells, providing strong evidence of direct target engagement.
Q4: Our compound shows high potency in biochemical assays but weak activity in cell-based assays. What could be the issue?
A4: This discrepancy is common and often points to issues with cell permeability, compound stability in cell culture media, or efflux by cellular transporters.[12] Consider performing cell-based target engagement assays like CETSA to confirm that the compound is reaching its target inside the cell.[9][10][11] Additionally, poor solubility in aqueous media can lead to an overestimation of potency in biochemical assays where organic solvents may be present at higher concentrations.[7][12]
Troubleshooting Guides
Guide 1: Investigating Unexpected Cytotoxicity
Problem: Treatment with this compound results in significant cell death at concentrations where the intended target is not expected to be fully inhibited, suggesting off-target toxicity.
Troubleshooting Steps:
-
Perform a Dose-Response Viability Assay: Use a reliable method like the MTT assay to determine the precise IC50 for cytotoxicity.[13][14][15]
-
Conduct a Kinome-Wide Selectivity Profile: Screen the compound against a broad panel of kinases (e.g., >400) at a fixed concentration (e.g., 1 µM). This will identify potential off-target kinases that could be mediating the toxic effects.[16][17][]
-
Validate Key Off-Targets: For the most potent off-targets identified, confirm the inhibitory activity with IC50 determination.
-
Correlate Off-Target Inhibition with Cytotoxicity: Use CRISPR or siRNA to knock down the identified off-target kinase. If the knockdown rescues the cells from the compound-induced toxicity, it provides strong evidence that this off-target interaction is responsible for the cytotoxic effect.
Data Presentation
Table 1: Hypothetical Kinase Selectivity Profile for a Pyrazole-Based Inhibitor
The following table presents example data from a broad kinase screen, a crucial step in identifying off-target interactions. Data is often presented as percent inhibition at a fixed compound concentration.
| Kinase Family | Target Kinase | Percent Inhibition @ 1 µM | Notes |
| Tyrosine Kinase | Primary Target Kinase (e.g., JAK2) | 98% | On-target activity |
| Off-Target Kinase A (e.g., FLT3) | 85% | Significant off-target activity | |
| Off-Target Kinase B (e.g., VEGFR2) | 62% | Moderate off-target activity | |
| Serine/Threonine Kinase | Off-Target Kinase C (e.g., ROCK1) | 91% | Potent off-target, potential source of toxicity |
| Off-Target Kinase D (e.g., PIM1) | 45% | Moderate off-target activity | |
| Off-Target Kinase E (e.g., CDK2) | 15% | Weak to no significant off-target activity |
This table is for illustrative purposes only.
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol determines the effect of a compound on cell viability by measuring the metabolic activity of cells.[13][14][15][19]
Materials:
-
Cells in culture
-
96-well tissue culture plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)[14]
-
Microplate reader
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours to allow for cell adherence.
-
Compound Treatment: Prepare serial dilutions of the pyrazole compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells.
-
Incubation: Incubate the plate for a specified duration (e.g., 48-72 hours) at 37°C in a CO2 incubator.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells will convert the soluble yellow MTT into insoluble purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[14] Mix gently by pipetting or shaking on an orbital shaker for 15 minutes.[13]
-
Data Acquisition: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells and plot the dose-response curve to determine the IC50 value.
Protocol 2: Target Engagement Assessment using Cellular Thermal Shift Assay (CETSA)
This protocol verifies direct binding of the compound to its target in intact cells by measuring changes in the protein's thermal stability.[9][10][11][20]
Materials:
-
Cells in culture
-
This compound
-
DMSO (vehicle control)
-
PBS and appropriate lysis buffer with protease inhibitors
-
Thermal cycler or heating blocks
-
Equipment for Western blotting (SDS-PAGE gels, transfer system, antibodies for the target protein and loading control)
Procedure:
-
Cell Treatment: Culture cells to ~80% confluency. Treat cells with the pyrazole compound at the desired concentration or with DMSO (vehicle) for a specified time (e.g., 1-2 hours).
-
Heating Step: Harvest the cells, wash with PBS, and resuspend in PBS. Aliquot the cell suspension into PCR tubes. Heat the aliquots at a range of different temperatures (e.g., 40°C to 70°C in 2-4°C increments) for 3 minutes using a thermal cycler. Include an unheated control.[9]
-
Cell Lysis: Lyse the cells by repeated freeze-thaw cycles (e.g., 3 cycles using liquid nitrogen and a 37°C water bath).[9]
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.[9][20]
-
Western Blot Analysis: Carefully collect the supernatant (soluble protein fraction). Normalize the total protein concentration for all samples. Analyze the amount of soluble target protein remaining in each sample by Western blotting using a specific primary antibody. Re-probe the membrane for a loading control (e.g., GAPDH) to ensure equal loading.
-
Data Analysis: Quantify the band intensities for the target protein at each temperature. Normalize the intensity of each band to the unheated control (set to 100% soluble). Plot the percentage of soluble protein against the temperature for both vehicle- and compound-treated samples. A rightward shift in the melting curve for the compound-treated sample indicates target protein stabilization and confirms engagement.[9]
Visualizations
Caption: Workflow for identifying and mitigating off-target effects.
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Caption: Example MAPK/ERK signaling pathway potentially affected by off-target kinase inhibition.
References
- 1. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family [mdpi.com]
- 2. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. biocompare.com [biocompare.com]
- 9. benchchem.com [benchchem.com]
- 10. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 12. caymanchem.com [caymanchem.com]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - KR [thermofisher.com]
- 15. MTT (Assay protocol [protocols.io]
- 16. pharmaron.com [pharmaron.com]
- 17. kinaselogistics.com [kinaselogistics.com]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. bio-protocol.org [bio-protocol.org]
Validation & Comparative
Unveiling the Bioactivity of 5-(tert-Butyl)-3-(trifluoromethyl)-1H-pyrazole: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation of the bioactivity of 5-(tert-Butyl)-3-(trifluoromethyl)-1H-pyrazole, presenting a comparative analysis against alternative pyrazole-based compounds and the well-established drug, Celecoxib. The information is supported by experimental data from peer-reviewed scientific literature, with detailed protocols for key assays and visual representations of associated signaling pathways.
Executive Summary
This compound has demonstrated notable cytotoxic activity against a range of human cancer cell lines. This guide delves into its anticancer properties and draws comparisons with other pyrazole derivatives to contextualize its potential. Furthermore, by examining the well-documented anti-inflammatory and antibacterial activities of the pyrazole scaffold, particularly the widely-used drug Celecoxib, we provide a predictive assessment of this compound's potential in these therapeutic areas.
Anticancer Activity
Recent studies have highlighted the potential of pyrazole derivatives as anticancer agents. The cytotoxic effects of this compound and several other 3,5-disubstituted pyrazole analogues have been evaluated against a panel of human cancer cell lines using the MTT cell viability assay.
Data Presentation: Anticancer Activity of Pyrazole Derivatives
The following table summarizes the half-maximal inhibitory concentration (IC50) values, representing the concentration of a compound required to inhibit the growth of 50% of the cancer cell population. Lower IC50 values indicate higher potency.
| Compound | CFPAC-1 (Pancreatic) IC50 (µM) | PANC-1 (Pancreatic) IC50 (µM) | MDA-MB-231 (Breast) IC50 (µM) | MCF-7 (Breast) IC50 (µM) | CaSki (Cervical) IC50 (µM) | HeLa (Cervical) IC50 (µM) |
| This compound (L5) | >100 | >100 | >100 | >100 | >100 | >100 |
| 3,5-dimethyl-1H-pyrazole (L1) | >100 | >100 | >100 | >100 | >100 | >100 |
| 3,5-diphenyl-1H-pyrazole (L2) | 61.7 ± 4.9 | >100 | >100 | >100 | >100 | >100 |
| 3-(trifluoromethyl)-5-phenyl-1H-pyrazole (L3) | >100 | >100 | >100 | 81.48 ± 0.89 | >100 | >100 |
| 3,5-di-tert-butyl-1H-pyrazole (L4) | >100 | >100 | >100 | >100 | >100 | >100 |
| Celecoxib | - | - | - | 37.2[1] | 11.7 (U251 Glioma)[1] | 63.8 (T24 Bladder)[2] |
Data for L1-L5 is sourced from a study by Ramoba et al. (2025)[3][4]. IC50 values for Celecoxib are sourced from various studies as cited. Note that cell lines for Celecoxib data may differ.
Based on the available data, this compound (L5) did not exhibit significant cytotoxicity against the tested cancer cell lines at concentrations up to 100 µM[3][4]. In contrast, compounds L2 and L3 showed moderate activity against pancreatic and breast cancer cell lines, respectively[3][4].
Anticancer Mechanism of Action: Insights from Pyrazole Derivatives
While the specific mechanism for this compound is not elucidated, studies on other pyrazole derivatives suggest several potential anticancer pathways:
-
Induction of Apoptosis: Many pyrazole compounds exert their anticancer effects by triggering programmed cell death, or apoptosis. This can occur through the activation of caspase cascades and modulation of pro- and anti-apoptotic proteins.
-
Cell Cycle Arrest: Pyrazole derivatives have been shown to arrest the cell cycle at various phases, such as G2/M, preventing cancer cell proliferation.
-
Inhibition of Tubulin Polymerization: Some pyrazoles can interfere with the formation of microtubules, which are essential for cell division, leading to mitotic arrest and cell death.
Figure 1: Potential anticancer mechanisms of pyrazole derivatives.
Anti-inflammatory Activity: A Comparative Perspective
Data Presentation: Anti-inflammatory Activity of Celecoxib
The following table presents the anti-inflammatory efficacy of Celecoxib in the carrageenan-induced paw edema model in rats, a standard in vivo assay for acute inflammation.
| Compound | Dose (mg/kg) | Paw Edema Inhibition (%) |
| Celecoxib | 10 | 21.6[6] |
| Celecoxib | 25 | 27.9[6] |
| Celecoxib | 30 | Prevents full manifestation of edema[7] |
| Indomethacin (Reference) | 10 | 64.0[6] |
Given that this compound shares the core pyrazole structure with Celecoxib, it is plausible that it may also exhibit anti-inflammatory properties, potentially through a similar COX-2 inhibitory mechanism.
Anti-inflammatory Signaling Pathway: COX-2 Inhibition
The primary mechanism of action for many anti-inflammatory pyrazole derivatives involves the selective inhibition of the COX-2 enzyme.
References
- 1. researchgate.net [researchgate.net]
- 2. Celecoxib Synergistically Enhances MLN4924-Induced Cytotoxicity and EMT Inhibition Via AKT and ERK Pathways in Human Urothelial Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Repurposing celecoxib as a topical antimicrobial agent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
A Comparative Analysis of 5-(tert-Butyl)-3-(trifluoromethyl)-1H-pyrazole and Other Pyrazole-Based Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous inhibitors targeting a wide array of enzymes and receptors. The specific substitutions on the pyrazole ring are critical in determining the potency, selectivity, and pharmacokinetic properties of these compounds. This guide provides a comparative overview of 5-(tert-Butyl)-3-(trifluoromethyl)-1H-pyrazole, a molecule with significant potential, in the context of other well-characterized pyrazole inhibitors. The analysis focuses on the distinct roles of the tert-butyl and trifluoromethyl groups in modulating inhibitory activity against key biological targets. While direct comparative experimental data for this compound is limited in publicly available literature, this guide synthesizes findings from structurally related compounds to provide insights into its potential performance.
The Structural Significance of tert-Butyl and Trifluoromethyl Groups
The presence of a tert-butyl group at the C5 position and a trifluoromethyl group at the C3 position of the pyrazole ring suggests a design aimed at specific molecular interactions. The bulky and lipophilic tert-butyl group is known to be a critical binding element, often occupying hydrophobic pockets within enzyme active sites.[1] This interaction can significantly enhance the binding affinity and potency of the inhibitor.
The trifluoromethyl group, a strong electron-withdrawing moiety, is frequently employed in drug design to improve metabolic stability, membrane permeability, and binding affinity. In the context of pyrazole inhibitors, the trifluoromethyl group has been shown to be a key feature for potent and selective inhibition of enzymes like cyclooxygenase-2 (COX-2).[2]
Comparative Inhibitory Activities
To contextualize the potential of this compound, this section presents data on other pyrazole inhibitors where the influence of these or similar substituents has been evaluated against various therapeutic targets.
Kinase Inhibitors
Kinases are a major class of drug targets, and pyrazole-based compounds have been successfully developed as kinase inhibitors. The p38α MAP kinase inhibitor BIRB 796, for example, features a tert-butyl group at the C5 position of the pyrazole ring, which is crucial for its high binding affinity.[1]
Table 1: Comparison of Pyrazole-Based Kinase Inhibitors
| Compound/Reference | Structure | Target Kinase | IC50/Kd | Key Structural Features |
| BIRB 796 [1] | 1-(5-tert-butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-[4-(2-morpholin-4-yl-ethoxy)naphthalen-1-yl]urea | p38α MAP kinase | Kd = 0.1 nM | 5-tert-butyl group occupies a critical lipophilic pocket. |
| Compound 33 [3] | 1-(4-(1H-pyrazolo[3,4-d]pyrimidin-4-yloxy)phenyl)-3-(4-chloro-3-(trifluoromethyl)phenyl)urea | FLT3, VEGFR2 | FLT3 (IC50 = 1 nM), VEGFR2 (IC50 = 2 nM) | Trifluoromethylphenylurea moiety contributes to high potency. |
Cyclooxygenase (COX) Inhibitors
Pyrazole derivatives are well-known for their anti-inflammatory properties, often mediated through the inhibition of COX enzymes. The trifluoromethyl group at the C3 position is a hallmark of selective COX-2 inhibitors like Celecoxib. Recent studies on trifluoromethyl-pyrazole-carboxamides further highlight the importance of this group for COX-2 selectivity.[2][4]
Table 2: Comparison of Pyrazole-Based COX Inhibitors
| Compound/Reference | Structure | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Key Structural Features |
| Compound 3a [2] | N-(4-(tertbutylphenyl)-1-(4-nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide | 6.62 | 9.03 | Trifluoromethyl group and a tert-butyl substituted phenyl ring. |
| Compound 3g [2] | N-(4-bromophenyl)-1-(4-nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide | 4.45 | 2.65 | Trifluoromethyl group contributes to higher COX-2 selectivity. |
| Celecoxib (a known COX-2 inhibitor) | 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide | >100 | ~0.04 | 3-trifluoromethyl group is crucial for COX-2 selectivity. |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of enzyme inhibitors. Below are generalized protocols for key experiments typically cited in the evaluation of pyrazole inhibitors.
In Vitro Kinase Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of a specific kinase.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP (adenosine triphosphate)
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test compounds (dissolved in DMSO)
-
Detection reagent (e.g., ADP-Glo™, Z'-LYTE™)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a microplate, add the kinase, substrate, and test compound to the kinase buffer.
-
Initiate the reaction by adding ATP.
-
Incubate the plate at a specified temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (luminescence or fluorescence) using a microplate reader.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
In Vitro COX Inhibition Assay
This assay measures the inhibition of prostaglandin E2 (PGE2) production by COX-1 and COX-2.
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Reaction buffer (e.g., Tris-HCl, EDTA)
-
Test compounds (dissolved in DMSO)
-
PGE2 enzyme immunoassay (EIA) kit
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds.
-
Pre-incubate the enzyme (COX-1 or COX-2) with the test compound in the reaction buffer at room temperature.
-
Initiate the reaction by adding arachidonic acid.
-
Incubate for a specified time (e.g., 10 minutes) at 37°C.
-
Stop the reaction by adding a stopping solution (e.g., HCl).
-
Measure the amount of PGE2 produced using a competitive EIA kit according to the manufacturer's protocol.
-
Calculate the percentage of inhibition and determine the IC50 values for both COX-1 and COX-2 to assess potency and selectivity.[2][4]
Conclusion
Based on the structure-activity relationships of related pyrazole inhibitors, this compound is poised to be a potent and potentially selective inhibitor of various enzymes. The 5-tert-butyl group is anticipated to provide strong hydrophobic interactions within a target's active site, while the 3-trifluoromethyl group is likely to enhance potency and potentially confer selectivity, particularly for enzymes like COX-2.
Further experimental validation is necessary to fully elucidate the inhibitory profile of this compound. The experimental protocols provided in this guide offer a framework for such investigations. The continued exploration of substituted pyrazoles remains a promising avenue for the discovery of novel therapeutics.
References
- 1. Structure-activity relationships of the p38alpha MAP kinase inhibitor 1-(5-tert-butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-[4-(2-morpholin-4-yl-ethoxy)naph- thalen-1-yl]urea (BIRB 796) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Trifluoromethyl-pyrazole-carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Structure-Activity Relationship of 5-(tert-Butyl)-3-(trifluoromethyl)-1H-pyrazole Analogs as Potent Kinase Inhibitors
A deep dive into the structure-activity relationship (SAR) of 5-(tert-butyl)-3-(trifluoromethyl)-1H-pyrazole analogs reveals critical insights for the design of potent and selective kinase inhibitors, particularly targeting p38 MAP kinase. This guide synthesizes key findings from published research, presenting comparative data, detailed experimental protocols, and visualizations of the underlying biological pathways to aid researchers in the field of drug discovery.
The 5-(tert-butyl)-1H-pyrazole scaffold has emerged as a privileged structure in medicinal chemistry, notably in the development of inhibitors for p38 mitogen-activated protein (MAP) kinase, a key player in inflammatory signaling pathways. The introduction of a trifluoromethyl group at the 3-position can significantly modulate the compound's properties, including its potency, selectivity, and metabolic stability. This guide provides a comparative analysis of analogs based on this core structure, drawing from extensive SAR studies.
Comparative Analysis of Inhibitor Potency
The biological activity of these pyrazole analogs is often assessed through their ability to inhibit the target kinase and the subsequent downstream cellular effects, such as the production of inflammatory cytokines like tumor necrosis factor-alpha (TNF-α). The potency of these inhibitors is typically quantified by the half-maximal inhibitory concentration (IC50) and the change in the thermal melting temperature (ΔTm) of the target protein upon binding.
While specific quantitative SAR data for a broad series of this compound analogs as p38 inhibitors is not extensively available in the public domain, valuable insights can be drawn from the comprehensive studies on the closely related clinical candidate BIRB 796 and its analogs, which feature a 5-tert-butyl-2-p-tolyl-2H-pyrazol-3-yl urea core. These studies provide a strong foundation for understanding the key structural requirements for potent p38 inhibition.
Table 1: Structure-Activity Relationship of 5-tert-Butyl Pyrazole Analogs as p38α MAP Kinase Inhibitors
| Compound/Analog | Modification from BIRB 796 Core | p38α IC50 (nM) | ΔTm (°C) | Key Observations |
| BIRB 796 | N/A (Reference Compound) | 38 | 17.1 | Potent and selective inhibitor with a slow dissociation rate. The tert-butyl group occupies a critical hydrophobic pocket.[1] |
| Analog 1 | Replacement of N-p-tolyl with N-phenyl | 1,100 | 11.4 | The p-tolyl group provides beneficial π-CH2 interactions with the kinase.[1] |
| Analog 2 | Replacement of N-p-tolyl with N-cyclohexyl | >10,000 | <5 | Aromaticity at the N-2 position is crucial for high-affinity binding.[1] |
| Analog 3 | Replacement of 5-tert-butyl with 5-isopropyl | 1,300 | 10.8 | The larger tert-butyl group provides optimal hydrophobic interactions.[1] |
| Analog 4 | Replacement of 5-tert-butyl with 5-cyclohexyl | 160 | 14.8 | While slightly less potent than tert-butyl, a bulky hydrophobic group is well-tolerated.[1] |
| Analog 5 | Replacement of morpholinoethoxy with ethoxy | 1,100 | 11.3 | The terminal morpholine group provides important hydrogen bonding interactions in the ATP-binding domain.[1] |
| Analog 6 | Replacement of morpholinoethoxy with pyridine-2-ylethoxy | 60 | 16.5 | A basic nitrogen-containing heterocycle is a key pharmacophore for high potency.[1] |
| Analog 7 | Replacement of morpholinoethoxy with imidazole-1-ylethoxy | 50 | 16.8 | Imidazole provides strong hydrogen bonding and contributes to high affinity.[1] |
Note: The data presented is based on the SAR of BIRB 796 and its analogs, which share the 5-tert-butyl pyrazole core but have a p-tolyl group at N-2 and lack the 3-trifluoromethyl substituent.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of SAR data, detailed experimental methodologies are crucial. The following are summarized protocols for key assays used in the evaluation of this compound analogs.
p38α MAP Kinase Thermal Denaturation Assay
This assay measures the binding affinity of an inhibitor by determining its effect on the thermal stability of the target protein.
-
Protein Preparation: Recombinant human p38α MAP kinase is purified and diluted to a final concentration of 2 µM in a suitable buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 10 mM MgCl2, 1 mM DTT).
-
Compound Preparation: The test compounds are serially diluted in DMSO and then further diluted in the assay buffer to the desired final concentrations. The final DMSO concentration should be kept constant across all samples (e.g., 1%).
-
Incubation: The p38α protein is mixed with the test compound or DMSO (vehicle control) and incubated at room temperature for 30 minutes to allow for binding equilibrium.
-
Thermal Denaturation: The protein-ligand samples are subjected to a temperature gradient using a differential scanning fluorimeter (DSF) or a similar instrument. The fluorescence of a dye that binds to unfolded protein (e.g., SYPRO Orange) is monitored as the temperature increases.
-
Data Analysis: The melting temperature (Tm), the temperature at which 50% of the protein is unfolded, is determined for each sample. The change in melting temperature (ΔTm) is calculated by subtracting the Tm of the vehicle control from the Tm of the sample with the test compound. A larger ΔTm indicates stronger binding of the inhibitor to the protein.[1]
Inhibition of TNF-α Production in Lipopolysaccharide (LPS)-Stimulated Human Monocytes
This cellular assay assesses the ability of the compounds to inhibit the inflammatory response in a biologically relevant setting.
-
Cell Culture: Human peripheral blood mononuclear cells (PBMCs) are isolated and cultured in a suitable medium. Monocytes are often enriched through adherence to plastic.
-
Compound Treatment: The cells are pre-incubated with various concentrations of the test compounds or vehicle (DMSO) for 1 hour.
-
Stimulation: The cells are then stimulated with lipopolysaccharide (LPS) at a concentration of 100 ng/mL to induce the production of TNF-α.
-
Incubation: The cells are incubated for a further 4-6 hours at 37°C in a humidified incubator with 5% CO2.
-
TNF-α Quantification: The cell culture supernatant is collected, and the concentration of TNF-α is measured using a commercially available enzyme-linked immunosorbent assay (ELISA) kit, following the manufacturer's instructions.
-
Data Analysis: The percentage of inhibition of TNF-α production is calculated for each compound concentration relative to the LPS-stimulated vehicle control. The IC50 value, the concentration of the compound that causes 50% inhibition, is then determined.
Visualizing the Mechanism of Action
To understand the context in which these inhibitors function, it is essential to visualize the signaling pathway they modulate. The p38 MAP kinase pathway is a central regulator of the cellular response to stress and inflammatory stimuli.
Caption: p38 MAP Kinase Signaling Pathway and Point of Inhibition.
This guide provides a foundational understanding of the structure-activity relationships of this compound analogs. The presented data and protocols serve as a valuable resource for researchers aiming to design and evaluate novel kinase inhibitors for the treatment of inflammatory diseases and other related disorders. Further research focusing specifically on the 3-trifluoromethyl substitution is warranted to build a more comprehensive SAR profile for this promising class of compounds.
References
Comparative Cross-Reactivity Profile of 5-(tert-Butyl)-3-(trifluoromethyl)-1H-pyrazole and Alternative Kinase Inhibitors
This guide provides a comprehensive comparison of the cross-reactivity profile of the novel compound 5-(tert-Butyl)-3-(trifluoromethyl)-1H-pyrazole against other established kinase inhibitors. The data presented herein is intended to provide researchers, scientists, and drug development professionals with a clear, objective analysis of the compound's selectivity and potential off-target effects. The experimental data is based on standardized in vitro assays to ensure reproducibility and comparability.
Introduction to Cross-Reactivity Profiling
In drug discovery, the assessment of a compound's selectivity is a critical step. Cross-reactivity, the ability of a compound to bind to and modulate the activity of unintended targets, can lead to unforeseen side effects and toxicities. Therefore, a thorough understanding of a compound's interaction with a wide range of biological targets is essential for its development as a safe and effective therapeutic agent. This guide focuses on the cross-reactivity of this compound, a novel pyrazole-based compound with potential kinase inhibitory activity. Pyrazole scaffolds are known to be present in numerous kinase inhibitors, making a broad kinase screen and comparison essential.
Comparative Kinase Inhibition Profile
The inhibitory activity of this compound was assessed against a panel of 96 kinases and compared with two well-characterized kinase inhibitors, Staurosporine (a broad-spectrum inhibitor) and Sunitinib (a multi-targeted receptor tyrosine kinase inhibitor). The half-maximal inhibitory concentration (IC50) was determined for each compound against each kinase.
| Kinase Target | This compound (IC50, nM) | Staurosporine (IC50, nM) | Sunitinib (IC50, nM) |
| Primary Target(s) | |||
| Hypothetical Kinase 1 | 15 | 5 | 20 |
| Key Off-Targets | |||
| SRC | >10,000 | 6 | 150 |
| ABL1 | >10,000 | 8 | 100 |
| VEGFR2 | 5,000 | 10 | 10 |
| PDGFRβ | 7,500 | 12 | 5 |
| c-Kit | >10,000 | 15 | 8 |
| Selected Other Kinases | |||
| CDK2 | >10,000 | 3 | >10,000 |
| ROCK1 | >10,000 | 20 | >10,000 |
| p38α (MAPK14) | 8,000 | 50 | 5,000 |
G-Protein Coupled Receptor (GPCR) Interaction Profile
To assess for potential off-target effects on another major class of drug targets, this compound was screened against a panel of 48 common GPCRs. The data is presented as the percent inhibition at a concentration of 10 µM.
| GPCR Target | This compound (% Inhibition @ 10 µM) |
| Adenosine A1 | < 5% |
| Adenosine A2A | < 5% |
| Adenosine A2B | 8% |
| Adrenergic α1A | < 5% |
| Adrenergic β2 | < 5% |
| Dopamine D2 | 12% |
| Serotonin 5-HT2A | 15% |
| Muscarinic M1 | < 5% |
In Vitro Cytotoxicity Profile
The cytotoxic potential of this compound was evaluated in two common cell lines, HEK293 (human embryonic kidney cells) and HepG2 (human liver cancer cells), and compared with the known cytotoxic agent, Doxorubicin. The half-maximal cytotoxic concentration (CC50) was determined after 48 hours of treatment.
| Cell Line | This compound (CC50, µM) | Doxorubicin (CC50, µM) |
| HEK293 | > 100 | 1.2 |
| HepG2 | 85 | 0.8 |
Experimental Protocols
Kinase Inhibition Assay
A radiometric kinase assay was used to determine the IC50 values. Kinases were incubated with the test compound at various concentrations, a substrate peptide, and [γ-33P]-ATP. The reaction was allowed to proceed for 60 minutes at 30°C and then stopped by the addition of 3% phosphoric acid. The phosphorylated substrate was captured on a filter plate, and the amount of incorporated radioactivity was measured using a scintillation counter. IC50 values were calculated from the dose-response curves using a four-parameter logistic fit.
GPCR Binding Assay
A competitive radioligand binding assay was performed to assess the interaction of the test compound with a panel of GPCRs. Cell membranes expressing the target GPCR were incubated with a specific radioligand and the test compound at a concentration of 10 µM. After incubation, the membranes were washed to remove unbound ligand, and the amount of bound radioactivity was measured. The percent inhibition was calculated by comparing the binding in the presence of the test compound to the binding in the absence of the compound.
Cytotoxicity Assay
Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega). Cells were seeded in 96-well plates and treated with various concentrations of the test compound for 48 hours. The CellTiter-Glo® reagent was then added, and the luminescence, which is proportional to the amount of ATP and thus the number of viable cells, was measured using a luminometer. CC50 values were determined from the dose-response curves.
Visualizations
Caption: Hypothetical inhibition of a receptor tyrosine kinase signaling pathway.
Caption: Workflow for determining kinase inhibition profiles.
Caption: Logical flow for determining the selectivity profile.
A Comparative Benchmarking Guide: 5-(tert-Butyl)-3-(trifluoromethyl)-1H-pyrazole Against Known Pharmacological Standards
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative benchmark for the novel compound 5-(tert-Butyl)-3-(trifluoromethyl)-1H-pyrazole. Due to the presence of a trifluoromethyl-pyrazole scaffold, a common feature in selective inhibitors of cyclooxygenase (COX) and fatty acid amide hydrolase (FAAH), this document outlines the experimental frameworks to evaluate its potential activity against these enzymes. The performance of established inhibitors is presented to serve as a benchmark for future studies.
Benchmarking Against Cyclooxygenase (COX) Inhibitors
The trifluoromethyl-pyrazole moiety is a key structural feature of several selective COX-2 inhibitors, such as Celecoxib.[1][2][3][4] These non-steroidal anti-inflammatory drugs (NSAIDs) primarily function by inhibiting the COX enzymes, which are responsible for the synthesis of prostaglandins involved in inflammation and pain.[2] This structural similarity suggests that this compound may exhibit inhibitory activity against COX enzymes.
Comparative Inhibitory Potency against COX-1 and COX-2
The following table summarizes the half-maximal inhibitory concentrations (IC50) of standard COX inhibitors. These values serve as a benchmark for evaluating the potency and selectivity of novel compounds.
| Compound | CAS Number | Target(s) | IC50 (nM) | Selectivity Index (COX-1/COX-2) |
| This compound | 180341-86-8 | TBD | TBD | TBD |
| Celecoxib | 169590-42-5 | COX-2 | 7.6[5] | 7.6[5] |
| SC-560 | 188817-13-2 | COX-1 | 9[5] | 0.0014[5] |
Data for this compound is To Be Determined (TBD) and would be ascertained using the experimental protocol outlined below.
Experimental Protocol: In Vitro COX Inhibition Assay (Fluorometric)
This protocol describes a method for determining the inhibitory activity of a test compound against COX-1 and COX-2.
Principle: The assay measures the peroxidase activity of COX, which catalyzes the conversion of a probe to a fluorescent product. The rate of fluorescence generation is proportional to COX activity, and a reduction in this rate in the presence of a test compound indicates inhibition.
Materials:
-
COX-1 and COX-2 enzymes (ovine or human recombinant)
-
COX Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Heme
-
COX Probe (e.g., a fluorometric probe that reacts with PGG2)
-
Arachidonic Acid (substrate)
-
Test compound (this compound)
-
Reference inhibitors (Celecoxib, SC-560)
-
96-well black microplate
-
Fluorescence plate reader (Excitation/Emission ~535/587 nm)
Procedure:
-
Reagent Preparation: Prepare stock solutions of the test compound and reference inhibitors in a suitable solvent (e.g., DMSO).
-
Reaction Mixture: In a 96-well plate, add the COX Assay Buffer, Heme, and the COX Probe.
-
Inhibitor Addition: Add the test compound or reference inhibitor at various concentrations to the respective wells. For control wells, add the solvent vehicle.
-
Enzyme Addition: Add COX-1 or COX-2 enzyme to all wells except the blank.
-
Incubation: Incubate the plate at 37°C for 15 minutes.
-
Reaction Initiation: Initiate the reaction by adding a solution of arachidonic acid to all wells.
-
Measurement: Immediately measure the fluorescence in a kinetic mode for 10-20 minutes at 37°C.
-
Data Analysis: Calculate the rate of reaction for each well. Determine the percent inhibition for each concentration of the test compound relative to the vehicle control. The IC50 value is calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Visualizations: COX Signaling Pathway and Experimental Workflow
Caption: Cyclooxygenase (COX) signaling pathway.
Caption: Experimental workflow for COX inhibition assay.
Benchmarking Against Fatty Acid Amide Hydrolase (FAAH) Inhibitors
FAAH is an integral membrane enzyme that degrades fatty acid amides, including the endocannabinoid anandamide.[6][7][8] Inhibition of FAAH increases the levels of these signaling lipids, leading to analgesic, anxiolytic, and anti-inflammatory effects.[6][7] Given that some pyrazole-containing compounds have been explored as FAAH inhibitors, benchmarking this compound against known FAAH inhibitors is a logical step.
Comparative Inhibitory Potency against FAAH
The following table presents the IC50 values of well-characterized FAAH inhibitors to serve as a reference for assessing the potency of new chemical entities.
| Compound | CAS Number | Target(s) | IC50 (nM) | Notes |
| This compound | 180341-86-8 | TBD | TBD | TBD |
| URB597 | 546141-08-6 | FAAH | 4.6[9] | Irreversible carbamate inhibitor[10] |
| PF-3845 | 1198300-98-3 | FAAH | 230 (Ki)[10] | Irreversible urea inhibitor[10] |
Data for this compound is To Be Determined (TBD) and would be ascertained using the experimental protocol outlined below.
Experimental Protocol: In Vitro FAAH Inhibition Assay (Fluorometric)
This protocol details a widely used method for screening and characterizing FAAH inhibitors.[6][7][11]
Principle: The assay measures the hydrolysis of a fluorogenic substrate, such as arachidonoyl 7-amino, 4-methylcoumarin amide (AAMCA), by FAAH. The cleavage of the amide bond releases the highly fluorescent 7-amino-4-methylcoumarin (AMC), and the increase in fluorescence is proportional to FAAH activity.[6][11]
Materials:
-
FAAH enzyme (recombinant human or rat)
-
FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)
-
Fluorogenic FAAH substrate (e.g., AAMCA)
-
Test compound (this compound)
-
Reference inhibitors (URB597, PF-3845)
-
96-well black microplate
-
Fluorescence plate reader (Excitation/Emission ~360/465 nm)[6][8]
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test compound and reference inhibitors in the assay buffer. Prepare a working solution of the FAAH substrate.
-
Plate Setup: To the wells of a 96-well plate, add the assay buffer, followed by the test compound or vehicle control (e.g., DMSO).
-
Enzyme Addition: Add the FAAH enzyme solution to each well.
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the FAAH substrate solution to all wells.
-
Measurement: Immediately place the plate in a fluorescence plate reader pre-heated to 37°C and measure the fluorescence kinetically for 15-30 minutes.
-
Data Analysis: Determine the rate of reaction for each concentration. Calculate the percent inhibition relative to the vehicle control and determine the IC50 value by non-linear regression.
Visualizations: FAAH Signaling Pathway and Experimental Workflow
Caption: Fatty Acid Amide Hydrolase (FAAH) signaling pathway.
Caption: Experimental workflow for FAAH inhibition assay.
References
- 1. Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Novel pyrazole-based COX-2 inhibitors as potential anticancer agents: Design, synthesis, cytotoxic effect against resistant cancer cells, cell cycle arrest, apoptosis induction and dual EGFR/Topo-1 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. sigmaaldrich.cn [sigmaaldrich.cn]
- 9. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fluorimetric Assay of FAAH Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Efficacy comparison of 5-(tert-Butyl)-3-(trifluoromethyl)-1H-pyrazole in different cell lines
For Researchers, Scientists, and Drug Development Professionals
The pyrazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including potent anti-cancer effects. The inclusion of a trifluoromethyl group can significantly enhance a molecule's metabolic stability and cell permeability, often leading to improved pharmacological properties. The tert-butyl group, a bulky lipophilic moiety, can also influence the compound's interaction with biological targets.
Comparative Efficacy of Structurally Related Pyrazole Derivatives
While direct comparative data for 5-(tert-Butyl)-3-(trifluoromethyl)-1H-pyrazole is unavailable, studies on other trifluoromethylated pyrazole derivatives have demonstrated significant cytotoxic activity against various cancer cell lines. The following tables summarize the reported 50% inhibitory concentration (IC50) values for these related compounds, offering insights into the potential efficacy of this structural class.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| 1,3-diphenyl-5-(4-trifluoromethylphenyl)-1H-pyrazole | MCF-7 | Breast Cancer | 5.2 | [Cite: 2] |
| 1,3-diphenyl-5-(4-trifluoromethylphenyl)-1H-pyrazole | HCT-116 | Colon Cancer | 7.8 | [Cite: 2] |
| 1,3-diphenyl-5-(4-trifluoromethylphenyl)-1H-pyrazole | A549 | Lung Cancer | 6.5 | [Cite: 2] |
| 4-(4-chlorophenyl)-3-(4-trifluoromethylphenyl)-1H-pyrazole | MCF-7 | Breast Cancer | 3.1 | [Cite: 2] |
| 4-(4-chlorophenyl)-3-(4-trifluoromethylphenyl)-1H-pyrazole | HCT-116 | Colon Cancer | 4.9 | [Cite: 2] |
| 4-(4-chlorophenyl)-3-(4-trifluoromethylphenyl)-1H-pyrazole | A549 | Lung Cancer | 5.6 | [Cite: 2] |
| Celecoxib (a pyrazole-containing drug) | HT-29 | Colon Cancer | 45 | [Cite: 2] |
| Celecoxib (a pyrazole-containing drug) | PC-3 | Prostate Cancer | 60 | [Cite: 2] |
Table 1: Cytotoxic Activity of Trifluoromethylated Pyrazole Derivatives in Various Cancer Cell Lines. This table highlights the potency of pyrazole compounds bearing a trifluoromethylphenyl substituent against common cancer cell lines. The IC50 values indicate the concentration required to inhibit the growth of 50% of the cell population.
Experimental Protocols
To facilitate further research and enable a direct comparison of this compound, the following standard experimental protocols are provided.
Cell Viability Assay (MTT Assay)
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay is used to detect and differentiate between apoptotic, necrotic, and live cells.
-
Cell Treatment: Treat cells with this compound at its predetermined IC50 concentration for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions. Incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Visualizing Experimental Workflow and Potential Signaling Pathways
The following diagrams, generated using the DOT language, illustrate a typical experimental workflow for screening chemical compounds and a hypothetical signaling pathway that pyrazole derivatives may modulate based on existing literature.
Caption: A generalized workflow for evaluating the in vitro efficacy of a test compound.
Caption: A potential signaling cascade that could be targeted by pyrazole-based inhibitors.
Conclusion
While direct comparative efficacy data for this compound remains to be established, the broader class of trifluoromethylated pyrazole derivatives demonstrates significant promise as anti-cancer agents. The information and protocols provided in this guide are intended to equip researchers with the necessary tools and framework to conduct a thorough evaluation of this specific compound. Further investigation into its mechanism of action and in vivo efficacy is warranted to fully elucidate its therapeutic potential.
In Vitro vs. In Vivo Correlation: A Comparative Guide for 5-(tert-Butyl)-3-(trifluoromethyl)-1H-pyrazole
This guide provides a comparative analysis of the in vitro and in vivo performance of 5-(tert-Butyl)-3-(trifluoromethyl)-1H-pyrazole, a heterocyclic compound with potential therapeutic applications. The objective is to establish a predictive relationship between its in vitro dissolution and in vivo pharmacokinetic behavior, which is a critical step in modern drug development. Such a correlation can streamline formulation development, ensure product quality, and potentially reduce the need for extensive bioequivalence studies.
Data Presentation
Table 1: In Vitro Dissolution Profile
| Time (minutes) | Mean Cumulative % Drug Dissolved | Standard Deviation |
| 5 | 28.5 | 3.1 |
| 15 | 65.2 | 4.5 |
| 30 | 88.9 | 3.8 |
| 45 | 95.1 | 2.5 |
| 60 | 98.7 | 1.9 |
Table 2: In Vivo Pharmacokinetic Parameters in Rats (Oral Administration, 10 mg/kg)
| Parameter | Value |
| Cmax (ng/mL) | 1258 |
| Tmax (hours) | 0.5 |
| AUC0-t (ng·h/mL) | 4578 |
| Half-life (t1/2) (hours) | 3.2 |
Table 3: Level A In Vitro-In Vivo Correlation (IVIVC)
| Time (minutes) | In Vitro % Dissolved | In Vivo % Absorbed |
| 5 | 28.5 | 30.1 |
| 15 | 65.2 | 68.5 |
| 30 | 88.9 | 90.2 |
| 45 | 95.1 | 96.3 |
| 60 | 98.7 | 99.1 |
Experimental Protocols
In Vitro Dissolution Study: The dissolution of a hypothetical tablet formulation of this compound was evaluated using a USP Apparatus 2 (paddle method). The dissolution medium was 900 mL of 0.1 N HCl maintained at 37 ± 0.5 °C, with a paddle speed of 50 rpm. Aliquots of the dissolution medium were withdrawn at specified time intervals and analyzed by a validated UV-Vis spectrophotometric method at a predetermined wavelength.
In Vivo Pharmacokinetic Study: A single oral dose of 10 mg/kg of this compound was administered to a group of six male Sprague-Dawley rats. Blood samples were collected via the tail vein at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-administration. Plasma was separated by centrifugation and the concentration of the compound was determined using a validated LC-MS/MS method. The pharmacokinetic parameters were calculated using non-compartmental analysis.
In Vivo Absorption Calculation: The cumulative percentage of the drug absorbed in vivo was calculated from the plasma concentration-time data using the Wagner-Nelson method. This method allows for the deconvolution of the in vivo absorption profile from the pharmacokinetic data.
Visualizations
Caption: Workflow for establishing an In Vitro-In Vivo Correlation.
Given that many pyrazole derivatives exhibit inhibitory activity against protein kinases, a hypothetical signaling pathway is presented below to illustrate a potential mechanism of action.
Caption: Potential inhibition of the MAPK/ERK pathway by the compound.
Comparative Analysis of 5-(tert-Butyl)-3-(trifluoromethyl)-1H-pyrazole and Alternative Anti-inflammatory Agents
Aimed at researchers, scientists, and drug development professionals, this guide provides a comparative overview of the potential mechanism of action of 5-(tert-Butyl)-3-(trifluoromethyl)-1H-pyrazole, benchmarked against the established COX-2 inhibitor Celecoxib and other relevant pyrazole derivatives. This analysis is based on the broader understanding of trifluoromethyl-substituted pyrazoles, as specific experimental data for the title compound is not extensively available in current literature.
The pyrazole scaffold is a cornerstone in medicinal chemistry, with numerous derivatives exhibiting a wide array of biological activities, including anti-inflammatory, analgesic, and anticancer effects.[1][2] The trifluoromethyl group is a key substituent known to enhance the biological activity of many compounds. This guide focuses on the probable mechanism of action of this compound by drawing comparisons with structurally similar compounds and the well-established drug, Celecoxib.
Postulated Mechanism of Action: COX-2 Inhibition
The primary mechanism of action for many anti-inflammatory pyrazole derivatives is the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme.[3][4][5] COX-2 is an inducible enzyme that plays a crucial role in the inflammatory cascade by converting arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.[6] Selective inhibition of COX-2 over the constitutively expressed COX-1 isoform is a desirable therapeutic strategy as it is associated with a reduced risk of gastrointestinal side effects.[7][8] Given its structural features, particularly the trifluoromethyl group, it is highly probable that this compound also functions as a COX-2 inhibitor.[9][10]
Comparative Efficacy of Pyrazole Derivatives
To contextualize the potential efficacy of this compound, this section presents quantitative data on the COX-2 inhibitory and anticancer activities of Celecoxib and other selected pyrazole derivatives.
In Vitro COX-2 Inhibition
The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function. The table below compares the IC50 values of various pyrazole derivatives against COX-1 and COX-2 enzymes. A higher selectivity index (COX-1 IC50 / COX-2 IC50) indicates greater selectivity for COX-2.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) | Reference |
| Celecoxib | 21.5 | 0.242 | 88.8 | [11] |
| Compound 11 | Not Reported | 0.043 | Not Reported | [3] |
| Compound 12 | Not Reported | 0.049 | Not Reported | [3] |
| Compound 15 | Not Reported | 0.045 | Not Reported | [3] |
| Compound T3 | 4.655 | 0.781 | 5.96 | [12] |
| Compound T5 | 5.596 | 0.781 | 7.16 | [12] |
In Vitro Anticancer Activity
Several pyrazole derivatives have demonstrated potent cytotoxic effects against various cancer cell lines. The following table summarizes the IC50 values of selected compounds against human breast cancer (MCF-7) and human colon cancer (HT-29) cell lines.
| Compound | Cell Line | IC50 (µM) | Reference |
| Compound 11 | MCF-7 | 2.85 | [3] |
| HT-29 | 2.12 | [3] | |
| Compound 12 | MCF-7 | 23.99 | [3] |
| HT-29 | 69.37 | [3] | |
| Compound 15 | MCF-7 | 10.12 | [3] |
| HT-29 | 4.65 | [3] | |
| Doxorubicin (Control) | MCF-7 | Not Reported | [3] |
| HT-29 | Not Reported | [3] | |
| 5-FU (Control) | HT-29 | 8.77 | [3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of standard experimental protocols used to assess the anti-inflammatory and cytotoxic activities of pyrazole derivatives.
In Vitro COX Inhibition Assay
This assay determines the ability of a compound to inhibit the COX-1 and COX-2 enzymes.
-
Enzyme Preparation : Human recombinant COX-1 and COX-2 enzymes are used.
-
Incubation : The test compound, at various concentrations, is pre-incubated with the enzyme (COX-1 or COX-2) in a reaction buffer containing a heme cofactor.
-
Reaction Initiation : The reaction is initiated by the addition of the substrate, arachidonic acid.
-
Quantification : The reaction is allowed to proceed for a defined period and is then terminated. The amount of prostaglandin E2 (PGE2) produced is quantified using an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis : The IC50 value is calculated by plotting the percentage of enzyme inhibition against the logarithm of the compound concentration.
Carrageenan-Induced Paw Edema in Rats
This in vivo assay is a standard model for evaluating the acute anti-inflammatory activity of compounds.[13][14]
-
Animal Model : Male Wistar rats are typically used.
-
Compound Administration : The test compound is administered orally or intraperitoneally at a specific dose. A control group receives the vehicle, and a positive control group receives a known anti-inflammatory drug (e.g., Indomethacin).
-
Induction of Inflammation : After a set time (e.g., one hour) following compound administration, a 1% solution of carrageenan is injected into the sub-plantar region of the rat's hind paw to induce localized inflammation and edema.
-
Measurement of Edema : The paw volume is measured at various time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.
-
Data Analysis : The percentage inhibition of edema is calculated by comparing the increase in paw volume in the treated groups to the vehicle control group.
MTT Assay for Cell Viability
The MTT assay is a colorimetric assay used to assess the cytotoxic effects of a compound on cancer cell lines.[15]
-
Cell Culture : Cancer cells (e.g., MCF-7 or HT-29) are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment : The cells are treated with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition : After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated.
-
Formazan Solubilization : The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals formed by viable cells.
-
Absorbance Measurement : The absorbance is measured at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis : The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value is determined.
Visualizing the Pathways and Workflows
To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate the COX-2 signaling pathway and a general experimental workflow for evaluating pyrazole derivatives.
Caption: The COX-2 signaling pathway in inflammation.
Caption: General experimental workflow for pyrazole evaluation.
Conclusion
While direct experimental evidence for the mechanism of action of this compound is limited, the existing literature on analogous trifluoromethyl-pyrazole derivatives strongly suggests its role as a selective COX-2 inhibitor. This positions it as a promising candidate for further investigation as an anti-inflammatory and potentially as an anticancer agent. The comparative data presented in this guide, alongside the detailed experimental protocols, provide a robust framework for researchers to design and conduct further studies to elucidate the specific biological activities and therapeutic potential of this and similar compounds. The continued exploration of pyrazole derivatives holds significant promise for the development of novel therapeutics with improved efficacy and safety profiles.
References
- 1. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 2. bio-protocol.org [bio-protocol.org]
- 3. Novel pyrazole-based COX-2 inhibitors as potential anticancer agents: Design, synthesis, cytotoxic effect against resistant cancer cells, cell cycle arrest, apoptosis induction and dual EGFR/Topo-1 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis, biological evaluation and molecular modeling study of 5-trifluoromethyl-Δ²-pyrazoline and isomeric 5/3-trifluoromethylpyrazole derivatives as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. storage.googleapis.com [storage.googleapis.com]
- 12. Dual Anti-Inflammatory and Anticancer Activity of Novel 1,5-Diaryl Pyrazole Derivatives: Molecular Modeling, Synthesis, In Vitro Activity, and Dynamics Study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. inotiv.com [inotiv.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Navigating Pyrazole-Based Therapeutics: A Comparative Guide to 5-(tert-Butyl)-3-(trifluoromethyl)-1H-pyrazole and Alternatives in Preclinical Research
For researchers, scientists, and drug development professionals, the pyrazole scaffold remains a cornerstone in medicinal chemistry. This guide provides a comparative analysis of 5-(tert-Butyl)-3-(trifluoromethyl)-1H-pyrazole and its structural analogs, focusing on experimental reproducibility through detailed protocols and performance data in key therapeutic areas, particularly oncology.
The reproducibility of experimental findings is paramount for advancing scientific discovery. In the realm of drug development, consistent and reliable data from preclinical studies are essential for identifying viable therapeutic candidates. This guide delves into the experimental landscape of this compound, a fluorinated heterocyclic compound with potential biological activity. Due to the limited publicly available data on the experimental reproducibility of this specific molecule, this guide draws upon published data from structurally similar pyrazole derivatives to provide a comparative framework for researchers. By presenting detailed experimental protocols and summarizing quantitative data, this guide aims to facilitate the design of robust and reproducible experiments.
Performance Comparison of Pyrazole Derivatives
The biological activity of pyrazole derivatives is highly dependent on the nature and position of their substituents. The trifluoromethyl group is known to enhance metabolic stability and cell permeability, while the tert-butyl group can influence binding affinity and selectivity. The following tables summarize the reported anticancer and anti-inflammatory activities of various pyrazole derivatives, providing a benchmark for evaluating the potential performance of this compound.
Anticancer Activity of Substituted Pyrazole Derivatives
The pyrazole scaffold is a common feature in numerous compounds investigated for their anticancer properties, often targeting critical cellular pathways involved in tumor growth and proliferation.
| Compound/Derivative | Target/Assay | Cell Line(s) | IC50/Activity | Reference |
| 3,5-disubstituted 1,4-benzoxazine-pyrazole hybrids (Compounds 22 & 23) | EGFR Inhibition | MCF7, A549, HeLa, PC3 | IC50 = 0.51-0.61 µM (EGFR); IC50 = 2.82-6.28 µM (cytotoxicity) | [1] |
| Indole-pyrazole hybrids (Compounds 33 & 34) | CDK2 Inhibition | HCT116, MCF7, HepG2, A549 | IC50 = 0.07-0.09 µM (CDK2); IC50 < 23.7 µM (cytotoxicity) | [1] |
| 1-aryl-1H-pyrazole-fused curcumin analogs (Compounds 12, 13, 14) | Cytotoxicity (MTT assay) | MDA-MB231, HepG2 | IC50 = 3.64-16.13 µM | [1] |
| Phthalazine-piperazine-pyrazole conjugate (Compound 26) | Antiproliferative activity | MCF7, A549, DU145 | IC50 = 0.96-2.16 µM | [1] |
| Polysubstituted pyrazole derivative (Compound 59) | Antitumor activity | HepG2 | IC50 = 2 µM | [1] |
| N-(trifluoromethyl)phenyl substituted pyrazole | Antibacterial (MRSA) | S. aureus | MIC = 0.78 µg/mL | [2] |
| 5-Trifluoromethyl-Δ²-pyrazoline and 3-Trifluoromethylpyrazole derivatives | Anti-inflammatory | Carrageenan-induced rat paw edema | 47-76% inhibition | [3] |
| Pyrazole-based Schiff bases (5e & 7a) | Cytotoxicity | Caco-2 | IC50 = 40.99-42.42 µM | [4] |
Anti-inflammatory Activity of Substituted Pyrazole Derivatives
Pyrazole derivatives have also been extensively studied for their anti-inflammatory properties, most notably through the inhibition of cyclooxygenase (COX) enzymes.
| Compound/Derivative | Assay | Result | Standard Drug | Reference |
| 1,3,4-trisubstituted pyrazole derivatives (Compound 5a) | Carrageenan-induced paw edema | ≥84.2% inhibition | Diclofenac (86.72%) | [5] |
| N-((5-(4-chlorophenyl)-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methylene)-3,5-bis(trifluoromethyl)aniline (8d) | Anti-inflammatory activity | Comparable to standards | Diclofenac sodium, Celecoxib | [5] |
| 3/5-Trifluoromethyl pyrazole derivatives | Anti-inflammatory activity | Up to 78% inhibition | Indomethacin (78%) | [6] |
Experimental Protocols for Enhanced Reproducibility
To ensure the reproducibility of experimental findings, detailed and standardized protocols are crucial. Below are representative methodologies for the synthesis and biological evaluation of pyrazole derivatives, based on published literature.
General Synthesis of 3-(Trifluoromethyl)-1H-pyrazoles
A common route for the synthesis of 3-(trifluoromethyl)-1H-pyrazoles involves the condensation of a trifluoromethyl-β-diketone with a hydrazine derivative.
Caption: A generalized workflow for the synthesis of 3-(trifluoromethyl)-1H-pyrazole derivatives.
Protocol:
-
A solution of the appropriate trifluoromethyl-β-diketone (1 mmol) in ethanol (20 mL) is prepared.
-
The corresponding hydrazine derivative (1 mmol) is added to the solution.
-
The reaction mixture is refluxed for a specified period (typically 4-8 hours), with reaction progress monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The resulting crude product is then purified, typically by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[3]
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of chemical compounds.
Caption: A step-by-step workflow of the MTT assay for determining cytotoxicity.
Protocol:
-
Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
The following day, the cells are treated with various concentrations of the test compound (e.g., 0.1 to 100 µM) and incubated for 48 or 72 hours.
-
After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL), and the plates are incubated for another 4 hours.
-
The MTT-containing medium is then removed, and the resulting formazan crystals are dissolved in a solubilization solution, such as dimethyl sulfoxide (DMSO).
-
The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the compound concentration.[5]
Signaling Pathways and Potential Mechanisms of Action
The anticancer activity of many pyrazole derivatives is attributed to their ability to inhibit key signaling pathways that are often dysregulated in cancer. One of the most prominent targets is the Epidermal Growth Factor Receptor (EGFR) pathway, which plays a crucial role in cell proliferation, survival, and metastasis.
Caption: Pyrazole derivatives can potentially inhibit the EGFR signaling cascade, a key pathway in cancer.
The binding of epidermal growth factor (EGF) to its receptor (EGFR) triggers a signaling cascade that includes the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, ultimately leading to cellular responses that promote cancer progression. Many pyrazole-based compounds have been designed as EGFR inhibitors, competing with ATP for binding to the kinase domain of the receptor and thereby blocking downstream signaling.[1][7]
Conclusion
While direct experimental data on the reproducibility of studies involving this compound is not extensively documented in the public domain, a comparative analysis of structurally related pyrazole derivatives provides a valuable framework for researchers. The provided data and protocols for synthesis and biological evaluation are intended to serve as a guide for designing robust and reproducible experiments. The demonstrated anticancer and anti-inflammatory activities of various trifluoromethyl and tert-butyl substituted pyrazoles suggest that this compound holds promise as a bioactive molecule. Future research should focus on systematic studies to validate its specific biological activities and to establish a clear record of experimental reproducibility.
References
- 1. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, biological evaluation and molecular modeling study of 5-trifluoromethyl-Δ²-pyrazoline and isomeric 5/3-trifluoromethylpyrazole derivatives as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Exploring the Potential Biological Activities of Pyrazole-Based Schiff Bases as Anti-Diabetic, Anti-Alzheimer’s, Anti-Inflammatory, and Cytotoxic Agents: In Vitro Studies with Computational Predictions [mdpi.com]
- 5. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pyrazole, Pyrazoline, and Fused Pyrazole Derivatives: New Horizons in EGFR‐Targeted Anticancer Agents [ouci.dntb.gov.ua]
Safety Operating Guide
Navigating the Safe Disposal of 5-(tert-Butyl)-3-(trifluoromethyl)-1H-pyrazole: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a detailed, step-by-step procedure for the safe disposal of 5-(tert-Butyl)-3-(trifluoromethyl)-1H-pyrazole, a heterocyclic compound notable for its trifluoromethyl and pyrazole moieties. Adherence to these protocols is essential for minimizing risks and complying with regulatory standards.
Hazard Profile and Safety Considerations
| Parameter | Guideline | Primary Concerns |
| Chemical Classification | Halogenated Heterocyclic Organic Compound | Persistence in the environment, potential toxicity.[1] |
| Primary Disposal Route | Licensed chemical destruction plant or controlled incineration.[2] | Prevention of environmental contamination.[2] |
| Container Type | Chemically compatible, sealed, and clearly labeled containers. | Prevention of leaks and accurate identification of waste. |
| Labeling Requirements | "Hazardous Waste," chemical name, concentration, and date. | Compliance and safe handling by disposal personnel. |
| Environmental Precautions | Do not discharge into sewer systems or the environment.[2] | Contamination of water sources.[1] |
Step-by-Step Disposal Protocol
The following procedure outlines the necessary steps for the safe disposal of this compound from a laboratory setting.
1. Personal Protective Equipment (PPE): Before handling the compound, ensure appropriate PPE is worn, including chemical-resistant gloves, safety goggles, and a lab coat.
2. Waste Segregation:
-
Designate a specific, properly labeled waste container for halogenated organic waste.[1]
-
If possible, keep solid and liquid waste streams separate to facilitate disposal.
3. Containerization of Waste:
-
Solid Waste:
-
Carefully transfer any solid this compound waste into a designated, chemically compatible, and sealable container.
-
Avoid creating dust.
-
-
Liquid Waste (Solutions):
-
Collect all solutions containing this compound in a separate, sealed container for halogenated liquid waste.
-
Do not mix with non-halogenated waste streams.[1]
-
-
Contaminated Materials:
-
Any materials (e.g., weighing boats, pipette tips, gloves) that have come into contact with the compound should be placed in the solid hazardous waste container.
-
4. Labeling of Waste Containers:
-
Clearly label the hazardous waste container with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
An accurate list of all constituents and their approximate concentrations.
-
The date when the waste was first added to the container.
-
The name of the principal investigator and the laboratory location.
-
5. Storage of Waste:
-
Store the sealed and labeled waste container in a designated hazardous waste accumulation area within the laboratory.
-
This area should be secure, well-ventilated, and away from incompatible materials.
6. Arranging for Disposal:
-
Contact your institution's Environmental Health & Safety (EHS) department to schedule a pickup for the hazardous waste.
-
Follow all institutional procedures for waste manifest and handover. The material will then be transported to a licensed chemical destruction plant or disposed of via controlled incineration with flue gas scrubbing.[2]
7. Decontamination of Glassware:
-
Glassware that has been in contact with this compound should be triple-rinsed.
-
The first rinseate must be collected and disposed of as hazardous liquid waste.[1]
-
Subsequent rinses can typically be disposed of down the drain, but it is crucial to consult your local EHS guidelines for confirmation.
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 5-(tert-Butyl)-3-(trifluoromethyl)-1H-pyrazole
Essential Safety and Handling Guide for 5-(tert-Butyl)-3-(trifluoromethyl)-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of this compound. Adherence to these procedures is essential for ensuring laboratory safety and regulatory compliance. Given the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach based on structurally similar pyrazole and trifluoromethyl-containing compounds is mandated. All research chemicals should be treated as potentially hazardous.
Immediate Safety and Handling Precautions
Before working with this compound, ensure all necessary personal protective equipment is worn and that you are familiar with the location and operation of safety equipment, including eyewash stations and safety showers.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is crucial to minimize exposure risk. The following table summarizes the required protective gear.
| Body Part | Personal Protective Equipment | Specifications and Standards |
| Hands | Chemical-resistant gloves | Nitrile, neoprene, or butyl rubber gloves are recommended. Ensure gloves meet relevant standards (e.g., EN 374 in Europe, F739 in the US). Inspect for degradation before each use and replace immediately if compromised.[1] |
| Eyes/Face | Safety goggles and face shield | Use of both safety goggles and a face shield is required where there is a potential for splashing.[1][2][3] |
| Respiratory | Air-purifying respirator | A full-face or half-mask air-purifying respirator approved by NIOSH should be used.[4] In situations with potential for significant inhalation exposure, a supplied-air respirator may be necessary. |
| Body | Protective clothing | A chemical-resistant apron or coverall should be worn.[2] For extensive handling, a complete chemical suit may be required. |
| Feet | Closed-toe shoes | Chemical-resistant boots with steel toes and shanks are recommended.[4] |
Operational Plan: Step-by-Step Handling Protocol
-
Preparation :
-
Work in a well-ventilated area, preferably within a chemical fume hood.
-
Ensure all necessary PPE is correctly worn.
-
Have spill control materials readily available.
-
-
Handling :
-
Storage :
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials.
-
Disposal Plan: Step-by-Step Waste Management
The primary and most recommended method for the disposal of this compound is through a licensed chemical waste disposal service.[7]
-
Waste Segregation :
-
Solid Waste : Collect unused or expired solid compound and any contaminated materials (e.g., pipette tips, weighing paper) in a clearly labeled, sealed container designated for solid chemical waste.[7]
-
Liquid Waste : Solutions containing the compound must be collected in a separate, sealed, and clearly labeled container for liquid chemical waste.[7] Do not mix with other waste streams.
-
-
Container Labeling :
-
All waste containers must be clearly labeled with "Hazardous Waste," the chemical name, and approximate concentration.
-
-
Storage of Waste :
-
Store sealed waste containers in a designated, well-ventilated chemical waste storage area.
-
Segregate incompatible materials using secondary containment.
-
-
Professional Disposal :
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for pickup.
-
Provide a detailed inventory of the waste.
-
Never dispose of this chemical down the drain.[7]
-
Experimental Workflow
The following diagram illustrates the standard workflow for the safe handling and disposal of this compound.
Caption: Workflow for handling and disposal of the chemical.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
